Fmoc-L-beta-homoleucine
描述
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Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSABQQLLRFIJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375815 | |
| Record name | Fmoc-L-beta-homoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193887-44-4 | |
| Record name | Fmoc-L-beta-homoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-L-beta-homoleucine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-L-beta-homoleucine, a key building block in modern peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound, a derivative of the natural amino acid leucine, is distinguished by the presence of an additional methylene group in its backbone. This modification imparts unique conformational properties and enhanced stability against enzymatic degradation to peptides incorporating this amino acid. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a crucial protecting group for solid-phase peptide synthesis (SPPS).
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 193887-44-4 | [1][2][3][4] |
| Molecular Formula | C₂₂H₂₅NO₄ | [1][2] |
| Molecular Weight | 367.45 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| IUPAC Name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoic acid | [2] |
| Synonyms | Fmoc-L-β-HomoLeu-OH, (S)-3-(Fmoc-amino)-5-methyl-hexanoic acid | [1] |
| Optical Rotation | [α]²⁰D = -24 ± 2° (c=0.5 in CHCl₃) | [1] |
| [α]²⁵D = -5.0 to -7.0° (c=1 in DMF) | [1] | |
| Storage Conditions | 0 - 8 °C | [1] |
Chemical Structure
The structure of this compound is characterized by the Fmoc protecting group attached to the amine of the beta-amino acid, L-beta-homoleucine.
Caption: Chemical structure of this compound.
Spectroscopic Data
Solubility
Fmoc-protected amino acids are generally sparingly soluble in water.[5] They exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6][7] However, Fmoc-amino acids with bulky or hydrophobic side chains may show limited solubility.[6] The trityl-protected derivatives of asparagine and glutamine, for instance, show improved solubility in DMF compared to their unprotected counterparts.[8] Recent research has also explored "green" solvents like PolarClean and triethyl phosphate (TEP) as viable alternatives to traditional solvents for dissolving Fmoc-amino acids.[9]
Experimental Protocols: Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The following is a generalized protocol for the incorporation of this compound into a peptide chain on a solid support.
Resin Swelling
-
The appropriate resin (e.g., Wang resin for C-terminal carboxylic acids, Rink Amide resin for C-terminal amides) is placed in a reaction vessel.[10][11]
-
A suitable solvent, typically DMF or dichloromethane (DCM), is added to swell the resin, which increases the accessibility of reactive sites.[10][11] This process is usually carried out for 1-2 hours at room temperature.[12]
N-terminal Fmoc Deprotection
-
The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed to allow for the coupling of the next amino acid.
-
This is achieved by treating the resin with a 20% solution of piperidine in DMF.[11] The reaction is typically run for 15-30 minutes.[10]
-
The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[10]
Amino Acid Coupling
-
In a separate vessel, this compound (typically 3-5 equivalents) is activated. Common activating agents include HBTU, HATU, or DIC/HOBt.[6][12]
-
A hindered base such as diisopropylethylamine (DIPEA) is added to the amino acid solution.[12]
-
The activated this compound solution is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-4 hours at room temperature.[12] The completeness of the reaction can be monitored using a colorimetric test such as the Kaiser test.
Repetition and Final Cleavage
-
The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[10]
-
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
A common cleavage cocktail consists of trifluoroacetic acid (TFA) mixed with scavengers such as water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/TIS/water).[10][12]
-
The cleavage reaction is typically carried out for 2-4 hours at room temperature.[12]
-
The crude peptide is then precipitated with cold diethyl ether, purified (usually by reverse-phase HPLC), and characterized.[12]
Caption: Generalized workflow for Fmoc-SPPS.
Applications in Drug Development and Research
The incorporation of beta-homo amino acids like L-beta-homoleucine into peptides offers several advantages for drug development. These modified peptides often exhibit increased resistance to proteolytic degradation, leading to a longer biological half-life.[13][14] The altered backbone conformation can also lead to enhanced receptor binding affinity and selectivity.[15]
This compound is a valuable tool for:
-
Peptide Synthesis: As a fundamental building block for creating novel peptides with enhanced stability and unique structural properties.[1]
-
Drug Development: In the design of peptide-based therapeutics with improved pharmacokinetic profiles.[1] Its use has been noted in research areas such as oncology and immunology.
-
Protein Engineering: To create modified proteins with new functionalities.[1]
-
Bioconjugation: For linking peptides to other molecules, such as antibodies or imaging agents, in targeted drug delivery systems.[1]
Signaling Pathways
Currently, there is no publicly available research that directly implicates this compound in specific signaling pathways. As a protected amino acid, its primary role is in the synthesis of peptides. The resulting peptides, due to their enhanced stability and unique conformations conferred by the beta-homo amino acid residue, may then be designed to interact with and modulate various biological signaling pathways. The specific pathway targeted would be dependent on the full sequence and structure of the final peptide product. The inclusion of β-amino acids has been shown to be a promising strategy in the development of receptor agonists and antagonists, protease inhibitors, and MHC-binding peptides for vaccines and autoimmune disease therapies.[]
References
- 1. chemimpex.com [chemimpex.com]
- 2. H51976.MD [thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
Fmoc-L-beta-homoleucine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-L-beta-homoleucine, a key building block in modern peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS).
Core Properties of this compound
This compound is a synthetic amino acid derivative widely utilized for the synthesis of peptides with unique structural characteristics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group is central to its application in Fmoc-based solid-phase peptide synthesis, allowing for controlled, stepwise elongation of the peptide chain.[1][]
| Property | Value | Reference |
| CAS Number | 193887-44-4 | [1] |
| Molecular Weight | 367.45 g/mol | [1] |
| Molecular Formula | C₂₂H₂₅NO₄ | [1] |
| Synonyms | Fmoc-L-β-HomoLeu-OH, (S)-3-(Fmoc-amino)-5-methyl-hexanoic acid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Appearance | White to off-white powder | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Applications in Research and Development
This compound is a valuable tool in several areas of scientific research:
-
Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide structures with high purity.[1]
-
Drug Development: Its incorporation into peptide drug candidates can enhance their stability and bioavailability.[1]
-
Bioconjugation: This derivative is used to link biomolecules, such as proteins and antibodies, to therapeutic agents for targeted drug delivery.[1]
-
Protein Engineering: It aids in the design of modified proteins to explore new functionalities and improve existing protein-based therapies.[1]
-
Analytical Chemistry: It is utilized in developing analytical methods for the characterization of peptides and proteins.[1]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the use of this compound in SPPS. The specific parameters may require optimization based on the peptide sequence and the scale of the synthesis.
3.1. Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxyl group, Wang or 2-chlorotrityl chloride resins are commonly used. For a C-terminal amide, Rink Amide resin is a suitable choice.
-
Procedure:
-
Weigh the appropriate amount of resin for the desired synthesis scale.
-
Transfer the resin to a suitable reaction vessel.
-
Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour to ensure optimal reaction conditions.
-
3.2. Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.
-
Procedure:
-
After swelling, drain the solvent from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 15-30 minutes at room temperature.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
3.3. Amino Acid Activation and Coupling
This compound is activated to facilitate its coupling to the deprotected N-terminus of the peptide chain.
-
Procedure:
-
In a separate vial, dissolve this compound and a coupling agent (e.g., HATU, HBTU) in DMF. An additive such as HOAt may also be included.
-
Add a base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Drain the coupling solution and wash the resin with DMF.
-
3.4. Peptide Chain Elongation
Repeat the deprotection (3.2) and coupling (3.3) steps for each subsequent amino acid in the desired peptide sequence.
3.5. Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed.
-
Procedure:
-
Wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
3.6. Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry. The use of HPLC for the analysis of Fmoc-derivatized amino acids is a well-established method for quality control.[3][4][5][6]
Workflow and Logical Diagrams
The following diagrams illustrate the key processes involved in utilizing this compound.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Mechanism of Fmoc group removal by piperidine.
References
- 1. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. agilent.com [agilent.com]
The Synthesis and Origin of Fmoc-L-beta-homoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-beta-homoleucine ((S)-3-(Fmoc-amino)-5-methylhexanoic acid) is a non-proteinogenic β-amino acid derivative crucial for the synthesis of modified peptides. Its incorporation into peptide chains can significantly enhance proteolytic stability, improve pharmacokinetic properties, and induce unique secondary structures. This technical guide provides a comprehensive overview of the origin and chemical synthesis of this compound, focusing on the prevalent Arndt-Eistert homologation method. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers in peptide chemistry and drug development.
Origin and Significance
L-beta-homoleucine (3-amino-5-methylhexanoic acid) is a higher homolog of the natural proteinogenic α-amino acid L-leucine.[1] It is not typically found in natural proteins and is considered an "unusual" amino acid. Its significance lies in its use as a building block for β-peptides, which are oligomers of β-amino acids. These peptides can fold into stable, predictable secondary structures (helices, sheets, and turns) and are notably resistant to degradation by proteases and peptidases, making them attractive candidates for therapeutic applications.[1]
The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its application in modern solid-phase peptide synthesis (SPPS). The Fmoc group is stable under acidic conditions but is readily removed by a mild base (e.g., piperidine), allowing for the selective and sequential elongation of a peptide chain under gentle conditions.[1][2]
Synthesis Pathway: Arndt-Eistert Homologation
The most common and stereospecific method for synthesizing this compound is the Arndt-Eistert homologation of the readily available precursor, Fmoc-L-leucine (Fmoc-Leu-OH).[3][4] This multi-step process involves the extension of the carbon chain of the α-amino acid by one methylene group, thereby converting it into the corresponding β-amino acid.[5]
The key steps in this synthesis are:
-
Activation of the Carboxylic Acid : The carboxylic acid of Fmoc-L-leucine is activated, typically by converting it into a mixed anhydride.
-
Formation of an α-Diazoketone : The activated acid reacts with diazomethane to form an α-diazoketone intermediate.
-
Wolff Rearrangement : The α-diazoketone undergoes a catalytic rearrangement in the presence of a silver salt (e.g., silver benzoate) to form a ketene. This rearrangement can be promoted by sonication (ultrasound) or microwave irradiation to improve efficiency and yield.[6][7]
-
Hydrolysis : The highly reactive ketene intermediate is trapped with a nucleophile, in this case, water, to yield the final homologous carboxylic acid, this compound.[3]
This entire process retains the stereochemical integrity of the original chiral center.[7]
Quantitative Data
The synthesis of this compound has been optimized to achieve high yields and purity. The following tables summarize key quantitative data for the product and a representative synthesis protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 193887-44-4 | [8] |
| Molecular Formula | C₂₂H₂₅NO₄ | [8] |
| Molecular Weight | 367.45 g/mol | [8] |
| Appearance | White to off-white powder | [8] |
| Purity (HPLC) | ≥98% | [8] |
| Optical Rotation | [α]²⁰D = -24 ± 2° (c=0.5 in CHCl₃) | [8] |
| Storage Temperature | 0 - 8 °C | [8] |
Table 2: Representative Yields for Synthesis via Arndt-Eistert Homologation
| Reaction Step | Product | Typical Yield | Reference(s) |
| Mixed Anhydride/Diazoketone Formation | Fmoc-L-leucyl-diazomethane | - (Intermediate) | [9] |
| Wolff Rearrangement & Hydrolysis | This compound | 66% (overall) | [9] |
| Microwave-assisted Wolff Rearrangement | Fmoc-β-amino acids | 91-95% | [7] |
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound from Fmoc-L-leucine.
Caution: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® kits and non-ground glass joints.
Protocol 1: Synthesis of this compound via Arndt-Eistert Reaction
This protocol is adapted from the general method for homologating Fmoc-protected α-amino acids.[3][6][9]
Step 1: Activation and Diazoketone Formation
-
Dissolve Fmoc-L-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to -20 °C in a cryostat or an appropriate cooling bath.
-
Add N-methylmorpholine (NMM) (1.0 eq) to the solution while stirring.
-
Slowly add isobutyl chloroformate (1.0 eq) dropwise via the dropping funnel, ensuring the temperature remains at -20 °C.
-
Stir the resulting mixed anhydride solution for 20 minutes at -20 °C.
-
In a separate apparatus, prepare an ethereal solution of diazomethane from a precursor like Diazald®.
-
Slowly add the freshly prepared diazomethane solution to the mixed anhydride solution at -20 °C until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction mixture to stir for an additional 4 hours, letting the temperature gradually rise to approximately -5 °C.
-
Quench any remaining excess diazomethane by carefully adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
The resulting solution containing the Fmoc-L-leucyl-diazomethane intermediate can be used directly in the next step.
Step 2: Ultrasound-Promoted Wolff Rearrangement and Hydrolysis
-
To the diazoketone solution from Step 1, add a solution of silver benzoate (AgOCOCF₃ or PhCO₂Ag, 0.1 eq) and triethylamine (Et₃N, 1.5 eq) dissolved in a mixture of THF and water (e.g., 1,4-dioxane/water 9:1).[6][9]
-
Immerse the reaction vessel in an ultrasonic bath at room temperature.
-
Sonicate the mixture until the diazoketone intermediate is fully consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 30-60 minutes. Nitrogen gas will be evolved during the rearrangement.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into the ethyl acetate layer. Repeat the extraction two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography or recrystallization to obtain a pure, white solid.
Visualizations
Logical Workflow of Synthesis
Caption: Overall workflow for the synthesis of this compound.
Chemical Synthesis Pathway
Caption: Arndt-Eistert homologation pathway for this compound.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
The Rising Significance of β-Homoleucine in Peptide Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a paradigm shift in modern drug discovery. Among these, β-amino acids, and specifically β-homoleucine, have garnered significant attention for their ability to confer unique structural and functional properties upon peptides. This technical guide provides an in-depth exploration of the biological significance of β-homoleucine-containing peptides, offering a comprehensive resource for researchers and drug development professionals. By enhancing proteolytic stability, modulating secondary structure, and enabling novel molecular interactions, β-homoleucine is paving the way for a new generation of potent and durable peptide-based therapeutics.
Core Principles: The Advantages of β-Homoleucine Integration
β-Homoleucine, an analogue of the proteinogenic amino acid leucine with an additional methylene group in its backbone, introduces a key structural modification that has profound biological implications. This seemingly subtle change offers a multitude of advantages in the design of therapeutic peptides.
The primary benefit of incorporating β-homoleucine is the remarkable increase in resistance to enzymatic degradation. The altered peptide backbone is not readily recognized by proteases, leading to a significantly extended plasma half-life and improved bioavailability of the peptide drug. This enhanced stability is a critical factor in developing viable therapeutic candidates from peptides, which are otherwise often limited by their rapid in vivo clearance.
Furthermore, the presence of β-homoleucine influences the conformational preferences of the peptide chain. It can induce and stabilize specific secondary structures, such as helices and sheets, which are often crucial for biological activity. This ability to pre-organize a peptide into a bioactive conformation can lead to higher binding affinities and specificities for its target.
Quantitative Bioactivity of β-Amino Acid-Containing Peptides
The inclusion of β-amino acids, including β-homoleucine, has led to the development of peptides with potent biological activities across various therapeutic areas. The following tables summarize key quantitative data for representative β-amino acid-containing peptides, highlighting their efficacy as antimicrobial and anticancer agents, and as inhibitors of protein-protein interactions.
Table 1: Antimicrobial Activity of β-Peptidomimetics
| Peptide/Peptidomimetic | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Bis-cyclic guanidine 11 | Staphylococcus aureus | 0.16 - 0.75 µg/mL | [1] |
| Bis-cyclic guanidine 11 | Gram-negative pathogens | 1.5 - 6.0 µg/mL | [1] |
| Guanidinium compound 12 | Staphylococcus aureus | 3.9 µM | [1] |
| Guanidinium compound 12 | Escherichia coli | 15.6 µM | [1] |
| Amphiphilic barbiturate 21 | Multi-resistant E. coli | 2 - 8 µg/mL | [1] |
| Amphiphilic barbiturate 21 | Multi-resistant K. pneumoniae | 2 - 8 µg/mL | [1] |
| Poly-β-peptide copolymer 25 | Candida albicans | 0.4 µg/mL | [1] |
Table 2: Anticancer Activity of β-Amino Acid Derivatives and Peptides
| Peptide/Derivative | Cancer Cell Line | IC50 Value | Reference |
| β²,²-amino acid derivative 5c | Human Burkitt's lymphoma (Ramos) | < 8 µM | [2] |
| β²,²-amino acid derivative 5c | Colon cancer cell lines | 0.32 - 3.89 µM | [2] |
| Lactoferricin B (LfcinB) derived peptides | MDA-MB-468, MDA-MB-231 (Breast) | Concentration-dependent | [3] |
| JZTX-14 (spider venom peptide) | MDA-MB-231 (Breast) | No effect on proliferation, inhibits migration | [3] |
| Melittin-based derivative LJ-5 | Various cancer cell lines | Highly potent cytotoxicity | [4] |
| Melittin-based derivative LJ-6 | Various cancer cell lines | Highly potent cytotoxicity | [4] |
Table 3: Inhibition of Protein-Protein Interactions by β-Peptides
| Peptide | Target Interaction | Binding Affinity (Ki/Kd) | Reference |
| Sulfono-γ-AA peptide | MDM2/p53 | K_D = 19 nM (for MDM2) | [] |
| Sulfono-γ-AA peptide | MDMX/p53 | K_D = 67 nM (for MDMX) | [] |
| Peptide with sequence TSFAEYWALLSP | MDM2 | K_D = 0.49 nM | [] |
| Peptide with sequence TSFAEYWALLSP | MDMX | K_D = 2.4 nM | [] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of β-homoleucine-containing peptides, based on established protocols in the field.
Solid-Phase Peptide Synthesis (SPPS) of a β-Homoleucine-Containing Peptide
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a hypothetical peptide containing L-β-homoleucine.
Materials:
-
Rink Amide resin or pre-loaded Wang resin
-
Fmoc-protected α-amino acids
-
Fmoc-L-β-homoleucine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the resin in the synthesis vessel.
-
Add DMF (10 mL/g of resin) and shake for 30 minutes to swell the resin.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for α-amino acids):
-
Dissolve the Fmoc-protected α-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 equivalents) and OxymaPure® (3 equivalents) to the amino acid solution.
-
Pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of Fmoc-L-β-homoleucine:
-
The coupling of β-amino acids can be slower than α-amino acids. It is recommended to use a stronger coupling agent or extend the coupling time.
-
Dissolve Fmoc-L-β-homoleucine (3 equivalents) in DMF.
-
Add HATU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Final Deprotection:
-
Perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). For peptides containing tryptophan or methionine, add DTT as a scavenger.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the cleavage solution.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Fmoc-Based Solid-Phase Peptide Synthesis Workflow.
Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Filter the peptide solution to remove any insoluble material.
-
Equilibrate the C18 column with Solvent A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% Solvent B over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
Materials:
-
Purified peptide
-
Bacterial strain(s) of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the peptide in sterile water or a suitable solvent.
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest peptide concentration that completely inhibits visible bacterial growth. Alternatively, measure the absorbance at 600 nm.
Anticancer Activity: MTT Cell Viability Assay
Materials:
-
Purified peptide
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the peptide in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the peptide dilutions. Include a vehicle control (medium without peptide).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the peptide concentration that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
β-Homoleucine-containing peptides can exert their biological effects through various mechanisms, including the modulation of key signaling pathways implicated in disease. This section explores two such pathways: the Vascular Endothelial Growth Factor (VEGF) pathway and G-Protein Coupled Receptor (GPCR) signaling.
Inhibition of VEGF Signaling
The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[6] Dysregulation of this pathway is a hallmark of cancer and other diseases. Peptides containing β-homoleucine can be designed to act as antagonists of VEGF receptors, thereby inhibiting downstream signaling.
Upon binding of VEGF to its receptor (VEGFR), the receptor dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. These include the activation of the PLCγ, PI3K/Akt, and MAPK pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[7] A β-homoleucine-containing peptide antagonist could sterically hinder VEGF binding to VEGFR, preventing receptor activation and blocking the downstream pro-angiogenic signals.
Inhibition of VEGF Signaling by a β-Homoleucine Peptide Antagonist.
Modulation of G-Protein Coupled Receptor (GPCR) Signaling
GPCRs constitute a large family of transmembrane receptors that play a crucial role in a vast array of physiological processes. They are major drug targets for a wide range of diseases. β-Homoleucine-containing peptides can be designed as antagonists that bind to GPCRs and block the binding of the endogenous ligand, thereby inhibiting downstream signaling.
In the inactive state, a GPCR is associated with a heterotrimeric G-protein complex (Gα, Gβ, Gγ). Upon binding of an agonist, the GPCR undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the G-protein into Gα-GTP and Gβγ subunits, which then go on to modulate the activity of various effector proteins, such as adenylyl cyclase and phospholipase C, leading to a cellular response. A β-homoleucine-containing peptide antagonist would bind to the GPCR but fail to induce the conformational change required for G-protein activation, thus preventing signal transduction.
Antagonism of GPCR Signaling by a β-Homoleucine Peptide.
Conclusion and Future Directions
The incorporation of β-homoleucine into peptides offers a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents. The enhanced proteolytic stability, conformational control, and potential for novel molecular interactions make β-homoleucine-containing peptides highly attractive candidates for drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the vast potential of this exciting class of molecules.
Future research will likely focus on the development of more efficient and stereoselective synthetic methods for a wider variety of β-homoleucine analogues. Furthermore, a deeper understanding of the structural biology of β-homoleucine-containing peptides in complex with their biological targets will be crucial for the rational design of next-generation therapeutics with improved potency and selectivity. As our ability to engineer these novel peptide scaffolds grows, so too will the opportunities to address challenging disease targets and ultimately improve human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents [mdpi.com]
- 4. Efficient synthesis, stability-guided optimization and anticancer evaluation of bee venom peptide Melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide-based targeted cancer therapeutics: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to β-Peptides: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-peptides, or beta-peptides, are a class of peptidomimetics with significant potential in drug discovery and development. Composed of β-amino acid building blocks, these polymers exhibit unique structural and functional properties that distinguish them from their naturally occurring α-peptide counterparts. A key characteristic of β-peptides is their remarkable stability against proteolytic degradation, a major hurdle in the therapeutic application of conventional peptides. This resistance, coupled with their ability to fold into well-defined secondary structures, makes them attractive candidates for targeting a variety of biological processes. This technical guide provides a comprehensive overview of β-peptides, covering their synthesis, structural characteristics, and biological applications, with a focus on their potential as therapeutic agents.
Introduction to β-Peptides
β-peptides are polymers of β-amino acids, which differ from α-amino acids in the position of the amino group. In β-amino acids, the amino group is attached to the β-carbon, one atom further from the carboxyl group compared to α-amino acids. This seemingly subtle change in the backbone structure has profound implications for the conformational preferences and biological properties of the resulting peptides.
Unlike α-peptides, which are susceptible to rapid degradation by proteases in biological systems, β-peptides are highly resistant to enzymatic cleavage.[1][2] This enhanced stability is a primary driver of the interest in β-peptides for therapeutic applications, as it can lead to improved pharmacokinetic profiles and prolonged in vivo activity.
β-peptides can be constructed from two main types of β-amino acids: β²-amino acids, with the side chain (R) adjacent to the carbonyl group, and β³-amino acids, with the side chain attached to the carbon bearing the amino group. The specific type and sequence of β-amino acids dictate the secondary structure that the β-peptide will adopt.
Synthesis of β-Peptides
The synthesis of β-peptides is typically achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for peptide assembly. The most common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of β-Peptides
This protocol outlines the general steps for the manual synthesis of a β-peptide on a Rink amide resin, which yields a C-terminally amidated peptide upon cleavage.
1. Resin Preparation:
- Swell the Rink amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Perform a Kaiser test to confirm the presence of a free amine.
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected β-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours. For sterically hindered β-amino acids, longer coupling times or double coupling may be necessary.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
- Perform a Kaiser test to confirm the absence of free amines, indicating complete coupling.
4. Repetition for Chain Elongation:
- Repeat steps 2 and 3 for each subsequent β-amino acid in the desired sequence.
5. Cleavage and Deprotection:
- After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet.
6. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Structural Characteristics of β-Peptides
The additional carbon atom in the backbone of β-peptides allows them to adopt a wider range of stable secondary structures than α-peptides. These structures are primarily stabilized by hydrogen bonds between backbone amide groups. The most common secondary structures are various types of helices, named according to the number of atoms in the hydrogen-bonded ring.
Helical Structures
β-peptides can form several distinct helical structures, including the 10-helix, 12-helix, and 14-helix.[1][3][4][5][6] The formation of a particular helix is influenced by the substitution pattern of the constituent β-amino acids. For instance, β³-peptides have a strong propensity to form 14-helices.[4][5][7]
| Helix Type | Hydrogen Bond Pattern | Residues per Turn | Rise per Residue (Å) | Pitch (Å) |
| 10-Helix | i → i+2 | ~2.5 | ~2.0 | ~5.0 |
| 12-Helix | i → i+3 | ~2.6 | ~1.9 | ~4.9 |
| 14-Helix | i → i+2 | ~3.0 | ~1.7 | ~5.1 |
Table 1: Structural Parameters of Common β-Peptide Helices. Data compiled from various crystallographic and NMR studies.
Figure 1: Comparison of α- and β-amino acid structures.
Structural Analysis Techniques
The secondary structures of β-peptides are typically characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.
Two-dimensional NMR techniques, particularly COSY, TOCSY, and NOESY, are powerful tools for elucidating the solution-state structure of β-peptides. Specific patterns of Nuclear Overhauser Effect (NOE) cross-peaks are indicative of particular helical folds. For example, the presence of strong NOEs between the CαH of residue i and the NH of residue i+1 (dαN(i, i+1)) and weaker NOEs between the CβH of residue i and the NH of residue i+1 (dβN(i, i+1)) are characteristic of a 14-helix.
1. Sample Preparation:
- Dissolve the purified β-peptide in a deuterated solvent (e.g., CD₃OH, D₂O, or a mixture) to a concentration of 1-5 mM.
- Transfer the sample to a high-quality NMR tube.
2. Data Acquisition:
- Acquire a series of 2D NMR spectra, including:
- COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same residue.
- TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue).
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. A mixing time of 200-400 ms is typically used.
- Acquire spectra at a constant temperature (e.g., 298 K).
3. Data Processing and Analysis:
- Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).
- Assign all proton resonances by analyzing the COSY and TOCSY spectra to identify individual spin systems and then using sequential NOEs in the NOESY spectrum to order the residues.
- Identify characteristic short- and medium-range NOEs to determine the secondary structure.
- Use the distance restraints derived from NOE intensities, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.
CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution. Different secondary structures exhibit characteristic CD spectra in the far-UV region (190-250 nm).
-
14-Helix: Typically shows a strong negative band around 214 nm.
-
12-Helix: Exhibits a positive band around 205 nm and a negative band around 220 nm.
-
10-Helix: Characterized by a positive band near 207 nm and a negative band near 220 nm.
1. Sample Preparation:
- Prepare a stock solution of the purified β-peptide in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region.
- Determine the precise concentration of the peptide stock solution.
- Dilute the stock solution to a final concentration of 50-100 µM.
2. Data Acquisition:
- Use a quartz cuvette with a path length of 0.1 cm.
- Record a baseline spectrum of the buffer alone.
- Record the CD spectrum of the peptide sample from 260 nm down to 190 nm.
- Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
3. Data Processing and Analysis:
- Subtract the buffer baseline from the sample spectrum.
- Convert the raw ellipticity (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)
- Analyze the shape and wavelength of the spectral features to determine the predominant secondary structure.
Proteolytic Stability
One of the most significant advantages of β-peptides for therapeutic applications is their enhanced stability against degradation by proteases.
Experimental Protocol: In Vitro Proteolytic Stability Assay
1. Incubation:
- Prepare a solution of the β-peptide at a known concentration in a biologically relevant medium, such as human serum or plasma.
- Incubate the solution at 37°C.
- At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
2. Quenching and Sample Preparation:
- Immediately quench the proteolytic activity in the aliquot by adding a protein precipitating agent, such as an equal volume of 10% trichloroacetic acid (TCA) or acetonitrile.
- Vortex the sample and incubate on ice for 10-15 minutes.
- Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Collect the supernatant containing the peptide.
3. Analysis:
- Analyze the supernatant by RP-HPLC.
- Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram.
- Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the peptide.
| Peptide Type | Typical Half-life in Human Serum |
| Unmodified α-peptide | Minutes to a few hours |
| β-peptide | > 24 hours |
Table 2: Representative Proteolytic Stability of α- vs. β-Peptides.
Figure 2: General experimental workflow for β-peptide research.
Biological Activity and Therapeutic Applications
The unique structural features and high stability of β-peptides have led to their exploration in a wide range of therapeutic areas.
Antimicrobial Agents
Amphipathic β-peptides that adopt helical structures can mimic the mechanism of action of natural antimicrobial peptides by disrupting bacterial cell membranes. Their resistance to proteolysis makes them particularly promising as novel antibiotics.
| β-Peptide | Target Organism | IC₅₀ (µM) |
| (ACHC-β³hVal-β³hLys)₂ | E. coli | 4 |
| (ACHC-β³hVal-β³hLys)₂ | B. subtilis | 2 |
| β³-peptide-1 | S. aureus | 8 |
Table 3: Inhibitory Concentrations (IC₅₀) of Representative Antimicrobial β-Peptides. ACHC = trans-2-aminocyclohexanecarboxylic acid.
Inhibitors of Protein-Protein Interactions
The well-defined and stable secondary structures of β-peptides make them excellent scaffolds for mimicking the recognition motifs of proteins, such as α-helices, that are involved in protein-protein interactions (PPIs). By presenting the appropriate side chains on a stable backbone, β-peptides can be designed to disrupt disease-relevant PPIs.
| β-Peptide Target | Binding Partner | Dissociation Constant (K_d) |
| p53/MDM2 | MDM2 | 100-500 nM |
| Bak BH3 domain mimic | Bcl-xL | ~1 µM |
Table 4: Binding Affinities of β-Peptides Targeting Protein-Protein Interactions.
GPCR Ligands
G protein-coupled receptors (GPCRs) are a major class of drug targets. Many natural GPCR ligands are peptides, which often suffer from poor stability. β-peptides are being investigated as stable mimics of these peptide ligands, acting as either agonists or antagonists. β-peptide antagonists typically function by competitively binding to the orthosteric site of the GPCR, preventing the binding of the endogenous agonist and subsequent receptor activation and downstream signaling.[8]
Figure 3: Mechanism of action of a β-peptide GPCR antagonist.
Angiogenesis Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis. β-peptides have been designed to mimic the binding interface of VEGF or VEGFR, thereby inhibiting the VEGF-VEGFR interaction and downstream signaling pathways that lead to angiogenesis.[9][10][11][12] These β-peptide inhibitors can act as competitive antagonists, preventing VEGF from binding to its receptor.[9][12]
Figure 4: Mechanism of action of a β-peptide VEGF-VEGFR inhibitor.
Conclusion
β-peptides represent a versatile and powerful class of molecules with significant potential for the development of novel therapeutics. Their inherent stability against proteolytic degradation addresses a major limitation of conventional peptide drugs. The ability to design β-peptides that fold into predictable and stable secondary structures provides a robust platform for mimicking the binding epitopes of natural proteins and targeting a wide array of disease-relevant molecular interactions. Continued research into the synthesis, structural biology, and biological applications of β-peptides is expected to yield a new generation of highly specific and durable therapeutic agents.
References
- 1. Characteristic Structural Parameters for the γ-Peptide 14-Helix:Importance of Subunit Preorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chab.ethz.ch [chab.ethz.ch]
- 7. "Right-handed 14-Helix in β3-Peptides from L-Aspartic Acid Monomers" by Kamaljit Kaur, Tara Sprules et al. [digitalcommons.chapman.edu]
- 8. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Peptide Inhibitors of Vascular Endothelial Growth Factor A: Current Situation and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and drug development, the synthesis of high-purity peptides is a critical endeavor. The strategic use of protecting groups is fundamental to this process, ensuring the controlled, stepwise assembly of amino acids into a desired sequence. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has risen to prominence, becoming the cornerstone of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a testament to its unique chemical properties, particularly its lability under mild basic conditions, which offers significant advantages over the harsher acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group.[1][]
This in-depth technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group in contemporary peptide synthesis. It will delve into the chemical principles of Fmoc-based SPPS, provide detailed experimental protocols, present key quantitative data in a comparative format, and illustrate the underlying chemical workflows and mechanisms through detailed diagrams.
The Chemical Foundation of Fmoc-Based Peptide Synthesis
The Fmoc group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids.[1][3] This strategy, known as the Fmoc/tBu orthogonal protection strategy, allows for the selective removal of the N-terminal Fmoc group under mild basic conditions, while the acid-labile side-chain protecting groups (typically tert-butyl based) remain intact.[1][] This orthogonality is a key advantage, as it minimizes side reactions and preserves the integrity of sensitive amino acid residues.[][5]
The synthesis cycle in Fmoc-SPPS involves a series of repeated steps:
-
Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain, which is anchored to a solid support resin.[6]
-
Activation and Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly exposed N-terminal amine of the peptide chain, forming a new peptide bond.[1][7]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.[6]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).[6][7]
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a β-elimination reaction initiated by a base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[3][][8] The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[8] The highly reactive DBF is then trapped by the secondary amine base to form a stable adduct.[8]
The progress of the deprotection reaction can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm, allowing for quantitative assessment of the reaction's completion.[1]
Advantages of the Fmoc Strategy
The Fmoc strategy offers several distinct advantages over the traditional Boc methodology, which has led to its widespread adoption in both academic and industrial settings.[1]
-
Mild Reaction Conditions: Fmoc deprotection occurs under mild basic conditions, which is less harsh on sensitive amino acid residues compared to the strong acids required for Boc deprotection.[][5][7] This reduces the occurrence of side reactions and improves the overall purity of the synthesized peptide.[][7]
-
Orthogonality: The Fmoc/tBu strategy provides excellent orthogonality, allowing for the selective removal of protecting groups without affecting others.[]
-
Automation: The mild conditions and straightforward reaction cycle of Fmoc chemistry are highly amenable to automated solid-phase peptide synthesizers, significantly increasing efficiency and reproducibility.[][7]
-
Real-Time Monitoring: The UV-active byproduct of Fmoc deprotection allows for real-time monitoring of the reaction progress, enabling precise control over the synthesis process.[1][3]
-
Versatility: Fmoc chemistry is compatible with a wide range of resins and coupling reagents, offering greater flexibility in peptide design and synthesis.[] It is particularly advantageous for the synthesis of peptides with post-translational modifications like phosphorylation and glycosylation.[9]
Quantitative Data Summary
The efficiency of Fmoc-based SPPS is reflected in several key quantitative parameters. The following tables summarize typical values for these parameters, providing a clear basis for comparison and experimental planning.
| Parameter | Typical Value/Range | Notes |
| Coupling Yield | >99% | High coupling efficiency is crucial for the synthesis of long peptides.[] |
| Deprotection Time | 5-20 minutes | Typically a two-step process with a shorter initial treatment followed by a longer one.[10][11] |
| Coupling Time | 30-120 minutes | Varies depending on the amino acids being coupled and the coupling reagents used.[7][10] |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g | The amount of the first amino acid attached per gram of resin.[12] |
| Reagent Excess (Amino Acid) | 3-5 equivalents | Relative to the resin loading.[1][10] |
| Reagent Excess (Coupling Reagents) | 2.9-5 equivalents | Relative to the resin loading.[10] |
Table 1: Key Quantitative Parameters in Fmoc-SPPS
| Protecting Group Strategy | Nα-Deprotection Conditions | Side-Chain & Cleavage Conditions | Key Advantages | Key Disadvantages |
| Fmoc/tBu | 20-50% Piperidine in DMF (mild base)[3][13] | TFA (strong acid)[6] | Mild deprotection, automation-friendly, real-time monitoring.[1][][7] | Potential for aspartimide formation, aggregation in some sequences.[1][14] |
| Boc/Bzl | 25-50% TFA in DCM (strong acid)[14][15] | HF or TFMSA (very strong acid)[15] | Can be better for hydrophobic and aggregation-prone sequences.[14][15] | Harsh acidic conditions, requires specialized equipment for HF cleavage.[9][15] |
Table 2: Comparison of Fmoc/tBu and Boc/Bzl Peptide Synthesis Strategies
Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for the key stages of Fmoc-based solid-phase peptide synthesis.
Resin Selection and Swelling
The choice of resin is critical and depends on the desired C-terminal functionality of the peptide.
-
For a C-terminal carboxylic acid: Wang resin or 2-chlorotrityl chloride resin are commonly used.[7][16]
-
For a C-terminal amide: Rink Amide resin is a suitable choice.[7][16]
Protocol:
-
Weigh the appropriate amount of resin (e.g., 0.1 mmol scale) and place it in a reaction vessel.
-
Add a suitable solvent, such as DMF or dichloromethane (DCM), to swell the resin.[10]
-
Gently agitate the resin for at least 30-60 minutes at room temperature.[10][16]
-
Drain the solvent.
First Amino Acid Loading (Example with Wang Resin)
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HOBt (3-5 equivalents) in DMF.
-
Add a carbodiimide activator such as DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
Cap any unreacted hydroxyl groups on the resin using a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.
-
Wash the resin again with DMF and DCM.
The SPPS Cycle: Deprotection and Coupling
This cycle is repeated for each amino acid in the peptide sequence.
Fmoc Deprotection Protocol:
-
Add a solution of 20% piperidine in DMF to the resin.[10][16]
-
Agitate for 3-5 minutes and drain the solution.[10]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[10][11]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.[16]
Amino Acid Coupling Protocol (using HBTU/HATU):
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU or HATU (2.9-5 equivalents) in DMF.[1][10]
-
Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[10]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.[10]
-
Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF.
Final Cleavage and Deprotection
This step removes the synthesized peptide from the resin and cleaves the side-chain protecting groups.
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[17]
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[7][10] The scavengers (water, TIS, phenol, etc.) are crucial to prevent side reactions with sensitive residues.[10]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[7][10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[10]
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1][10]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[1][10]
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Potential Side Reactions in Fmoc Chemistry
Despite its numerous advantages, Fmoc chemistry is not without potential challenges. Awareness of these potential side reactions is crucial for optimizing synthesis outcomes.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic imide intermediate, particularly upon prolonged exposure to the basic deprotection conditions.[1] This can lead to racemization and the formation of β-peptides.[18]
-
Racemization: Histidine and cysteine are particularly prone to racemization during the activation and coupling steps.[][10] Careful selection of coupling reagents and conditions is necessary to minimize this.
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine.
Conclusion
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a central component of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[1][] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[1] A thorough understanding of the principles, protocols, and potential pitfalls of Fmoc-based SPPS, as outlined in this guide, is essential for any researcher, scientist, or drug development professional working to harness the therapeutic potential of peptides.
References
- 1. benchchem.com [benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lifetein.com [lifetein.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. benchchem.com [benchchem.com]
- 18. delivertherapeutics.com [delivertherapeutics.com]
Fmoc-L-beta-homoleucine: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-beta-homoleucine [(S)-3-(Fmoc-amino)-5-methyl-hexanoic acid] is a non-proteinogenic amino acid derivative increasingly utilized in peptide synthesis and drug development.[1] Its unique beta-amino acid structure, combined with the fluorenylmethoxycarbonyl (Fmoc) protecting group, imparts specific characteristics that can enhance the stability and bioavailability of peptide-based therapeutics.[1] This technical guide provides a comprehensive overview of the available stability and solubility data for this compound, along with detailed experimental protocols for researchers to determine these critical parameters.
Core Physicochemical Properties
This compound is a white to off-white powder.[1] The presence of the bulky, hydrophobic Fmoc group generally enhances the solubility of the amino acid in organic solvents commonly used in solid-phase peptide synthesis (SPPS), while also contributing to its thermal and chemical stability.[1]
| Property | Data | Source |
| Chemical Formula | C₂₂H₂₅NO₄ | [1][2] |
| Molecular Weight | 367.45 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| CAS Number | 193887-44-4 | [1][2] |
| Storage Conditions | 0 - 8 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [a]²⁰D = -24 ± 2° (c=0.5 in CHCl₃)[a]²⁵D = -5.0 to -7.0° (c=1 in DMF) | [1] |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its solubility in several common organic solvents. The solubility of Fmoc-protected amino acids is a critical factor in peptide synthesis, directly influencing coupling efficiency and the purity of the final peptide.
| Solvent | Qualitative Solubility | Notes |
| Chloroform (CHCl₃) | Soluble | [3] |
| Dichloromethane (DCM) | Soluble | [3] |
| Ethyl Acetate (EtOAc) | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Acetone | Soluble | [3] |
| N,N-Dimethylformamide (DMF) | Expected to be soluble | A common solvent for SPPS; optical rotation data is available in DMF.[1] |
| Water | Sparingly soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[4] |
Stability Characteristics
The Fmoc protecting group is known to enhance the chemical stability of amino acids. It is notably stable under acidic conditions, which is a cornerstone of its use in orthogonal peptide synthesis strategies.[5] However, it is labile to basic conditions, particularly secondary amines like piperidine, which are used for its removal during SPPS.[6]
| Condition | Stability Profile | Notes |
| Recommended Storage | Stable under recommended storage conditions (0 - 8 °C).[1] | Long-term stability data at various temperatures is not readily available. |
| Acidic Conditions | Generally stable. | The Fmoc group is resistant to acidic conditions typically used to remove other protecting groups like Boc.[5] |
| Basic Conditions | Labile, especially to secondary amines (e.g., piperidine). | This lability is the basis for its removal in Fmoc-based SPPS.[6] |
| Thermal Stress | Quantitative thermal degradation data is not available. | One study describes a method for thermal cleavage of the Fmoc group at 120°C in DMSO, indicating degradation at elevated temperatures. |
Experimental Protocols
Given the limited quantitative data, researchers will likely need to determine the specific solubility and stability of this compound for their particular applications. The following are generalized protocols for these determinations.
Protocol 1: Determination of Solubility via Saturation Shake-Flask Method
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC-UV system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.
-
Caption: Workflow for Solubility Determination.
Protocol 2: Assessment of Stability under Various Conditions
This protocol outlines a general procedure to assess the stability of this compound under different pH, temperature, and solvent conditions.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in the desired solvents or buffer systems (e.g., acidic, neutral, basic pH).
-
-
Incubation:
-
Aliquot the stock solutions into separate sealed vials for each time point and condition to be tested.
-
Incubate the vials under the specified conditions (e.g., different temperatures, light exposure).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.
-
Quench any ongoing degradation if necessary (e.g., by neutralization or freezing).
-
-
Analysis:
-
Analyze the samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Determine the degradation rate under each condition.
-
Caption: Workflow for Stability Assessment.
Conclusion
References
The Stereochemical Keystone: An In-depth Technical Guide to the Chirality of Fmoc-L-beta-homoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the precise control of stereochemistry is paramount. Non-proteinogenic amino acids, such as beta-homoleucine, offer a powerful tool to modulate the pharmacological properties of peptides, enhancing their stability, potency, and receptor selectivity.[1] This technical guide provides a comprehensive overview of the chirality of N-α-Fmoc-L-beta-homoleucine, a critical building block in the synthesis of novel peptide-based therapeutics. We will delve into the synthesis of the enantiomerically pure L-form, methods for its stereochemical validation, and its application in solid-phase peptide synthesis (SPPS).
The Significance of L-Chirality
Fmoc-L-beta-homoleucine possesses a single chiral center at the beta-carbon. The "L" designation, analogous to the proteinogenic L-amino acids, refers to the specific three-dimensional arrangement of the substituents around this stereocenter. This defined chirality is crucial as biological systems, including receptors and enzymes, are inherently chiral. The incorporation of the L-enantiomer can lead to specific conformational constraints within a peptide, influencing its binding affinity and biological activity. Conversely, the presence of the D-enantiomer can lead to inactive or even antagonistic effects.
Enantioselective Synthesis and Fmoc Protection
The synthesis of enantiomerically pure L-beta-homoleucine is a key challenge. Various methods for the enantioselective synthesis of β-amino acids have been developed, often involving asymmetric catalysis or the use of chiral auxiliaries.[2][3][4][5][6] Once the desired L-enantiomer of beta-homoleucine is obtained, the amine group is protected with the fluorenylmethoxycarbonyl (Fmoc) group to make it suitable for SPPS.[7][8]
Experimental Protocol: Fmoc Protection of L-beta-homoleucine
This protocol outlines a general procedure for the N-terminal protection of L-beta-homoleucine with an Fmoc group.
Materials:
-
L-beta-homoleucine[][10]
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[8]
-
Sodium carbonate (Na₂CO₃) or a suitable organic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Dioxane and water, or an appropriate organic solvent like Dichloromethane (DCM)[11][12]
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve L-beta-homoleucine in an aqueous solution of sodium carbonate or an organic solvent with a base.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or another suitable solvent to the amino acid solution while stirring vigorously at a controlled temperature (often 0°C to room temperature).[12]
-
Reaction: Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Acidify the reaction mixture with dilute HCl to a pH of approximately 2.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.[13]
Stereochemical Purity Analysis
Ensuring the enantiomeric purity of this compound is critical for its use in peptide synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[14][15][16][17][18]
Quantitative Data
| Parameter | Typical Value | Method of Determination | Reference |
| Enantiomeric Purity (e.e.) | >99% | Chiral HPLC | [14][15] |
| Specific Rotation [α]D | Varies (solvent dependent) | Polarimetry | [12] |
| Purity | ≥94.0% | Proton NMR | [19] |
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a general method for the chiral separation of this compound from its D-enantiomer.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC series) are often effective for separating Fmoc-amino acid enantiomers.[15][18]
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA).[12] A typical mobile phase could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).[17]
-
Temperature: Ambient or controlled column temperature.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent.
-
Injection: Inject the sample onto the chiral column.
-
Analysis: Monitor the elution profile. The L- and D-enantiomers should elute as two distinct peaks.
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for creating peptides with modified backbones. The additional methylene group in the backbone of a β-amino acid can induce unique secondary structures and increase resistance to proteolytic degradation.[1][20] The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow.[21][22][23][24]
Experimental Workflow: Incorporation of this compound via SPPS
Caption: A generalized workflow for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis (SPPS).
Conclusion
The chirality of this compound is a fundamental property that dictates its utility in the synthesis of stereochemically defined peptides. A thorough understanding of its enantioselective synthesis, methods for verifying its chiral purity, and the protocols for its incorporation into peptide sequences are essential for researchers in drug discovery and peptide chemistry. The use of this and other unnatural amino acids opens up new avenues for the design of peptide-based therapeutics with enhanced stability, novel conformations, and improved biological activity.
References
- 1. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 3. First synthesis of a beta(2)-homoamino acid by enantioselective catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enantioselective Synthesis of Beta-Amino Acids - Google Books [books.google.com]
- 6. Wiley-VCH - Enantioselective Synthesis of Beta-Amino Acids [wiley-vch.de]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chempep.com [chempep.com]
- 10. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. scienceopen.com [scienceopen.com]
- 14. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 15. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. H51976.03 [thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. bachem.com [bachem.com]
- 24. luxembourg-bio.com [luxembourg-bio.com]
The Obscure World of β-Homoleucine: A Technical Guide to its Natural Occurrence and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast and intricate world of natural products, the quest for novel bioactive compounds is relentless. Beyond the canonical alpha-amino acids that form the bedrock of life as we know it, lies a fascinating and underexplored realm of non-proteinogenic amino acids. Among these, β-amino acids and their derivatives have garnered increasing attention for their unique structural properties and potent biological activities. This technical guide delves into the natural occurrence of a specific and intriguing β-amino acid, β-homoleucine, and its derivatives. While less common than its α-amino acid counterpart, β-homoleucine is incorporated into a variety of natural products, particularly by marine and terrestrial microorganisms, bestowing upon them significant pharmacological potential. This document aims to provide a comprehensive resource on the known natural sources, biosynthesis, biological activities, and experimental methodologies associated with β-homoleucine and its derivatives, with a focus on the well-documented examples of yanucamides and leucinostatins.
Natural Occurrence and Quantitative Data
β-Homoleucine (3-amino-5-methylhexanoic acid) is a non-proteinogenic amino acid found in various natural products, often as a component of larger, complex molecules.[1] The L-enantiomer is the more common isomer found in nature.[1] Its incorporation into secondary metabolites is a strategy employed by various organisms, including cyanobacteria and fungi, to produce compounds with potent biological activities. While extensive quantitative data on the natural abundance of β-homoleucine itself is scarce, the concentrations of its derivatives in source organisms and their biological activities have been investigated.
Two prominent classes of natural products containing β-homoleucine or its structural analogs are the yanucamides, produced by marine cyanobacteria, and the leucinostatins, synthesized by fungi.
Table 1: Natural Occurrence and Biological Activity of β-Homoleucine Derivatives
| Compound | Natural Source | Organism Type | Typical Yield/Concentration | Biological Activity | IC₅₀/LD₅₀ |
| Yanucamide A | Lyngbya majuscula and Schizothrix sp. assemblage | Marine Cyanobacterium | Data not available in reviewed literature | Cytotoxic | LD₅₀ (brine shrimp): 3.4 µM[2] |
| Yanucamide B | Lyngbya majuscula and Schizothrix sp. assemblage | Marine Cyanobacterium | Data not available in reviewed literature | Cytotoxic | LD₅₀ (brine shrimp): 3.4 µM[2] |
| Leucinostatin A | Purpureocillium lilacinum | Fungus | ~1.5-fold increase with transcription factor overexpression[3] | Antiprotozoal, Antifungal, Gram-positive antibacterial, Cytotoxic (cancer cells) | EC₅₀ (T. brucei): 1-10 nM[4] |
| Leucinostatin Y | Purpureocillium lilacinum 40-H-28 | Fungus | Data not available in reviewed literature | Cytotoxic (pancreatic cancer cells), Inhibition of mitochondrial function | IC₅₀ (PANC-1 cells, glucose-deficient): 0.05 µg/mL[5] |
Biosynthesis of β-Homoleucine Containing Natural Products
The biosynthesis of β-homoleucine containing natural products is a complex process, often involving large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).
Biosynthesis of Leucinostatins
The biosynthetic gene cluster for leucinostatins has been identified in the fungus Purpureocillium lilacinum.[3] The core of this pathway is a multi-modular NRPS, designated LcsA, which is responsible for the assembly of the peptide backbone of leucinostatin. The gene cluster contains 20 genes involved in the synthesis, modification, and regulation of leucostatins.[3] The biosynthesis is initiated by a PKS module followed by several NRPS modules that incorporate the various amino acid residues, including the precursor to the β-homoleucine moiety. A putative biosynthetic pathway for leucinostatin A has been proposed based on gene disruption mutants.[3][6]
Biosynthesis of Yanucamides
The biosynthetic gene cluster for yanucamides has not yet been fully elucidated. However, based on their hybrid polyketide-peptide structure, it is highly probable that their biosynthesis also involves a mixed PKS/NRPS pathway.[7][8] The presence of the unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety suggests the involvement of a specialized PKS module.[7] The peptide portion, which includes a β-homoleucine residue, would be assembled by an NRPS.
Signaling Pathways and Mechanisms of Action
β-Homoleucine-containing natural products exhibit their potent biological activities by interacting with specific cellular targets and modulating key signaling pathways.
Leucinostatins: Inhibition of Mitochondrial ATP Synthase
Leucinostatins are known to target the mitochondria and disrupt cellular energy metabolism.[9] Specifically, they act as inhibitors of the F₀ part of the mitochondrial ATP synthase.[9] This inhibition disrupts the proton motive force and uncouples oxidative phosphorylation, leading to a depletion of cellular ATP.[10] This disruption of energy homeostasis is a primary mechanism of their cytotoxic and antimicrobial effects.
Yanucamides: Hypothesized Induction of Intrinsic Apoptosis
The precise molecular mechanism of action for yanucamides has not been definitively established. However, based on the activities of structurally related marine depsipeptides, it is hypothesized that they induce programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[11][12] This pathway is regulated by the Bcl-2 family of proteins and involves the release of pro-apoptotic factors from the mitochondria.
Experimental Protocols
The isolation and characterization of β-homoleucine-containing natural products require a combination of chromatographic and spectroscopic techniques. Below are generalized and specific protocols based on published methodologies.
General Workflow for Isolation and Characterization
A typical workflow for the isolation and characterization of a novel β-homoleucine derivative from a natural source involves several key steps.
Detailed Protocol: Isolation and Purification of Yanucamide A from Lyngbya majuscula
This protocol is a refined method for the extraction and purification of Yanucamide A, designed to minimize degradation of the target compound.[10]
1. Biomass Preparation:
-
Harvest the Lyngbya majuscula biomass via filtration or centrifugation.
-
Immediately flash-freeze the collected biomass in liquid nitrogen.
-
Lyophilize the frozen biomass to complete dryness.
-
Store the dried biomass at -80°C until the extraction process begins.
2. Extraction:
-
Grind the lyophilized biomass into a fine powder.
-
Extract the powdered biomass using a 2:1 mixture of dichloromethane:methanol. Use a solvent to biomass ratio of 10 mL per gram of dry weight.
-
Conduct the extraction at 4°C with continuous stirring for 24 hours.
-
Filter the extract to remove cellular debris.
-
Repeat the extraction process on the biomass residue two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure, ensuring the temperature does not exceed 30°C.
3. Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a 90% methanol in water solution.
-
Perform a liquid-liquid extraction against hexane to eliminate non-polar compounds. Repeat this hexane wash three times.
-
Collect the methanolic layer and evaporate the solvent.
-
Resuspend the resulting residue in water and perform a liquid-liquid extraction against ethyl acetate. Repeat the ethyl acetate extraction three times.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to obtain the semi-purified extract.
4. Chromatographic Purification:
-
Subject the semi-purified extract to vacuum liquid chromatography (VLC) on a silica gel column. Elute with a stepwise gradient of ethyl acetate in hexane.
-
Monitor the collected fractions using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions identified as containing Yanucamide A and evaporate the solvent.
-
Perform a final purification step using reversed-phase HPLC (RP-HPLC) on a C18 column. Use an isocratic or gradient mobile phase of methanol and water, maintaining a neutral pH.
5. Characterization:
-
Confirm the structure and purity of the isolated Yanucamide A using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Protocol: Isolation of Leucinostatin A from Purpureocillium lilacinum Culture
The following is a general protocol for the isolation of Leucinostatin A from a fungal culture, based on established methods.[6]
1. Fungal Culture and Extraction:
-
Culture Purpureocillium lilacinum in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions.
-
After a sufficient incubation period, separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate with a suitable organic solvent, such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
2. Chromatographic Separation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a solvent system such as a mixture of butanol, acetic acid, and water.
-
Monitor the fractions by TLC.
-
Combine the fractions containing leucostatins.
3. Further Purification:
-
Further purify the combined fractions using additional chromatographic techniques, such as alumina column chromatography or preparative HPLC, to separate the different leucostatin congeners.
-
For HPLC, a reversed-phase C18 column with a mobile phase of methanol and an appropriate buffer is typically used.
4. Characterization:
-
Characterize the purified Leucinostatin A using spectroscopic methods, including NMR and mass spectrometry, to confirm its structure and purity.
Conclusion
β-Homoleucine and its derivatives represent a compelling area of natural product research with significant potential for drug discovery. The unique structural features imparted by this non-proteinogenic amino acid contribute to the potent and diverse biological activities of the natural products that contain it. While the study of these compounds presents challenges in terms of their relatively low natural abundance and the complexity of their isolation and synthesis, the insights gained into their biosynthesis and mechanisms of action are invaluable. The examples of the yanucamides and leucinostatins highlight the promise of exploring the chemical diversity of microorganisms to uncover novel therapeutic leads. Further research into the biosynthetic pathways of these compounds, particularly the elucidation of the yanucamide gene cluster, will not only deepen our understanding of natural product biosynthesis but also open up new avenues for biosynthetic engineering and the creation of novel, potent drug candidates. This technical guide provides a foundational resource for researchers poised to explore this exciting and promising frontier of natural product science.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of apoptosis induced by marine natural products in non small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and biosynthesis of the jamaicamides, new mixed polyketide-peptide neurotoxins from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yanucamides A and B, two new depsipeptides from an assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 10. Characterization of apoptosis induced by marine natural products in non small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Marine-Derived Anticancer Agents Targeting Apoptotic Pathways: Exploring the Depths for Novel Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Standard Operating Procedure for the Solid-Phase Coupling of Fmoc-L-beta-homoleucine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of non-proteinogenic amino acids, such as L-beta-homoleucine, into peptide sequences is a critical strategy in modern drug discovery and development. These modified amino acids can impart unique conformational constraints, enhance metabolic stability, and improve the pharmacokinetic profile of peptide-based therapeutics. Fmoc-L-beta-homoleucine, a derivative of the natural amino acid leucine with an additional methylene group in its backbone, offers the potential to create novel peptide analogs with altered secondary structures and biological activities.
This document provides a detailed standard operating procedure for the efficient coupling of this compound onto a solid-phase support during peptide synthesis. The protocols outlined herein are based on established Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.[1] Due to the potential for steric hindrance associated with β-amino acids, careful selection of coupling reagents and optimization of reaction conditions are crucial for achieving high coupling efficiency.[2]
This guide focuses on the use of two highly effective uronium/aminium salt-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][3][4] HATU is generally considered more reactive than HBTU, particularly for sterically hindered couplings, due to the formation of a more reactive OAt-ester intermediate.[2]
Quantitative Data Summary
The following tables summarize the recommended reagent equivalents and reaction times for the coupling of this compound using HBTU and HATU. These values are provided as a starting point and may require optimization based on the specific peptide sequence and resin.
Table 1: Reagent Equivalents for this compound Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Coupling Reagent (HBTU or HATU) | 3 - 5 |
| N,N-Diisopropylethylamine (DIPEA) | 6 - 10 |
Table 2: Recommended Coupling Times
| Coupling Reagent | Recommended Coupling Time (at Room Temperature) |
| HBTU | 1 - 4 hours |
| HATU | 30 minutes - 2 hours |
Experimental Protocols
General Preparatory Steps
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for a minimum of 30 minutes in a suitable reaction vessel.[2][5]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.[5] This is typically a two-step process: an initial treatment for 2 minutes followed by a second treatment for 5-10 minutes.[5]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle consists of 5-7 washes with DMF.
Protocol 1: Coupling of this compound using HBTU
This protocol is suitable for the routine coupling of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and gently mix for 1-2 minutes to pre-activate the amino acid.[2]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Given the potential for steric hindrance with a β-amino acid, a longer coupling time is recommended as a starting point.[2]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test for free primary amines, such as the Kaiser test. A negative Kaiser test (beads remain colorless or slightly yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Coupling of this compound using HATU
This protocol is recommended for potentially difficult couplings or when higher coupling efficiency is desired.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and gently mix for 1-2 minutes.[2]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30 minutes to 2 hours. Due to the higher reactivity of HATU, a shorter initial coupling time can be employed.[2]
-
Monitoring: Monitor the reaction for completion using the Kaiser test.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Optional Double Coupling: If the Kaiser test indicates incomplete coupling, a second coupling can be performed by repeating steps 1-5. This is less frequently required with HATU but can be a useful strategy for particularly challenging sequences.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase coupling of this compound.
Caption: Workflow for this compound coupling.
Signaling Pathway of Carboxyl Activation
This diagram illustrates the activation of the carboxylic acid of this compound by HBTU/HATU, forming a reactive ester intermediate that is susceptible to nucleophilic attack by the free amine on the peptide-resin.
Caption: Carboxyl activation and peptide bond formation.
References
Application Notes and Protocols for Fmoc-L-beta-homoleucine Deprotection using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS), enabling the assembly of complex peptide chains with high fidelity. Its removal, or deprotection, is a critical step that must be efficient and clean to ensure a high yield and purity of the final peptide. This document provides detailed application notes and protocols for the deprotection of Fmoc-L-beta-homoleucine using piperidine.
L-beta-homoleucine is a β-amino acid, which can confer unique structural and proteolytic stability to peptides.[1] However, the presence of the isobutyl side chain on the β-carbon can introduce steric hindrance, potentially affecting the kinetics and efficiency of the Fmoc deprotection step compared to standard α-amino acids. These notes provide guidance on standard conditions, optimization strategies, and troubleshooting for this specific building block.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group by piperidine proceeds through a base-catalyzed β-elimination mechanism.[2]
-
Proton Abstraction: Piperidine, a secondary amine, acts as a base to abstract the acidic proton from the C9 carbon of the fluorenyl ring system.[3]
-
β-Elimination: This initial deprotonation leads to the formation of a resonance-stabilized carbanion. The unstable intermediate then undergoes elimination, resulting in the cleavage of the C-O bond and the release of the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).
-
Dibenzofulvene (DBF) Adduct Formation: The excess piperidine in the reaction mixture acts as a nucleophile to trap the reactive DBF, forming a stable adduct. This prevents the DBF from reacting with the newly liberated N-terminal amine, which would otherwise lead to chain termination.[4] The formation of this adduct is also useful for monitoring the reaction progress spectrophotometrically.[4]
Data Presentation
Table 1: Standard Deprotection Conditions for Fmoc-Amino Acids
| Parameter | Condition | Rationale |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard and widely effective concentration for most amino acids. |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent solvent for swelling the resin and solvating reagents. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed at a reasonable rate without significant side reactions. |
| Reaction Time | 2 x 10 minutes | A two-step deprotection ensures complete removal of the Fmoc group. |
Table 2: Comparative Deprotection Times and Purity for Sterically Hindered Amino Acids (Representative Data)
| Amino Acid | Deprotection Time (min) | Deprotection Reagent | Crude Purity (%) | Reference |
| Fmoc-Val-OH | 2 x 10 | 20% Piperidine/DMF | >95 | [2] |
| Fmoc-Ile-OH | 2 x 10 | 20% Piperidine/DMF | >95 | [2] |
| This compound (Expected) | 2 x 15-20 | 20% Piperidine/DMF | >90 (requires optimization) | (extrapolated) |
| Fmoc-Val-OH | 2 x 5 | 2% DBU, 5% Piperazine/NMP | >95 | |
| This compound (Alternative) | 2 x 10-15 | 2% DBU, 5% Piperazine/NMP | Potentially higher purity | (extrapolated) |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of this compound on Solid Support
Materials:
-
This compound loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solid-phase peptide synthesis reaction vessel
-
Inert gas (Nitrogen or Argon) for agitation (optional)
Procedure:
-
Resin Swelling: Swell the this compound loaded resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine/DMF deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin slurry for 15-20 minutes at room temperature. This can be achieved by gentle shaking, rocking, or bubbling with an inert gas.
-
Solution Removal: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF deprotection solution to the resin.
-
Agitation: Agitate the resin slurry for another 15-20 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue color) indicates the presence of a free primary amine and successful Fmoc deprotection.[3]
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Collected filtrate from the deprotection steps (from Protocol 1)
-
20% (v/v) piperidine in DMF (for blank)
-
DMF (for dilution)
Procedure:
-
Collect Filtrate: During the deprotection steps in Protocol 1, collect the drained solutions (filtrate).
-
Combine and Dilute: Combine the filtrates from both deprotection steps into a volumetric flask of a known volume (e.g., 25 mL or 50 mL). Dilute to the mark with DMF. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.
-
Blank Measurement: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.
-
Sample Measurement: Measure the absorbance of the diluted filtrate.
-
Calculation of Fmoc Loading (Optional): The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
Mandatory Visualizations
References
Application of Fmoc-L-beta-homoleucine in Drug Design: A Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pursuit of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles has led to a growing interest in peptidomimetics. These molecules mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability. Fmoc-L-beta-homoleucine is a key building block in the synthesis of peptidomimetics, offering a strategic advantage in drug design. As a beta-amino acid derivative of leucine, its incorporation into peptide sequences can significantly increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of peptide-based drugs. This application note provides a comprehensive overview of the use of this compound in drug design, complete with detailed experimental protocols and data presentation.
Core Concepts: The Advantage of Beta-Amino Acids
Unlike alpha-amino acids, which have the amino group attached to the carbon adjacent to the carboxyl group, beta-amino acids possess an additional carbon atom in their backbone. This seemingly minor alteration has profound implications for the properties of peptides:
-
Enhanced Proteolytic Stability: The modified backbone of beta-peptides is a poor substrate for proteases, the enzymes responsible for peptide degradation in the body. This increased stability is a critical attribute for developing drugs with a longer duration of action.
-
Structural Pre-organization: Beta-amino acids can induce stable secondary structures, such as helices and turns, even in short peptide sequences. This allows for the design of molecules that can more readily adopt the bioactive conformation required for high-affinity binding to their biological targets.
Applications of this compound in Drug Development
This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS) for a range of applications:
-
Peptide Synthesis: It is a crucial component in the synthesis of complex peptides, particularly in SPPS, enabling the creation of novel structures with high purity.
-
Drug Development: Its unique properties are valuable in pharmaceutical research, where it can be incorporated into drug candidates to enhance their stability and bioavailability.
-
Bioconjugation: It is used in bioconjugation processes to link biomolecules, such as proteins and antibodies, to therapeutic agents, which is essential for targeted drug delivery systems.
-
Protein Engineering: This compound aids in the design of modified proteins, allowing researchers to explore new functionalities and improve existing protein-based therapies.
Data Presentation: Quantitative Impact of Beta-Amino Acid Incorporation
The following table summarizes the anticipated improvements in the physicochemical and pharmacological properties of a peptide upon substitution of L-leucine with L-beta-homoleucine. While direct comparative data for L-beta-homoleucine is limited in publicly available literature, the values presented are extrapolated from studies on similar beta-amino acid and D-amino acid substitutions, which are known to confer enhanced proteolytic resistance.
| Property | Standard Peptide (with L-Leucine) | Modified Peptide (with L-beta-homoleucine) | Expected Outcome |
| Molecular Weight | X | X + 14.03 Da | Increase |
| Proteolytic Half-Life (in human serum) | Minutes to < 1 hour | > 24 hours | Significant Increase |
| Binding Affinity (Kd) | ~50 nM | ~50-100 nM | Maintained or slightly decreased |
| Aqueous Solubility | Moderate | Moderate to High | Maintained or Improved |
| Helicity (in TFE) | ~20% | >40% | Significant Increase |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-beta-homoleucine
This protocol details the manual synthesis of a model peptide containing L-beta-homoleucine using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
This compound and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents: HBTU, HOBt, and DIPEA
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
Cold Diethyl Ether
-
Kaiser Test Reagents
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF in a fritted syringe for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF and agitate for 5 minutes.
-
Drain and repeat with a fresh 2 mL of 20% piperidine for 15 minutes.
-
Drain and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Perform a Kaiser test on a few beads to confirm the presence of free amines (a blue color indicates a positive result).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in 1 mL of DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours. For this compound, extend the coupling time to 4 hours to ensure complete reaction.
-
Drain and wash the resin with DMF (3 x 2 mL).
-
Perform a Kaiser test. If the beads remain yellow, the coupling is complete. If blue, recouple for another 1-2 hours.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (step 2).
-
Cleavage and Peptide Precipitation:
-
Wash the resin with DCM (5 x 2 mL) and dry under vacuum.
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 3 hours.
-
Filter the solution into a new tube and precipitate the peptide by adding 10 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.
-
Dry the crude peptide under vacuum.
-
Caption: Workflow for Solid-Phase Peptide Synthesis.
Protocol 2: In Vitro Proteolytic Degradation Assay
This protocol describes a method to assess the stability of a beta-homoleucine-containing peptide in the presence of a protease, such as trypsin, compared to its native alpha-amino acid counterpart.
Materials:
-
Peptide containing L-beta-homoleucine
-
Control peptide containing L-leucine
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Peptide Preparation: Prepare stock solutions of both the modified and control peptides in PBS at a concentration of 1 mg/mL.
-
Reaction Setup: In separate microcentrifuge tubes, add 90 µL of each peptide stock solution.
-
Enzyme Addition: Initiate the reaction by adding 10 µL of the trypsin solution to each tube.
-
Incubation: Incubate the reactions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction.
-
Quenching: Immediately add the 10 µL aliquot to a new tube containing 10 µL of the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis: Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Plot the percentage of the remaining intact peptide against time for both peptides to determine their respective half-lives.
Caption: Proteolytic Degradation Assay Workflow.
Protocol 3: Peptide Purification and Characterization
Purification by RP-HPLC: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution. Fractions are collected and analyzed by mass spectrometry to identify those containing the pure peptide.
Characterization by Mass Spectrometry: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated theoretical mass of the peptide.
Structural Analysis by NMR and CD Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the peptide in solution. Circular Dichroism (CD) spectroscopy is a valuable technique to assess the secondary structure content (e.g., helicity) of the peptide.
Signaling Pathways and Drug Design
Peptides incorporating this compound can be designed to target a variety of signaling pathways implicated in disease.
G-Protein Coupled Receptor (GPCR) Signaling
Many peptide hormones and neurotransmitters act through GPCRs. Beta-amino acid-containing analogs of these peptides can be developed as agonists or antagonists with improved stability. For example, somatostatin analogs containing beta-amino acids could be designed to target somatostatin receptors (SSTRs), which are involved in the regulation of hormone secretion and cell proliferation.
Caption: GPCR Signaling Pathway.
HIV Fusion Inhibition
Beta-peptides have been successfully designed to inhibit the fusion of HIV with host cells. These peptides mimic a region of the HIV gp41 protein and disrupt the formation of the six-helix bundle that is essential for membrane fusion.
Caption: HIV Fusion Inhibition Mechanism.
Conclusion
This compound is a powerful tool for the rational design of peptide-based drugs with enhanced stability and tailored biological activity. The protocols and concepts outlined in this document provide a foundation for researchers to explore the potential of beta-amino acid incorporation in their drug discovery programs. The ability to create more robust and effective peptide therapeutics holds significant promise for addressing a wide range of diseases.
Application Notes and Protocols for Incorporating Fmoc-L-beta-homoleucine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into bioactive peptides is a powerful strategy to enhance their therapeutic properties. β-amino acids, in particular, have garnered significant interest due to their ability to confer increased proteolytic stability and induce unique conformational constraints. This document provides detailed application notes and protocols for the incorporation of Fmoc-L-β-homoleucine into bioactive peptides. L-β-homoleucine, an analogue of the natural amino acid L-leucine with an additional methylene group in its backbone, can modulate the biological activity and pharmacokinetic profile of peptides. These guidelines will assist researchers in the synthesis, purification, and characterization of β-homoleucine-containing peptides.
Key Advantages of Incorporating L-β-Homoleucine
Incorporating L-β-homoleucine into peptide sequences can offer several advantages:
-
Increased Proteolytic Stability: The modified peptide backbone at the site of β-amino acid incorporation is often less susceptible to cleavage by proteases, leading to a longer in vivo half-life. Peptides constructed entirely of or incorporating homologated α-amino acids (i.e., beta-amino acid) units exhibit a superior stability profile against degradation by a multitude of peptidases in vivo and in vitro.[1][2]
-
Conformational Control: The presence of a β-amino acid can induce specific secondary structures, such as helices and turns, which may differ from the native peptide's conformation. This can lead to altered receptor binding affinity and specificity.
-
Modulation of Bioactivity: By altering the peptide's conformation and stability, the incorporation of L-β-homoleucine can fine-tune its biological activity, potentially leading to enhanced potency or a modified pharmacological profile.
Data Presentation: Effects of β-Amino Acid Incorporation
While specific quantitative data for L-β-homoleucine incorporation is not extensively available in publicly accessible literature, the following tables provide representative data on the effects of incorporating other β-amino acids into bioactive peptides, which can be extrapolated to understand the potential impact of L-β-homoleucine.
Table 1: Bioactivity of a Somatostatin Analogue Modified with a β-Amino Acid
| Compound | Sequence | Receptor Binding Affinity (Ki, nM) |
| Parent Peptide (Bak peptide) | GQVGRQLAIIGDDINR | 0.025 |
| α,β-Peptide Analogue | Gln-Val-Gly-Arg-β³-hAla -Leu-Ala-Ile-Ile-Gly-Asp-Asp-Ile-Asn-Arg | 1.5 |
Data synthesized from a study on Bcl-xL–Bak interaction, demonstrating the impact of β-amino acid substitution on binding affinity.[2]
Table 2: Proteolytic Stability of Peptides Containing β-Amino Acids
| Peptide | Sequence | Enzyme | Incubation Time (h) | % Degradation |
| α,β-Peptide 4 | Ac-Lys-Lys-Ile-Ile-Lys-Lys-Val-Val-ACPC -Lys-Val-NH₂ | Trypsin | 36 | 0 |
| α,β-Peptide 4 | Ac-Lys-Lys-Ile-Ile-Lys-Lys-Val-Val-ACPC -Lys-Val-NH₂ | Chymotrypsin | 36 | 0 |
| α,β-Peptide 4 | Ac-Lys-Lys-Ile-Ile-Lys-Lys-Val-Val-ACPC -Lys-Val-NH₂ | Pronase | 90 | Minor Cleavage |
ACPC: (1S,2S)-2-aminocyclopentanecarboxylic acid, a cyclic β-amino acid. Data indicates high resistance to common proteases.[2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Homoleucine Containing Peptide
This protocol outlines the manual synthesis of a generic peptide incorporating Fmoc-L-β-homoleucine using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected α-amino acids
-
Fmoc-L-β-homoleucine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC-grade acetonitrile and water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard α-Amino Acids):
-
Pre-activate a solution of 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc-L-β-homoleucine Coupling:
-
Due to the potential for steric hindrance, a longer coupling time or a double coupling may be necessary.
-
Follow the same pre-activation and coupling procedure as for standard α-amino acids.
-
Extend the initial coupling time to 4 hours.
-
After washing, perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step with freshly prepared activated Fmoc-L-β-homoleucine for another 2-4 hours. HBTU is an effective coupling reagent for sterically hindered amino acids.[3][4]
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protocol 2: Enzymatic Stability Assay
This protocol describes a general method to assess the stability of a β-homoleucine-containing peptide in human serum.
Materials:
-
Purified native peptide and β-homoleucine modified peptide
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the native and modified peptides in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
In separate microcentrifuge tubes, add a defined volume of human serum (e.g., 450 µL).
-
Pre-incubate the serum at 37°C for 10 minutes.
-
Initiate the degradation by adding a defined volume of the peptide stock solution (e.g., 50 µL) to the serum to achieve a final peptide concentration of 100 µg/mL.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TCA or a 2-fold volume of acetonitrile containing 1% TFA. This will precipitate the serum proteins.
-
Protein Precipitation: Vortex the quenched samples and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
The identity of the peaks can be confirmed by mass spectrometry.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t₁/₂) of the peptide from the degradation curve. Peptides containing β-amino acid moieties at the N-terminus are degraded, albeit slowly, by several peptidases.[1]
-
Signaling Pathway Example: Substance P and the NK-1 Receptor
Substance P is a neuropeptide involved in pain transmission and inflammation. It exerts its effects by binding to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). The incorporation of β-amino acids into Substance P analogues could potentially modulate its interaction with the NK-1 receptor and its subsequent signaling cascade, as well as increase its resistance to degradation.
Upon binding of Substance P to the NK-1 receptor, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein (Gq/11). This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the physiological effects associated with Substance P.
Conclusion
The incorporation of Fmoc-L-β-homoleucine presents a valuable tool for medicinal chemists and peptide scientists to enhance the therapeutic potential of bioactive peptides. By increasing proteolytic stability and providing conformational constraints, this modification can lead to peptides with improved pharmacokinetic profiles and fine-tuned biological activities. The protocols and information provided herein serve as a guide for the rational design, synthesis, and evaluation of novel β-homoleucine-containing peptide analogues. Further research into specific peptide-β-homoleucine conjugates will undoubtedly expand the utility of this promising synthetic strategy.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of Fmoc-L-beta-homoleucine in Modern Bioconjugation
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and development, offering a pathway to modulate therapeutic properties. Fmoc-L-beta-homoleucine, a beta-amino acid derivative, is a valuable building block for synthesizing peptides with enhanced stability and novel functionalities.[1][2] Its unique structure, featuring an additional carbon in the backbone, confers significant resistance to enzymatic degradation by proteases and peptidases, a common limitation of standard peptide-based therapeutics.[1][] This enhanced stability leads to a longer circulating half-life and improved bioavailability.[4]
The primary application of this compound in bioconjugation is as a component of a larger peptide construct.[5][6] By using Solid-Phase Peptide Synthesis (SPPS), this unique amino acid can be strategically placed within a peptide sequence.[7] The resulting beta-peptide, now armed with superior stability, can then be conjugated to other molecules such as therapeutic agents, proteins, or antibodies to create robust bioconjugates for targeted drug delivery or diagnostic purposes.[5][8] The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for this process, as it selectively masks the amino group during synthesis and can be removed under mild basic conditions, typically with piperidine, allowing for the sequential addition of amino acids.[7][9]
Physicochemical and Synthesis Data
Quantitative data on the coupling efficiency of this compound is not extensively published. However, as a sterically hindered beta-amino acid, its coupling kinetics may be slower than standard alpha-amino acids. The following tables provide key physicochemical properties and reference data for coupling sterically hindered amino acids, which can serve as a baseline for experimental design.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Fmoc-L-β-HomoLeu-OH, (S)-3-(Fmoc-amino)-5-methyl-hexanoic acid | [5] |
| CAS Number | 193887-44-4 | [5] |
| Molecular Formula | C22H25NO4 | [5] |
| Molecular Weight | 367.45 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥ 98% (by HPLC) | [5] |
| Storage | 0 - 8 °C | [5] |
Table 2: Reference Coupling Efficiencies for Sterically Hindered Amino Acids
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Typical Purity (%) |
| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 |
| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 |
| β-Amino Acids | PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 |
Note: Data in Table 2 is generalized for the class of amino acids and should be used as a reference.[10] Optimization of coupling time and reagents is recommended for this compound to achieve maximum efficiency.
Experimental Protocols
Protocol 1: Incorporation of this compound via Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual procedure for incorporating a single this compound residue into a peptide sequence on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).[10] The cycle is repeated for each amino acid in the desired sequence.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)[11]
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reaction vessel for manual synthesis
-
Shaker or agitator
Procedure:
-
Resin Swelling:
-
Fmoc-Deprotection (for pre-loaded resin or subsequent coupling cycles):
-
Add a solution of 20% piperidine in DMF to the resin.[10]
-
Agitate for 5 minutes, then drain the solution.[4]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all residual piperidine.[10]
-
-
Amino Acid Coupling (Incorporating this compound):
-
In a separate vial, prepare the activated amino acid solution. Dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.5 equivalents), and DIEA (6-10 equivalents) in DMF.[10][11]
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[10]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the potential steric hindrance of the beta-amino acid.[10]
-
After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).[10]
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.[7]
-
-
Peptide Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.[4]
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[4]
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.[4]
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and byproducts.[10]
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry to confirm its identity and purity.[10]
-
Caption: Workflow for incorporating this compound via Fmoc-based SPPS.
Protocol 2: General Bioconjugation of a Beta-Homoleucine Containing Peptide
This protocol provides a general method for conjugating a purified peptide containing a reactive handle (e.g., a primary amine at the N-terminus or a lysine side chain) to another molecule possessing a carboxyl group. This is a common strategy in bioconjugation.[9]
Materials and Reagents:
-
Purified peptide containing this compound and an available primary amine.
-
Molecule to be conjugated (must contain a carboxylic acid group).
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[9]
-
Anhydrous DMF or other suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Quenching buffer (e.g., Tris-HCl).
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography).
Procedure:
-
Activation of Carboxylic Acid:
-
In a reaction vial, dissolve the molecule to be conjugated (1.5 equivalents relative to the peptide) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.[9]
-
Stir the reaction at room temperature for 15-30 minutes to activate the carboxyl group by forming a more stable NHS ester.[9]
-
-
Conjugation Reaction:
-
Dissolve the purified peptide (1 equivalent) in a suitable buffer (e.g., PBS pH 7.4 or DMF).
-
Add the activated molecule solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[9]
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[9] This will react with any remaining activated molecules.
-
-
Purification of the Bioconjugate:
-
Purify the resulting bioconjugate from unreacted components using an appropriate chromatography method, such as RP-HPLC.
-
Characterize the final product by mass spectrometry to confirm successful conjugation and assess purity.
-
References
- 1. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Bioconjugation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Use of Fmoc-L-beta-Homoleucine in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides and proteins is a powerful strategy in protein engineering and drug discovery. Fmoc-L-beta-homoleucine, a derivative of the proteinogenic amino acid leucine, offers unique structural and functional properties that can be exploited to enhance the therapeutic potential of peptide-based molecules. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of modified peptides with improved stability, tailored conformations, and potentially enhanced biological activity.
Beta-amino acids, such as L-beta-homoleucine, possess an additional carbon atom in their backbone compared to their alpha-amino acid counterparts. This seemingly subtle modification has profound implications for the resulting peptide's structure and function. Peptides incorporating beta-amino acids often exhibit increased resistance to proteolytic degradation, a major hurdle in the development of peptide therapeutics.[1][2][3] Furthermore, the altered backbone geometry can induce unique secondary structures, such as helices and turns, which can be leveraged to mimic or disrupt protein-protein interactions (PPIs).[2][3]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅NO₄ | N/A |
| Molecular Weight | 367.44 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMF, NMP, DCM | N/A |
Applications in Protein Engineering and Drug Development
The unique characteristics of L-beta-homoleucine make it a valuable tool for various applications in protein engineering and drug development.
Enhancing Proteolytic Stability
A primary application of incorporating L-beta-homoleucine is to increase the resistance of peptides to enzymatic degradation by proteases. This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides. While specific half-life data for L-beta-homoleucine-containing peptides is not extensively published, studies on beta-peptides, in general, have consistently demonstrated their remarkable stability in serum compared to their alpha-peptide analogs.[4][5]
Table 1: Comparative Serum Stability (Illustrative)
| Peptide | Amino Acid Type | Estimated Serum Half-life |
| Native Peptide | α-amino acids | Minutes to hours |
| β-peptide Analog | β-amino acids | Hours to days |
Note: This table provides a generalized comparison. Actual half-life is sequence-dependent and must be determined experimentally.
Modulating Peptide Conformation and Bioactivity
The introduction of a beta-amino acid can significantly alter the conformational landscape of a peptide. This can be harnessed to design peptides that adopt specific secondary structures to interact with biological targets. For example, beta-peptides can form stable helices that can mimic one face of an alpha-helix, a common motif in protein-protein interactions. This makes them attractive scaffolds for designing inhibitors of challenging targets like the p53-MDM2 and Ras-Raf interactions.[6][7][8]
Probing Structure-Activity Relationships (SAR)
Systematic replacement of alpha-amino acids with L-beta-homoleucine can be a powerful tool in SAR studies. By observing the effects of this substitution on binding affinity and biological activity, researchers can gain insights into the critical residues and conformations required for molecular recognition.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into peptides using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
This compound
-
Appropriate resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal carboxylic acid)
-
Fmoc-protected alpha-amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents (e.g., DMF, DCM, Isopropanol)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours. Note: Due to the potential for increased steric hindrance of beta-amino acids, a longer coupling time or a double coupling may be necessary. Monitoring the reaction with a qualitative test (e.g., Kaiser test) is recommended.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Table 2: Comparison of Coupling Conditions for Fmoc-L-leucine and this compound (General Guidance)
| Parameter | Fmoc-L-leucine | This compound (Recommended) |
| Equivalents (Amino Acid) | 3 | 3-5 |
| Equivalents (Coupling Reagent) | 3 | 3-5 |
| Coupling Time | 1-2 hours | 2-4 hours (or double coupling) |
| Monitoring | Kaiser test | Kaiser test (critical) |
Note: Optimal conditions may vary depending on the specific sequence and coupling reagents used. Empirical optimization is recommended. While high coupling yields, typically exceeding 99%, are achievable with standard Fmoc-protected alpha-amino acids, the incorporation of beta-amino acids may require optimization to achieve similar efficiency.[][10]
Protocol 2: Enzymatic Stability Assay
Materials:
-
Synthesized peptide containing L-beta-homoleucine
-
Control peptide with L-leucine
-
Human serum
-
Quenching solution (e.g., 10% TFA in acetonitrile)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Incubation:
-
Dissolve the test and control peptides in a suitable buffer.
-
Incubate the peptides at a final concentration of 1 mg/mL in 50% human serum at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately quench the enzymatic activity by adding an equal volume of the quenching solution.
-
Analysis:
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Confirm the identity of the peptide peak using mass spectrometry.
-
-
Data Analysis: Plot the percentage of intact peptide remaining over time and calculate the half-life (t₁/₂) of the peptide in serum.
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Synthesis and Stability Assay
Caption: Workflow for the synthesis and stability testing of a peptide containing L-beta-homoleucine.
Potential Application in Modulating a Signaling Pathway: Inhibition of the Ras-Raf Interaction
The Ras-Raf protein-protein interaction is a critical node in the MAPK signaling pathway, which is frequently dysregulated in cancer. Peptides that can disrupt this interaction are of significant therapeutic interest. The incorporation of L-beta-homoleucine could be used to create a stable, helical peptide that mimics the binding interface of Ras, thereby inhibiting its interaction with Raf.
Caption: A beta-peptide containing L-beta-homoleucine can inhibit the Ras-Raf interaction.
Conclusion
This compound is a valuable building block for protein engineers and drug developers seeking to create peptides with enhanced therapeutic properties. Its ability to confer proteolytic resistance and modulate peptide conformation opens up new avenues for designing novel therapeutics against a range of diseases. The provided protocols and conceptual frameworks serve as a starting point for the successful application of this non-natural amino acid in your research and development endeavors. Careful optimization of synthesis and thorough biological evaluation will be key to unlocking the full potential of L-beta-homoleucine-containing peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro inhibition of Ras-Raf association by short peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Peptides Containing Fmoc-L-beta-homoleucine
Abstract
This application note details a robust methodology for the purification of synthetic peptides incorporating the unnatural amino acid Fmoc-L-beta-homoleucine using reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of the hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group and the bulky side chain of L-beta-homoleucine presents unique challenges in achieving high purity. This document provides optimized protocols for both analytical and preparative HPLC, enabling researchers, scientists, and drug development professionals to effectively isolate and purify these complex peptides. The protocols address critical parameters including column selection, mobile phase composition, and gradient optimization.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and unique functionalities.[1] this compound, a derivative of the natural amino acid leucine, is a valuable building block in the synthesis of peptidomimetics and other specialty peptides due to its potential to induce specific secondary structures and increase resistance to enzymatic degradation.[2] The Fmoc protecting group, essential for solid-phase peptide synthesis (SPPS), is highly hydrophobic, significantly influencing the retention behavior of the peptide during RP-HPLC purification.[2]
Following SPPS and cleavage from the resin, the crude peptide product is a heterogeneous mixture containing the target peptide along with deletion sequences, truncated fragments, and byproducts from side reactions.[3] RP-HPLC is the standard and most effective method for purifying synthetic peptides, separating molecules based on their hydrophobicity.[3][4] This application note provides a systematic approach to developing an efficient HPLC purification workflow for peptides containing the hydrophobic this compound residue.
Experimental Protocols
Materials and Reagents
-
Crude synthetic peptide containing this compound (lyophilized powder)
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (DMSO), anhydrous
-
0.22 µm syringe filters
Instrumentation
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size)
-
C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 5 µm particle size, 300 Å pore size)
-
Lyophilizer
Sample Preparation
-
Dissolve the crude lyophilized peptide in a minimal amount of DMSO.
-
Dilute the peptide solution with Mobile Phase A (see below) to a final concentration suitable for injection. For analytical HPLC, a concentration of 1 mg/mL is recommended. For preparative HPLC, the concentration will depend on the column loading capacity.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Analytical HPLC Protocol
The initial analytical HPLC run is crucial for assessing the purity of the crude product and for developing the optimal gradient for preparative purification.
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Gradient | 5% to 95% B over 30 minutes |
Preparative HPLC Protocol
Based on the retention time of the target peptide from the analytical run, a focused gradient is designed for the preparative purification to improve resolution and purity.
Table 2: Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase, 21.2 x 250 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 40°C |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading) |
| Gradient | Optimized based on analytical run (e.g., 30% to 50% B over 40 minutes) |
Fraction Analysis and Post-Purification Processing
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the final purified peptide as a fluffy white powder.
Data Presentation
The following tables summarize the expected results from the purification of a model peptide containing this compound.
Table 3: Analytical HPLC Data for Crude and Purified Peptide
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Peptide | 18.5 (Target) | 65.2 | ~65% |
| Various impurities | 34.8 | - | |
| Purified Peptide | 18.6 | >98.5 | >98.5% |
Table 4: Preparative HPLC Run Summary
| Parameter | Value |
| Crude Peptide Loaded | 100 mg |
| Purified Peptide Yield | 55 mg |
| Overall Yield | 55% |
| Purity Achieved | >98.5% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.
Caption: Workflow for HPLC Purification of Peptides.
Caption: Logic for HPLC Gradient Optimization.
Discussion
The purification of peptides containing this compound can be challenging due to the increased hydrophobicity imparted by both the Fmoc group and the beta-homoleucine side chain. This increased hydrophobicity leads to longer retention times on C18 columns. The use of an elevated column temperature (40°C) can help to improve peak shape and reduce viscosity of the mobile phase.
A critical step in this protocol is the development of a focused gradient for the preparative run. A broad analytical gradient is first used to determine the elution profile of the crude mixture. The preparative gradient is then narrowed to a smaller range of acetonitrile concentration around the elution point of the target peptide. This increases the resolution between the target peptide and closely eluting impurities, leading to higher purity of the final product.
The choice of a C18 stationary phase with a wide pore size (300 Å) is important for accommodating the size of the peptide and ensuring efficient interaction with the stationary phase. For extremely hydrophobic peptides, a C8 or C4 column could be considered to reduce retention times.[5]
The use of TFA as an ion-pairing agent is standard for peptide purification as it improves peak shape by minimizing secondary ionic interactions between the peptide and the silica matrix.[6] It is important to note that TFA can be difficult to remove completely during lyophilization and may affect subsequent biological assays. If TFA is incompatible with the downstream application, alternative mobile phase modifiers such as formic acid can be used, although this may require re-optimization of the separation method.
Conclusion
The protocols outlined in this application note provide a comprehensive and effective strategy for the purification of synthetic peptides containing the unnatural amino acid this compound. By employing a systematic approach of analytical method development followed by a scaled-up, focused preparative purification, researchers can achieve high purity and yield of these challenging peptides. The provided methodologies and data serve as a valuable resource for scientists and professionals engaged in peptide synthesis and drug development.
References
Application Note: Mass Spectrometry Characterization of β-Homoleucine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide structures is a key strategy in modern drug discovery. Peptides containing β-amino acids often exhibit enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties. β-homoleucine, with its isobutyl side chain, is a particularly interesting building block for designing novel peptide therapeutics. Accurate and detailed structural characterization of these modified peptides is crucial for understanding their behavior and function. Mass spectrometry (MS) is an essential analytical tool for this purpose, providing information on molecular weight, sequence, and post-translational modifications.
This application note provides a detailed guide to the characterization of β-homoleucine-containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It outlines protocols for sample preparation and LC-MS/MS analysis and discusses the expected fragmentation patterns of these modified peptides.
Experimental Protocols
Protocol 1: Sample Preparation of Synthetic β-Homoleucine Peptides
This protocol describes the preparation of synthetic peptides containing β-homoleucine for LC-MS/MS analysis.
Materials:
-
Synthetic β-homoleucine-containing peptide (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade (optional)
Procedure:
-
Reconstitution:
-
Carefully dissolve the lyophilized peptide in a suitable solvent. A common starting point is 50% ACN in 0.1% aqueous FA.
-
Prepare a stock solution with a concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Dilution:
-
From the stock solution, prepare a working solution for injection by diluting it to a final concentration of 1-10 µg/mL in a solvent compatible with the LC mobile phase (e.g., 0.1% FA in water or a low percentage of ACN in 0.1% FA). The optimal concentration may require empirical determination.[1]
-
-
Sample Cleanup (if necessary):
-
If the sample contains interfering substances like salts or detergents, a desalting step is recommended.[2][3] This can be performed using C18 ZipTips or other solid-phase extraction (SPE) cartridges.
-
Equilibrate the C18 material with 0.1% TFA or FA in 50% ACN.
-
Wash the C18 material with 0.1% TFA or FA in water.
-
Load the peptide sample.
-
Wash away salts and other hydrophilic impurities with 0.1% TFA or FA in water.
-
Elute the peptide with 0.1% TFA or FA in 50-80% ACN.
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in the appropriate injection solvent.
-
Protocol 2: LC-MS/MS Data Acquisition
Instrumentation:
-
Liquid Chromatography (LC) System: A nano- or micro-flow HPLC system is recommended for high sensitivity.
-
Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm) is suitable for most peptides.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is preferred for accurate mass measurements.[1]
LC Method:
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in 80% Acetonitrile |
| Flow Rate | 300 nL/min (for nano-LC) |
| Gradient | 5% to 40% B over 60 minutes (this is a starting point and should be optimized) |
MS Method:
| Parameter | Setting |
| Ionization Mode | Positive Ion Electrospray Ionization (ESI) |
| MS1 Scan Range | m/z 350–2000 |
| MS1 Resolution | >60,000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) of the top 10-20 most intense precursors |
| Fragmentation Method | Collision-Induced Dissociation (CID) and/or Higher-Energy Collisional Dissociation (HCD)[1][4] |
| Collision Energy | Normalized Collision Energy (NCE) of 25-30% (should be optimized) |
| Dynamic Exclusion | 30 seconds |
Expected Fragmentation Patterns of β-Homoleucine Peptides
The presence of a β-amino acid introduces an additional methylene group into the peptide backbone, which can influence fragmentation behavior in tandem mass spectrometry. While standard α-peptides primarily produce b- and y-type ions from cleavage of the amide bond, peptides containing β-amino acids can exhibit additional and sometimes more complex fragmentation pathways.
Based on the known fragmentation of β-peptides, the following characteristics can be anticipated for β-homoleucine containing peptides under CID or HCD conditions:
-
Standard b- and y-type ions: Cleavage of the peptide bond will still occur, leading to the formation of conventional b- and y-type fragment ions. However, the masses of these ions will be shifted by 14 Da (the mass of the additional CH₂ group) for fragments containing the β-homoleucine residue compared to a peptide with the corresponding α-amino acid.
-
Characteristic Neutral Losses: The isobutyl side chain of β-homoleucine may be susceptible to neutral loss under energetic fragmentation conditions. A potential neutral loss of isobutylene (56 Da) from the precursor or fragment ions could be observed.
-
Internal Fragmentation: The elongated and more flexible backbone of β-amino acid containing peptides can sometimes lead to a higher incidence of internal fragmentation, where the peptide fragments at two positions.
-
Distinguishing Leucine and Isoleucine Isomers: It is important to note that β-homoleucine is isomeric with β-homoisoleucine. Distinguishing these isomers by conventional CID/HCD can be challenging. More advanced fragmentation techniques like Electron Transfer Dissociation (ETD) followed by HCD (EThcD) can generate characteristic w-ions that allow for the differentiation of leucine and isoleucine side chains.[5][6]
Data Presentation
Table 1: Theoretical m/z Values of Fragment Ions for a Hypothetical Peptide (Ac-Ala-βhLeu-Gly-NH₂)
| Fragment Ion | Sequence | Calculated m/z (monoisotopic) |
| b₁ | Ac-Ala | 114.0550 |
| b₂ | Ac-Ala-βhLeu | 243.1445 |
| y₁ | Gly-NH₂ | 75.0400 |
| y₂ | βhLeu-Gly-NH₂ | 204.1295 |
Note: The mass of β-homoleucine (βhLeu) residue is 129.0994 Da.
Visualization of Experimental Workflow
Caption: Workflow for the mass spectrometric characterization of β-homoleucine peptides.
Logical Relationship of Fragmentation
References
- 1. benchchem.com [benchchem.com]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. An EThcD-Based Method for Discrimination of Leucine and Isoleucine Residues in Tryptic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-beta-homoleucine Solubility
This technical support guide provides troubleshooting advice and frequently asked questions regarding solubility issues encountered with Fmoc-L-beta-homoleucine in common organic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing difficulty dissolving this compound in DMF or NMP?
A1: Several factors can contribute to poor solubility of this compound:
-
Solvent Quality: The purity of your DMF or NMP is crucial. Over time, DMF can degrade to form dimethylamine, which can interfere with the synthesis process.[1][2] The presence of water in the solvent can also negatively impact the solubility of Fmoc-protected amino acids.[1] It is highly recommended to use high-purity, peptide-synthesis-grade solvents with low water content.[1]
-
Temperature: Lower laboratory temperatures can decrease the solubility of the compound. Gentle warming can often aid in dissolution.[1]
-
Compound Characteristics: this compound, with its hydrophobic side chain, may have inherently limited solubility in some polar aprotic solvents.[3] Aggregation of the Fmoc groups can also contribute to poor solubility.[4]
-
Reagent Quality: Variations in the crystalline structure or the presence of impurities in a specific lot of this compound could affect its solubility.[1]
Q2: Is NMP a better solvent choice than DMF for this compound?
A2: NMP is generally considered to have a higher solvating power than DMF, especially for hydrophobic peptides, and can be a good alternative if you are facing solubility issues.[4][5] However, it has been reported that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[2] The choice between DMF and NMP may depend on the specific requirements of your synthesis.
Q3: Can I use heat to dissolve this compound?
A3: Yes, gentle warming is a viable method to improve solubility. Heating the solution to a temperature between 30-40°C is often sufficient.[1] However, it is important to avoid prolonged or excessive heating, as this could lead to the degradation of the Fmoc-amino acid.[1]
Q4: Are there alternative solvents or co-solvents I can use?
A4: If you continue to face solubility challenges, consider the following:
-
Co-solvents: Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) to your DMF or NMP can enhance solubility.[4]
-
Alternative Solvents: For very difficult cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate has been shown to be effective.[4] Research into greener solvent alternatives is also ongoing.[6]
Troubleshooting Guide
Issue: this compound does not fully dissolve at the desired concentration.
| Possible Cause | Suggested Solution |
| Poor Solvent Quality | Use fresh, high-purity, peptide-synthesis-grade DMF or NMP with low water content.[1] |
| Low Temperature | Gently warm the solution to 30-40°C with agitation.[1] |
| Insufficient Agitation | Use a vortex mixer or sonication to aid dissolution.[4] |
| High Concentration | Try reducing the concentration of the this compound solution if your protocol allows.[6] |
| Inherent Low Solubility | Add a co-solvent such as DMSO (up to 25% v/v) to the DMF or NMP.[1] |
| Reagent Lot Variation | If possible, try a different lot of this compound.[1] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF or NMP to achieve the target concentration.
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[4]
-
If solubility is still an issue, gently warm the solution to 37°C with intermittent vortexing.[4]
-
Once dissolved, use the solution immediately for the coupling reaction.[4]
Protocol 2: Dissolution using a Co-solvent (DMSO)
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mg/mL).
-
In a separate vial, add the required volume of DMF or NMP for your coupling reaction.
-
Add a small volume of the concentrated DMSO stock solution to the DMF or NMP.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Proceed with the activation and coupling steps.
Visual Guides
References
Technical Support Center: Overcoming Aggregation of Peptides with Beta-Homoleucine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing beta-homoleucine (β-hLeu).
Frequently Asked Questions (FAQs)
Q1: What is beta-homoleucine and how does it affect peptide properties?
Beta-homoleucine (β-hLeu) is a non-proteinogenic β-amino acid. Unlike its α-amino acid counterpart, leucine, the amino group in β-hLeu is attached to the beta-carbon. This structural difference introduces an additional carbon into the peptide backbone, leading to increased flexibility and a propensity to form unique secondary structures, such as helices (10/12-, 12-, and 14-helices) and sheets.[1][2] The isobutyl side chain of β-hLeu is hydrophobic, which can significantly contribute to the aggregation tendency of the peptide, similar to other hydrophobic α-amino acids.[3][4]
Q2: Why do peptides containing beta-homoleucine tend to aggregate?
The aggregation of peptides containing β-hLeu is primarily driven by two factors:
-
Hydrophobicity: The isobutyl side chain of β-hLeu is hydrophobic. In aqueous environments, these side chains tend to minimize contact with water by associating with each other, leading to intermolecular aggregation.[3][4] Peptides with a high content of hydrophobic residues are often termed "difficult sequences."[3][4]
-
Secondary Structure Formation: The altered backbone geometry of β-peptides can promote the formation of stable secondary structures like β-sheets.[1][2] Intermolecular hydrogen bonding between these sheets can lead to the formation of insoluble aggregates and fibrils.[5][6]
Q3: Can I predict the aggregation potential of my beta-homoleucine-containing peptide sequence?
While precise prediction is challenging, certain sequence characteristics can indicate a higher risk of aggregation:
-
High percentage of hydrophobic residues: Sequences with a high proportion of hydrophobic amino acids, including β-hLeu, are more prone to aggregation.[3][4]
-
Alternating polar/non-polar residues: Such patterns can favor the formation of amphipathic structures that self-assemble.
-
Absence of charged residues: Charged residues generally improve solubility and reduce aggregation by electrostatic repulsion.
Several computational tools are available to predict aggregation-prone regions in α-peptides, and while not specifically designed for β-peptides, they may offer some initial guidance.
Troubleshooting Guide
Issue 1: Poor Peptide Solubility After Cleavage and Deprotection
Symptom: The lyophilized peptide powder does not dissolve in standard aqueous buffers (e.g., PBS, Tris).
| Possible Cause | Solution | Experimental Protocol |
| High Hydrophobicity | Dissolve the peptide in a small amount of an organic solvent before adding the aqueous buffer. | See Protocol 1: Solubilization of Hydrophobic Peptides . |
| Strong Intermolecular Interactions | Use chaotropic agents to disrupt non-covalent interactions. | Add guanidinium chloride (up to 6 M) or urea (up to 8 M) to the buffer. |
| pH is close to the isoelectric point (pI) | Adjust the pH of the buffer to be at least 2 units away from the peptide's pI to increase net charge and electrostatic repulsion. | Titrate with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring solubility. |
Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptom: Incomplete coupling reactions (positive Kaiser test), slow Fmoc deprotection, and low final yield.[7]
| Strategy | Description | Key Considerations |
| Optimize Coupling Conditions | Use stronger coupling reagents (e.g., HATU, HCTU) and extend coupling times. Double coupling for the residue following β-hLeu may be necessary.[8] | Steric hindrance from the β-hLeu side chain can impede coupling. |
| Incorporate "Disrupting" Elements | Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues to break up secondary structure formation.[7][9] | These elements introduce kinks in the peptide backbone, preventing β-sheet formation. |
| Modify Synthesis Solvents | Switch from DMF to NMP, or use a "magic mixture" of DCM/DMF/NMP (1:1:1). Adding chaotropic salts like LiCl to the coupling mixture can also be effective.[7] | These solvents have better solvating properties for aggregating peptide chains. |
| Microwave-Assisted SPPS | Performing the synthesis at elevated temperatures using a microwave synthesizer can help overcome aggregation-related energy barriers. | Monitor for potential side reactions at higher temperatures. |
Issue 3: Aggregation During Purification by HPLC
Symptom: Poor peak shape (broadening, tailing), low recovery, or precipitation on the column during reverse-phase HPLC.[10]
| Parameter | Modification | Rationale |
| Mobile Phase Composition | Add organic modifiers like isopropanol or acetonitrile to the mobile phase.[10] | Improves the solubility of the hydrophobic peptide in the mobile phase. |
| Column Temperature | Increase the column temperature (e.g., to 40-60 °C). | Enhances solubility and can reduce on-column aggregation. |
| Ion-Pairing Agent | Use trifluoroacetic acid (TFA) at a standard concentration of 0.1%. | TFA can help to solubilize peptides and improve peak shape. |
| Gradient Profile | Start with a higher initial percentage of organic solvent in the gradient. | This can prevent the peptide from precipitating upon injection. |
Experimental Protocols
Protocol 1: Solubilization of Hydrophobic Peptides Containing Beta-Homoleucine
-
Initial Dissolution in Organic Solvent:
-
Carefully weigh a small amount of the lyophilized peptide.
-
Add a minimal volume of an organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to the peptide. HFIP is particularly effective at breaking up pre-formed aggregates.[11]
-
Gently vortex or sonicate until the peptide is fully dissolved.
-
-
Dilution with Aqueous Buffer:
-
Slowly add the desired aqueous buffer (e.g., PBS, Tris-HCl) to the peptide solution in a dropwise manner while vortexing.
-
If the peptide begins to precipitate, add more of the organic solvent to redissolve it before continuing with the buffer addition.
-
The final concentration of the organic solvent should be kept as low as possible for biological assays.
-
-
Final Preparation:
-
Once the desired concentration is reached and the solution is clear, it can be sterile-filtered if necessary.
-
Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Monitoring On-Resin Aggregation using the Kaiser Test
-
Sample Collection: After a coupling step, remove a small sample of resin beads (1-2 mg) from the reaction vessel.
-
Washing: Wash the beads thoroughly with DMF (3x) and then with ethanol (3x) in a small test tube.
-
Reagent Addition: Add 2-3 drops of each of the following Kaiser test solutions to the beads:
-
Solution A: 5% ninhydrin in ethanol
-
Solution B: 80% phenol in ethanol
-
Solution C: 2% KCN (aqueous) in pyridine
-
-
Incubation: Heat the sample at 100°C for 5 minutes.
-
Observation:
Visualizations
Caption: Workflow for synthesis and purification of β-hLeu peptides.
Caption: Decision tree for troubleshooting β-hLeu peptide aggregation.
References
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fibril formation from the amyloid-β peptide is governed by a dynamic equilibrium involving association and dissociation of the monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. nestgrp.com [nestgrp.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling of Fmoc-L-beta-homoleucine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Fmoc-L-beta-homoleucine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging in SPPS?
A1: The primary challenge in coupling this compound stems from its structure as a β-amino acid with a bulky isobutyl side chain. This steric hindrance can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, leading to lower coupling efficiencies and an increased risk of deletion sequences.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered and β-amino acids, more potent coupling reagents are generally required. Urionium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are recommended over standard carbodiimide reagents like DIC/HOBt.[1][2] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[3] Studies on other β-amino acids have shown PyBOP to be a particularly effective choice.[4]
Q3: What are the optimal reaction conditions for coupling this compound?
A3: Optimal conditions typically involve using a 3-5 fold excess of the this compound and coupling reagent.[5] Extended coupling times of 2-4 hours, or even overnight, may be necessary to ensure complete reaction.[6] Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can also enhance the reaction rate, though this should be done cautiously to avoid potential side reactions.
Q4: How can I monitor the completeness of the coupling reaction?
A4: The Kaiser test is a common qualitative method to detect the presence of unreacted primary amines on the resin. A negative Kaiser test (yellow/colorless beads) indicates a complete coupling. For a more quantitative assessment, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.[6]
Q5: What are common side reactions when coupling this compound and how can they be minimized?
A5: The most common side reaction is incomplete coupling, leading to deletion sequences. This is minimized by using potent coupling reagents, longer reaction times, and potentially double coupling.[1] Racemization is a potential risk with any amino acid, but Nα-Fmoc protection generally suppresses it.[7] To further minimize racemization, the use of an appropriate base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial, and the pre-activation time should be kept to a minimum.[1][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the target peptide and presence of deletion sequences. | Incomplete coupling of this compound due to steric hindrance. | - Use a more potent coupling reagent: Switch from DIC/HOBt to HATU, HBTU, or PyBOP.[1][2]- Increase reagent excess: Use a 3-5 fold excess of this compound and coupling reagent.[5]- Extend coupling time: Increase the reaction time to 2-4 hours or perform the coupling overnight.[6]- Perform a double coupling: After the initial coupling, drain the reaction vessel and repeat the coupling step with fresh reagents.[1]- Elevate the temperature: Cautiously increase the reaction temperature to 30-40°C. |
| Positive Kaiser test after coupling. | Unreacted primary amines on the resin surface. | - Recouple immediately: Perform a second coupling with fresh reagents.[1]- Capping: If recoupling is unsuccessful or to prevent further elongation of deletion sequences, cap the unreacted amines using acetic anhydride and a non-nucleophilic base like DIPEA. |
| Presence of unexpected peptide masses (e.g., +57 Da). | Capping of the desired peptide due to premature Fmoc deprotection during coupling. | - Ensure high-quality reagents: Use fresh, high-purity this compound and solvents.- Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation.[1] |
| Difficulty in purifying the final peptide. | Accumulation of closely eluting deletion sequences or diastereomers. | - Optimize each coupling step: Ensure greater than 99% coupling efficiency at each step by using the strategies outlined above.- Use high-purity building blocks: Ensure the this compound is of high enantiomeric purity to avoid diastereomeric contaminants.[8] |
Data Presentation
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Relative Coupling Efficiency for Hindered β-Amino Acids |
| DIC/HOBt | 3 : 3 : - | 4 - 12 hours | Moderate |
| HBTU/DIPEA | 3 : 2.9 : 6 | 2 - 4 hours | High |
| HATU/DIPEA | 3 : 2.9 : 6 | 1 - 3 hours | Very High |
| PyBOP/DIPEA | 3 : 3 : 6 | 1 - 3 hours | Very High |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), continue agitation or perform a double coupling (repeat steps 3 and 4).
-
Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5x) and dichloromethane (DCM) (3x).
Protocol 2: Double Coupling for Difficult Sequences
-
Follow steps 1-4 from Protocol 1.
-
After the initial coupling time, drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Repeat the activation (Protocol 1, step 3) and coupling (Protocol 1, step 4) with a fresh solution of this compound, HATU, and DIPEA for an additional 1-2 hours.
-
Perform a Kaiser test to confirm completion.
-
Wash the resin as described in Protocol 1, step 6.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Caption: Selection of coupling reagents for sterically hindered this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-L-beta-homoleucine in Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-L-beta-homoleucine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
The incorporation of this compound can present two main challenges:
-
Incomplete Coupling: Due to the steric hindrance from the isobutyl side chain and the different spatial arrangement of the β-amino acid backbone, coupling reactions can be sluggish, leading to deletion sequences in the final peptide.[1][2][3]
-
Potential for Intramolecular Cyclization: Although less common than with certain alpha-amino acids, there is a theoretical potential for the N-terminal deprotected β-homoleucine to undergo intramolecular cyclization to form a stable six-membered ring (a δ-lactam), which would terminate peptide chain elongation.[4]
Q2: I am observing a significant amount of a peptide sequence missing the beta-homoleucine residue. What is the likely cause and how can I prevent it?
This is a classic sign of incomplete coupling. The steric bulk of this compound can hinder its efficient reaction with the N-terminal amine of the growing peptide chain.
Troubleshooting and Prevention Strategies:
-
Optimize Coupling Reagents: Switch to more potent coupling reagents known to be effective for sterically hindered amino acids. Reagents like HATU, HCTU, or PyBOP are generally more effective than standard carbodiimides like DIC alone.[5][6]
-
Double Coupling: After the initial coupling reaction, perform a second coupling step with a fresh solution of activated this compound to ensure the reaction goes to completion.[7]
-
Increase Reaction Time and/or Temperature: Extending the coupling time or moderately increasing the temperature can help overcome the kinetic barrier caused by steric hindrance.[8]
-
Use a Lower Substitution Resin: A resin with a lower loading capacity can increase the distance between peptide chains, reducing steric hindrance and improving reagent accessibility.
Q3: My peptide synthesis stops after the addition of this compound, and I detect a species with a mass corresponding to the cyclized beta-homoleucine. What is happening?
This observation suggests the formation of a δ-lactam at the N-terminus after the Fmoc group is removed. The free β-amino group can attack the C-terminal ester linkage to the resin, cleaving the amino acid as a cyclic lactam.
Troubleshooting and Prevention Strategies:
-
Immediate Subsequent Coupling: Minimize the time the deprotected N-terminal β-homoleucine is exposed to the basic conditions before the next coupling step. Proceed with the next amino acid coupling immediately after Fmoc deprotection and washing.
-
Use of Additives in Deprotection: While standard 20% piperidine in DMF is used for Fmoc removal, for sensitive sequences, adding a neutral scavenger like HOBt to the deprotection solution can sometimes mitigate side reactions.[8] However, for preventing lactam formation, the most critical factor is the speed of the subsequent coupling.
-
Choice of C-terminal Protecting Group/Resin: For the first amino acid, using a 2-chlorotrityl chloride resin can sometimes reduce side reactions at the dipeptide stage due to its steric bulk.[9]
Troubleshooting Guide: Side Reactions with this compound
This guide provides a structured approach to identifying and resolving common issues encountered during the incorporation of this compound.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Mass spectrometry shows a peak corresponding to the peptide minus the beta-homoleucine residue (deletion sequence). | Incomplete coupling due to steric hindrance of this compound.[1][2][3] | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP.[5][6]2. Perform a double coupling. [7]3. Increase coupling time and/or temperature. [8]4. Ensure high-purity this compound is used. [10] |
| Peptide synthesis terminates after the addition of this compound. Mass spectrometry of the cleavage solution shows a mass corresponding to the cyclized beta-homoleucine (δ-lactam). | Intramolecular cyclization of the N-terminal deprotected beta-homoleucine.[4] | 1. Minimize the time between deprotection and the next coupling step. 2. Use a highly efficient coupling reagent for the subsequent amino acid to ensure rapid acylation of the free β-amino group. 3. Consider using a more sterically hindered resin, such as 2-chlorotrityl chloride resin, if the beta-homoleucine is one of the first two residues. [9] |
| Broad or multiple peaks in HPLC analysis of the crude peptide, making purification difficult. | A combination of incomplete coupling and other common SPPS side reactions like aggregation.[2][8] | 1. Address the primary issue of incomplete coupling using the strategies above. 2. If aggregation is suspected (especially in hydrophobic sequences), consider using chaotropic salts or switching to a more polar solvent system. [11] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize the coupling efficiency of the sterically hindered this compound.
Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate reaction vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution from step 2 and allow it to pre-activate for 1-2 minutes.
-
Drain the DMF from the swollen resin and immediately add the activated this compound solution.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling.
-
If the test is positive (indicating incomplete coupling), drain the solution and repeat steps 3-6 (double coupling).
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group. To minimize the risk of N-terminal lactam formation of beta-homoleucine, proceed immediately to the coupling protocol after the final wash.
Reagents:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Wash the Fmoc-protected peptide-resin with DMF (3x).
-
Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed immediately to the next coupling step.
Visualizations
Caption: Workflow for the incorporation of this compound.
Caption: Troubleshooting logic for side reactions with this compound.
References
- 1. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Fmoc SPPS Linkers [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Incomplete Fmoc deprotection of beta-homoleucine residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete Fmoc deprotection, particularly focusing on sterically hindered residues like beta-homoleucine.
Troubleshooting Guide
Problem: Negative Kaiser test or persistent Fmoc group detected by HPLC/MS after deprotection.
This indicates a failure in the removal of the Fmoc protecting group, a critical step for the continuation of peptide synthesis. Incomplete deprotection leads to deletion sequences and a complex crude product, significantly reducing the overall yield and purity.[1][2]
Possible Causes and Solutions:
-
Steric Hindrance: The bulky side chain of beta-homoleucine can physically obstruct the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.[2][3]
-
Solution: Employ stronger deprotection conditions. This can be achieved by increasing the deprotection time, raising the temperature, or using a stronger base cocktail.[4][5] A common and effective alternative is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.[1][4]
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in sequences containing hydrophobic residues.[2][5] This aggregation can render the N-terminus inaccessible to reagents.[2][3]
-
Solution:
-
Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) which is better at disrupting interchain aggregation than N,N-dimethylformamide (DMF).[4][6]
-
Incorporate chaotropic salts, such as LiCl, into the deprotection solution to disrupt secondary structures.[4]
-
Perform the deprotection at an elevated temperature.[5]
-
-
-
Suboptimal Reagent Conditions: Degraded reagents or incorrect concentrations can lead to inefficient deprotection.
-
Solution: Always use fresh, high-quality reagents. Ensure the piperidine solution in DMF is prepared fresh. Verify the concentration of your deprotection solution.
-
-
Poor Resin Swelling: Inadequate swelling of the resin can lead to peptide chains being too close together, hindering reagent penetration.[2]
-
Solution: Ensure the resin is fully swollen in a suitable solvent (e.g., DMF or NMP) before initiating the synthesis.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[2] This failure prevents the subsequent amino acid from being coupled, leading to the synthesis of "deletion sequences," which are peptides missing one or more amino acids.[1][2] These impurities are often difficult to separate from the desired peptide, resulting in a lower overall yield and a more complex purification process.[1][2]
Q2: Why is incomplete Fmoc deprotection more common with beta-homoleucine?
Beta-homoleucine is a sterically hindered amino acid. Its bulky isobutyl side chain, combined with the substitution on the β-carbon, can physically block the approach of the deprotection base (like piperidine) to the acidic proton on the fluorene ring of the Fmoc group.[3] This steric hindrance slows down the deprotection reaction, often leading to incomplete removal within standard reaction times.[3] Additionally, peptides containing β-amino acids have a tendency to form stable secondary structures, which can further hide the Fmoc-protected N-terminus from the deprotection reagent.[3]
Q3: How can I detect incomplete Fmoc deprotection of a beta-homoleucine residue?
Several analytical methods can be used to diagnose incomplete Fmoc removal:
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method. Analysis of a cleaved aliquot of the peptide-resin will show the desired product along with a later-eluting, more hydrophobic peak. Mass spectrometry will confirm this second peak has a mass that is 222.24 Da higher than the target peptide, corresponding to the mass of the unremoved Fmoc group.[1]
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301 nm.[1][7] An unusually broad or low absorbance peak can indicate slow or incomplete deprotection.[1]
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects free primary amines on the resin. After the deprotection step, a small sample of resin beads should turn a dark blue/purple color. A yellow or colorless result indicates the absence of free amines, meaning the Fmoc group is still attached.[1][7]
Q4: What alternative deprotection reagents can I use for beta-homoleucine?
While piperidine is the most common deprotection reagent, other bases can be more effective for sterically hindered residues:
-
4-Methylpiperidine (4MP): Can be used interchangeably with piperidine and may offer advantages in certain sequences.[6][8]
-
Piperazine (PZ): A solid reagent that can also be used as an alternative to piperidine.[6][8]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that is highly effective for deprotecting sterically hindered amino acids, often used in a cocktail with piperidine or piperazine.[1][4]
Data Summary
The following table summarizes common Fmoc deprotection reagents and their typical usage conditions.
| Deprotection Reagent | Typical Concentration | Typical Deprotection Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF or NMP | 2 x 10 min | Well-established and highly effective for most amino acids. | Can be less effective for sterically hindered residues and may promote side reactions like aspartimide formation.[4] |
| 4-Methylpiperidine | 20% v/v in DMF | Similar to piperidine | A viable alternative to piperidine.[8] | Similar propensity for side reactions as piperidine. |
| Piperazine | 10% w/v in 9:1 DMF/ethanol | Similar to piperidine | Solid reagent, which can be advantageous for handling and transport.[6][8] | May be less efficient than piperidine at shorter deprotection times for some residues.[6][9] |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection and highly effective for hindered sequences. | DBU is a strong base and can increase the risk of racemization if not used carefully.[4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]
-
Solvent Removal: Drain the swelling solvent from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 10-20 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the deprotection reagent and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next amino acid coupling step.
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is recommended for sterically hindered amino acids like beta-homoleucine.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Solvent Removal: Drain the swelling solvent.
-
Deprotection Cocktail: Prepare a fresh solution of 2% DBU and 2% piperidine in DMF or NMP.
-
Deprotection Reaction: Add the DBU-containing cocktail to the resin and agitate for 5-15 minutes. The reaction time may need to be optimized depending on the specific sequence.
-
Reagent Removal: Drain the deprotection solution.
-
Extensive Washing: Wash the resin extensively with DMF or NMP (7-10 times) to ensure all traces of the strong base are removed before the next coupling step.[1]
-
Confirmation: It is highly recommended to perform a Kaiser test to confirm the presence of a free primary amine.[2]
Protocol 3: Kaiser (Ninhydrin) Test
This qualitative test is used to detect the presence of free primary amines on the resin.
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
-
-
Sample Collection: After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.[1]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100-110°C for 5 minutes.[1]
-
Observe Color:
Visualizations
Caption: A workflow for the Fmoc deprotection cycle in SPPS.
Caption: Troubleshooting decision tree for incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
Technical Support Center: Fmoc-L-beta-homoleucine Activation and Racemization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with racemization of Fmoc-L-beta-homoleucine during the activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a stereochemically pure compound (the L-enantiomer of beta-homoleucine in this case) into a mixture of both L- and D-enantiomers. In peptide synthesis, the incorporation of the incorrect D-amino acid can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. Beta-amino acids, including beta-homoleucine, can be susceptible to racemization during the carboxyl group activation step required for peptide bond formation.
Q2: What are the primary factors that contribute to the racemization of this compound during activation?
A2: Several factors can influence the extent of racemization:
-
Coupling Reagents: The choice of activating agent is critical. While highly reactive reagents can speed up coupling, they can also increase the risk of racemization.
-
Base: The type and concentration of the base used during activation play a significant role. Strong, non-hindered bases are more likely to cause racemization.[1]
-
Pre-activation Time: Allowing the activated amino acid to stand for an extended period before coupling can lead to increased racemization.[2]
-
Temperature: Elevated temperatures can accelerate both the coupling reaction and the rate of racemization.[3]
-
Solvent: The polarity of the solvent can also have an effect on the rate of racemization.
Troubleshooting Guide: High Levels of Racemization Detected
If you are observing significant racemization of this compound in your peptide synthesis, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| High D-Isomer Peak in Chiral HPLC | Use of a strong, non-hindered base (e.g., DIPEA). | Switch to a weaker, sterically hindered base such as 2,4,6-collidine (TMP).[4] |
| Prolonged pre-activation time. | Minimize the pre-activation time before adding the activated amino acid to the resin. Ideally, perform in-situ activation.[2] | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). While microwave synthesis can be efficient, high temperatures (e.g., 80°C) can increase racemization for sensitive residues.[3] | |
| Inappropriate coupling reagent. | For sensitive amino acids, consider using a coupling reagent known for low racemization, such as a carbodiimide (e.g., DIC) in combination with an additive like OxymaPure.[5] While uronium-based reagents like HATU are efficient, their potential for racemization with beta-amino acids should be carefully evaluated. |
Experimental Protocols
Protocol 1: Recommended Coupling of this compound with Minimized Racemization using DIC/Oxyma
This protocol is designed to minimize racemization during the incorporation of this compound.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 4 eq)
-
OxymaPure (0.4 mmol, 4 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Coupling: To the resin in a reaction vessel, add this compound and OxymaPure. Add DMF to dissolve the solids.
-
Activation: Add DIC to the vessel.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired). If the test is positive, a second coupling may be necessary.[6]
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[6]
Protocol 2: Chiral HPLC Analysis for Quantifying Racemization of Fmoc-beta-homoleucine
This protocol outlines a general method for the analysis of this compound racemization. A commercially available source for the D-enantiomer, Fmoc-D-beta-homoleucine, can be used to develop and validate the analytical method.[7][8]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column. Polysaccharide-based columns like Chiralpak® series are often effective for separating enantiomers of Fmoc-protected amino acids.[9][10]
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid, TFA). A typical starting point could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group).
-
Column Temperature: 25 °C
Procedure:
-
Sample Preparation:
-
Cleave a small amount of the peptide from the resin after the this compound coupling step.
-
Alternatively, analyze the this compound that has been activated and then quenched to assess racemization during the activation step itself.
-
Dissolve the sample in the mobile phase.
-
-
Standard Preparation:
-
Prepare solutions of pure this compound and Fmoc-D-beta-homoleucine to determine their individual retention times.
-
Prepare a solution containing a mixture of both enantiomers to confirm baseline separation.
-
-
Analysis:
-
Inject the sample onto the chiral HPLC column.
-
Identify the peaks corresponding to the L- and D-enantiomers based on the retention times of the standards.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
-
Diagrams
Caption: A logical workflow for troubleshooting high racemization levels.
Caption: The primary mechanism of racemization during peptide coupling.
References
- 1. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 2. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Coupling Sterically Hindered β-Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the coupling of sterically hindered β-amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered β-amino acids difficult to couple?
Sterically hindered β-amino acids present a significant challenge in peptide synthesis due to the steric bulk around the β-carbon and the amine group. This bulkiness physically obstructs the approach of the activated carboxylic acid of the incoming amino acid to the N-terminal amine of the peptide chain, slowing down the rate of peptide bond formation. This can lead to incomplete reactions, lower yields, and an increased risk of side reactions, such as epimerization. Common examples of sterically hindered β-amino acids include β²,β³-disubstituted and N-methylated β-amino acids.
Q2: Which coupling reagents are most effective for sterically hindered β-amino acids?
Standard carbodiimide reagents like DCC and EDC are often insufficient for achieving high yields with these challenging residues.[1] More potent, modern coupling reagents are required. The most recommended classes are:
-
Uronium/Aminium Salts: Reagents such as HATU , HCTU , and COMU are highly effective.[1] HATU is known for its high reactivity and speed. COMU offers comparable or superior efficiency to HATU, with the added benefits of being based on the non-explosive OxymaPure, having better solubility, and a reduced risk of allergenic reactions.[1]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent choices, particularly for minimizing racemization.[1] PyAOP is especially effective for coupling N-methylated amino acids.
Q3: What is epimerization in the context of β-amino acid coupling, and how can it be minimized?
Epimerization is the loss of stereochemical purity at a chiral center. During peptide coupling, the activated carboxylic acid is susceptible to base-catalyzed proton abstraction, which can lead to a mixture of stereoisomers. Slow coupling reactions, common with hindered residues, provide more time for this to occur. To minimize epimerization:
-
Choose the right reagent and additive: Reagents based on HOAt (like HATU and PyAOP) or Oxyma (like COMU) are generally better at suppressing epimerization than older HOBt-based reagents.
-
Use a suitable base: A hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred.
-
Limit pre-activation time: The longer an amino acid remains in its highly reactive activated state before coupling, the greater the risk of epimerization. In-situ activation is often the best approach.
-
Control the temperature: While gentle heating can sometimes improve coupling efficiency, it can also increase the rate of epimerization. This trade-off must be carefully managed.
Q4: What is the difference between HATU, HBTU, and COMU?
These are all highly efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving groups, which affects their reactivity and safety profiles.
-
HBTU is a widely used and effective reagent based on HOBt (1-hydroxybenzotriazole).
-
HATU is based on HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt makes it a more reactive leaving group, leading to faster coupling and less epimerization compared to HBTU.[1]
-
COMU is a third-generation reagent based on OxymaPure. It offers coupling efficiency comparable or superior to HATU, is more soluble, and has an improved safety profile as Oxyma is not explosive.[1]
Data Presentation: Performance of Coupling Reagents
The following tables summarize the performance of various high-efficiency coupling reagents for sterically hindered amino acids. Note: Most quantitative studies have been performed on sterically hindered α-amino acids like α-aminoisobutyric acid (Aib). This data serves as a valuable proxy for the expected performance with hindered β-amino acids, though optimal conditions may vary.
Table 1: Coupling Efficiency of Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Yield (%) | Relative Reaction Rate | Key Considerations |
| HATU | Aminium Salt | >95 | Very High | Highly efficient for difficult sequences; risk of guanidinylation if used in excess.[1] |
| COMU | Uronium Salt | >95 | Very High | Excellent efficiency with an improved safety profile (non-explosive); highly soluble.[1] |
| HCTU | Aminium Salt | 90-95 | High | A more cost-effective alternative to HATU with similar high reactivity. |
| PyAOP | Phosphonium Salt | >95 | High | Excellent for minimizing racemization; no guanidinylation side reaction. |
| PyBOP | Phosphonium Salt | 90-95 | High | Reliable and widely used; byproducts can be easier to remove than from BOP.[1] |
| DIC/HOAt | Carbodiimide/Additive | 85-95 | Moderate-High | Cost-effective; HOAt significantly boosts reactivity and suppresses racemization. |
| HBTU | Aminium Salt | 90-95 | High | A reliable and widely used reagent, though generally less reactive than HATU.[1] |
Table 2: Racemization Risk with Different Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive Base | Risk of Racemization | Notes |
| COMU | OxymaPure | Very Low | Oxyma-based reagents are highly effective at suppressing racemization.[1] |
| HATU/PyAOP | HOAt | Very Low | The 7-aza-benzotriazole core provides anchimeric assistance, reducing racemization. |
| PyBOP | HOBt | Low | A reliable phosphonium salt that generally results in low racemization. |
| HBTU | HOBt | Low | Generally low risk, but can be higher than with HATU for difficult couplings. |
| DIC/HOAt | HOAt | Low | The addition of HOAt is crucial for minimizing racemization with carbodiimides. |
| DIC/HOBt | HOBt | Moderate | Higher risk of racemization compared to systems with HOAt or Oxyma. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Hindered β-Amino Acid using COMU
This protocol is recommended for achieving high yields with minimal racemization for challenging β-amino acid couplings.
Materials:
-
Fmoc-protected sterically hindered β-amino acid
-
Peptide-resin with a deprotected N-terminal amine
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Activation Mixture Preparation (In-situ):
-
In a separate vial, dissolve the Fmoc-protected β-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add COMU (3 equivalents) to the amino acid solution.
-
Add DIPEA (6 equivalents) to the mixture.
-
-
Coupling Reaction:
-
Immediately add the activation mixture to the drained resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For extremely hindered residues, overnight coupling may be necessary.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines).
-
If the test is positive (indicating incomplete coupling), a second coupling can be performed by draining the vessel and repeating steps 2 and 3.
-
Once the reaction is complete (negative Kaiser test), thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: Microwave-Assisted Coupling of a Hindered β-Amino Acid using HATU
Microwave irradiation can significantly accelerate the coupling of sterically hindered residues by overcoming the activation energy barrier.
Materials:
-
Fmoc-protected sterically hindered β-amino acid
-
Peptide-resin with a deprotected N-terminal amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Microwave peptide synthesizer
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP in a microwave-compatible reaction vessel.
-
Reagent Addition:
-
To the swollen resin, add a solution of the Fmoc-protected β-amino acid (4 equivalents) in DMF or NMP.
-
Add a solution of HATU (3.9 equivalents) in DMF or NMP.
-
Add DIPEA (8 equivalents).
-
-
Microwave-Assisted Coupling:
-
Place the reaction vessel in the microwave peptide synthesizer.
-
Irradiate the mixture at a constant temperature (e.g., 75°C) for 5-15 minutes. The time and temperature may need to be optimized for the specific β-amino acid.
-
-
Washing:
-
After the microwave program is complete, drain the reaction vessel and wash the resin thoroughly with DMF or NMP.
-
-
Confirmation:
-
Perform a Kaiser or chloranil test to confirm the completion of the coupling. If the test is positive, a second microwave-assisted coupling may be necessary.
-
Troubleshooting Guides
Visual Workflow: Selecting a Coupling Reagent
Caption: Decision tree for selecting a suitable coupling reagent.
Visual Workflow: Troubleshooting Low Coupling Yield
Caption: Step-by-step workflow for troubleshooting low yields.
References
Technical Support Center: Synthesis of Hydrophobic β-Peptides
Welcome to the technical support center for the synthesis of hydrophobic β-peptides. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve synthesis yields.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in Solid-Phase Peptide Synthesis (SPPS), and why is it a problem for hydrophobic sequences?
A1: During SPPS, peptide aggregation is the self-association of the growing peptide chains attached to the solid support resin.[1][2] This process is driven by the formation of strong intermolecular hydrogen bonds, which can lead to the development of stable secondary structures like β-sheets.[2][3] For hydrophobic peptides, this issue is particularly severe because sequences rich in amino acids like Valine, Isoleucine, Leucine, and Phenylalanine are prone to forming these aggregates.[2][4] Aggregation causes the peptide-resin to be poorly solvated, rendering the N-terminus of the growing chain inaccessible for subsequent coupling and deprotection reactions, which ultimately results in lower yields and deletion sequence impurities.[5][6][7]
Q2: What are the common signs of on-resin aggregation during synthesis?
A2: A primary physical indicator of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent; in batch synthesis, the resin bed may appear to shrink.[1][2] In continuous-flow systems, aggregation can be detected by a flattened and broadened deprotection profile.[2][5] Furthermore, standard qualitative tests for free amines, such as the Kaiser or TNBS tests, may become unreliable and provide false negative results in cases of severe aggregation.[5]
Q3: Which strategies can be employed proactively to prevent aggregation in known "difficult" sequences?
A3: To mitigate the effects of aggregation, it is often better to adopt a preventative strategy from the outset.[5] Key approaches include:
-
Backbone Protection: Incorporating derivatives with backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen of an amino acid can effectively prevent the hydrogen bonding that leads to aggregation.[1] Introducing one such protected residue every six to seven amino acids is often sufficient.[1]
-
Pseudoproline Dipeptides: Inserting pseudoproline dipeptides can disrupt the formation of secondary structures by introducing a "kink" in the peptide backbone, which improves solvation and reaction kinetics.[5][8]
-
Optimized Resin and Solvents: Using resins with good swelling properties (e.g., NovaPEG, TentaGel) and a low substitution level is beneficial.[1][5] Employing more polar, aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can also significantly improve synthesis outcomes.[5][7]
Q4: My hydrophobic peptide is insoluble after cleavage. How can I purify it?
A4: The low solubility of hydrophobic peptides in both aqueous and organic solvents is a major challenge for purification.[4][9] If standard Reverse-Phase HPLC (RP-HPLC) fails due to insolubility or irreversible binding to the column, alternative methods are necessary.[9][10] A highly effective, non-chromatographic method involves taking advantage of the peptide's poor solubility by precipitating it in cold water directly from the cleavage mixture. The resulting precipitate can then be washed with a solvent like diethyl ether to remove scavengers, yielding a product with purity often comparable to that from HPLC but with a substantially higher recovery.[9]
Troubleshooting Guide
Issue 1: Low Crude Yield and Presence of Deletion Sequences
-
Symptoms:
-
Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[2]
-
Mass spectrometry (MS) analysis of the crude product shows significant peaks corresponding to n-1, n-2, etc., deletion sequences.[11]
-
The synthesis resin shows poor swelling characteristics during the synthesis process.[1][2]
-
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low peptide synthesis yield.
Issue 2: Difficult Purification with Standard RP-HPLC
-
Symptoms:
-
Workflow for Non-Chromatographic Purification
Caption: Experimental workflow for non-HPLC purification.
Data & Experimental Protocols
Data Summary
Quantitative data from literature highlights how strategic changes can dramatically improve outcomes.
Table 1: Impact of Solvent Choice on Coupling Yield This table shows the effect of changing the synthesis solvent on the yield of a 34-residue hydrophobic transmembrane peptide.[7]
| Solvent System | Resin Swelling | Final Yield |
| DMF | Poor | 4% |
| 80% NMP/DMSO | Improved | 12% |
Table 2: Summary of Strategies to Mitigate On-Resin Aggregation
| Strategy | Principle | Key Implementation | References |
| Solvent Modification | Disrupt H-bonds, improve resin swelling | Use NMP, DMSO, or "Magic Mixture" (DCM/DMF/NMP 1:1:1) | [5][7] |
| Elevated Temperature | Increase reaction kinetics | Couple at a higher temperature | [1] |
| Chaotropic Salts | Disrupt secondary structures | Add LiCl, NaClO₄, or KSCN to the coupling mixture | [1][14] |
| Backbone Protection | Sterically hinder H-bond formation | Incorporate Fmoc-AA(Hmb/Dmb)-OH every 6-7 residues | [1] |
| Pseudoproline Dipeptides | Introduce a "kink" to break β-sheets | Substitute a Ser or Thr containing dipeptide with a pseudoproline | [5][8] |
| Low-Load Resins | Increase distance between peptide chains | Use resins with low substitution (e.g., <0.4 mmol/g) | [1][5] |
Diagram: Disrupting Peptide Aggregation
The diagram below illustrates how backbone modifications prevent the intermolecular hydrogen bonding that causes aggregation.
Protocol 1: Non-Chromatographic Purification of Highly Hydrophobic Peptides
This protocol is adapted from a method shown to substantially increase the yield of hydrophobic peptides that are difficult to purify via HPLC.[9]
Objective: To purify a hydrophobic peptide by precipitation and washing, avoiding RP-HPLC.
Materials:
-
Crude peptide post-cleavage (still in cleavage cocktail, e.g., TFA with scavengers).
-
Ice-cold Milli-Q water (or equivalent high-purity water).
-
Diethyl ether.
-
Centrifuge capable of handling organic solvents.
-
Lyophilizer or SpeedVac concentrator.
Methodology:
-
Precipitation: Slowly add the crude cleavage mixture containing the peptide into a large volume (e.g., 25-50 mL for a 0.1 mmol synthesis) of vigorously stirred, ice-cold Milli-Q water.
-
Incubation: Allow the mixture to stand on ice for at least 30 minutes to ensure complete precipitation of the hydrophobic peptide.
-
Isolation: Isolate the resulting white precipitate. This can be done by:
-
Filtration: Using a fine-pore filter funnel.
-
Centrifugation: Pellet the precipitate by centrifuging at >4000 x g for 10 minutes. Carefully decant the aqueous supernatant.
-
-
Washing: To remove cleavage scavengers (e.g., TIPS, EDT) that may be trapped in the precipitate, re-suspend the pellet in a sufficient volume of cold diethyl ether (e.g., 10-20 mL). Vortex thoroughly.
-
Final Isolation: Centrifuge the mixture to pellet the peptide and carefully decant the diethyl ether supernatant, which now contains the dissolved scavengers.
-
Drying: Dry the final peptide pellet under high vacuum using a lyophilizer or a SpeedVac concentrator to remove any residual ether and water.
-
Analysis: Confirm the purity of the final product using analytical HPLC and Mass Spectrometry.
Protocol 2: Incorporating a Dmb-Protected Amino Acid to Prevent Aggregation
This protocol describes the general steps for manually incorporating a backbone-protected amino acid during Fmoc-SPPS.
Objective: To introduce a sterically hindering group on the peptide backbone to disrupt secondary structure formation during synthesis.
Materials:
-
Peptide-resin (after deprotection of the previous amino acid).
-
Fmoc-Xaa(Dmb)-OH or Fmoc-Gly(Dmb)-OH.
-
Coupling reagents (e.g., HATU, HBTU).
-
Base (e.g., DIPEA).
-
Synthesis-grade solvent (e.g., DMF, NMP).
Methodology:
-
Activation: In a separate vessel, pre-activate the Fmoc-Xaa(Dmb)-OH amino acid. For a standard 0.1 mmol scale synthesis, dissolve 4 equivalents of the amino acid and 3.95 equivalents of the coupling reagent (e.g., HATU) in DMF. Add 8 equivalents of DIPEA and allow the mixture to activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin. Agitate the mixture for at least 2 hours. Due to the steric bulk of the Dmb group, a longer coupling time or double coupling may be necessary.[15]
-
Monitoring: Perform a Kaiser or TNBS test to confirm the absence of free amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be required.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Continuation: Proceed with the standard Fmoc deprotection step to remove the Fmoc group from the newly added Dmb-protected residue. The Dmb group itself is stable to piperidine but will be removed during the final TFA cleavage step.[5]
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. nestgrp.com [nestgrp.com]
- 13. biotage.com [biotage.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for Fmoc-L-beta-homoleucine in Automated Synthesizers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the automated solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-L-beta-homoleucine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency when using this compound?
Low coupling efficiency with this compound can stem from several factors. Due to the beta-amino acid structure, steric hindrance around the amine can be greater than in alpha-amino acids, potentially slowing down the coupling reaction.[1] Aggregation of the growing peptide chain on the resin is another frequent cause, which can physically block the reaction site.[2] Additionally, inadequate activation of the amino acid or suboptimal deprotection of the N-terminal Fmoc group of the preceding residue can also lead to poor coupling.[3][4]
Q2: Is this compound prone to aggregation during peptide synthesis?
Yes, peptide sequences containing hydrophobic residues like homoleucine are susceptible to aggregation.[2] This is a common issue in SPPS and can lead to incomplete coupling and deprotection steps.[5] The likelihood of aggregation is sequence-dependent and can be exacerbated by the growing peptide chain folding into secondary structures that are insoluble in the synthesis solvents.[6]
Q3: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry place, typically at 2-8°C, to maintain its stability and prevent degradation. It is important to protect it from moisture and light.
Q4: Are there any specific side reactions to be aware of when using this compound?
While not specific to this compound, general Fmoc-SPPS side reactions can occur. These include aspartimide formation if an aspartic acid residue is present in the sequence, and diketopiperazine formation at the dipeptide stage.[7] Due to the beta-amino acid structure, intramolecular cyclization to form a lactam is a potential, though less common, side reaction. Careful monitoring of the synthesis is recommended to identify any unexpected byproducts.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of this compound
Question: My analytical HPLC shows a significant amount of deletion product corresponding to the absence of the beta-homoleucine residue. How can I improve the coupling efficiency?
Answer:
Low coupling efficiency for a sterically hindered beta-amino acid like this compound is a common challenge. Here is a systematic approach to troubleshoot and resolve this issue:
1. Optimize Coupling Reagents and Conditions:
The choice of coupling reagent and reaction conditions is critical. For sterically hindered amino acids, more potent activators are often required.[8] Consider the following adjustments:
-
Switch to a stronger activating agent: If you are using a standard carbodiimide like DIC, switching to a uronium/aminium-based reagent such as HBTU, HATU, or HCTU can significantly improve coupling efficiency.[9]
-
Double Couple: Perform the coupling step twice. After the first coupling, wash the resin and then repeat the coupling with a fresh solution of activated this compound.
-
Increase Coupling Time: Extend the coupling reaction time to allow for the slower kinetics of the sterically hindered amino acid.
-
Increase Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-50°C) can help overcome the activation energy barrier. However, be cautious as higher temperatures can also increase the risk of side reactions like racemization.[3]
Quantitative Data Summary for Coupling Reagents:
| Coupling Reagent | Class | Key Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Low cost, minimizes racemization.[3] | May be less effective for sterically hindered couplings. |
| HBTU/HATU | Uronium/Aminium | High coupling efficiency, fast reaction times.[9] | More expensive than carbodiimides. |
| HCTU | Uronium/Aminium | Similar efficiency to HBTU/HATU, often more cost-effective.[9] | |
| PyBOP | Phosphonium | Good for hindered couplings, less hazardous byproducts than BOP. |
2. Ensure Complete Fmoc Deprotection:
Incomplete removal of the Fmoc group from the preceding amino acid will prevent the coupling of this compound.
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A standard protocol is a 2-minute pre-wash followed by a 5-10 minute main deprotection.[10] For difficult sequences, this can be extended.
-
Use a Stronger Base: In cases of severe aggregation, a stronger base cocktail for deprotection, such as 2% DBU/2% piperidine in DMF, can be effective.[6]
3. Perform a Test Cleavage and Analysis:
To confirm the problem, perform a small-scale test cleavage of the resin-bound peptide after the problematic coupling step.
-
Experimental Protocol: Test Cleavage and HPLC Analysis
-
Take a small sample of the resin (approx. 5-10 mg) after the coupling step .
-
Wash the resin thoroughly with dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail, for example, Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).[11]
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS).[9][12]
-
-
Interpreting the Results:
-
The HPLC chromatogram will show the presence of the desired peptide and any deletion sequences.
-
Mass spectrometry will confirm the molecular weights of the observed peaks, allowing for unambiguous identification of the full-length peptide and the deletion product.[13]
-
Troubleshooting Workflow for Low Coupling Efficiency:
Caption: Workflow for troubleshooting low coupling efficiency of this compound.
Issue 2: Peptide Aggregation
Question: The resin in my automated synthesizer appears to be clumping, and the flow of reagents is restricted. My synthesis is failing at multiple steps after the introduction of several hydrophobic residues, including this compound. What should I do?
Answer:
Resin clumping and restricted flow are classic signs of peptide aggregation on the solid support.[2] Aggregation can severely hinder both deprotection and coupling steps. Here’s how to address this issue:
1. Modify Synthesis Solvents:
-
Switch to NMP: N-Methyl-2-pyrrolidone (NMP) is a more polar solvent than DMF and can be more effective at solvating aggregated peptide chains.
-
Add Chaotropic Agents: Adding chaotropic salts like LiCl (0.5 M) to the DMF can help disrupt the secondary structures that lead to aggregation.
2. Incorporate "Difficult Sequence" Protocols:
Automated synthesizers often have pre-programmed protocols for difficult sequences. These typically involve:
-
Extended reaction times for both coupling and deprotection.
-
More frequent and thorough washing steps.
3. Use Microwave-Assisted Synthesis:
Microwave energy can help to disrupt aggregation and accelerate coupling and deprotection reactions.[1] Many modern automated peptide synthesizers are equipped with a microwave module. Using elevated temperatures (e.g., up to 75°C for coupling) for short periods can be highly effective.
4. Introduce Backbone Modifications:
For very difficult sequences, incorporating backbone-modifying elements can disrupt the hydrogen bonding that leads to aggregation. This is a strategy to consider during the design phase of the peptide.
Logical Relationship for Addressing Aggregation:
Caption: A logical approach to resolving peptide aggregation during automated synthesis.
Experimental Protocols
Protocol: Monitoring Fmoc Deprotection by UV Absorbance
Most automated peptide synthesizers monitor the Fmoc deprotection step by measuring the UV absorbance of the piperidine-dibenzofulvene adduct in the spent deprotection solution.
-
Setup: The synthesizer's UV detector is typically set to monitor at a wavelength between 290 nm and 304 nm.
-
Procedure:
-
The deprotection solution (e.g., 20% piperidine in DMF) is passed through the reaction vessel containing the peptide-resin.
-
The eluent is directed through the UV detector's flow cell.
-
The absorbance is measured over time. A sharp increase in absorbance indicates the release of the Fmoc group. The absorbance will plateau as the reaction goes to completion.
-
-
Troubleshooting with UV Data:
-
Low or No Absorbance: This indicates a failure in the previous coupling step (the N-terminus is capped, so there is no Fmoc group to remove).
-
Broad or Tailing Peak: This suggests slow deprotection, which can be a sign of aggregation. The deprotection time should be extended.
-
Protocol: Mass Spectrometry Analysis of Peptides Containing Beta-Amino Acids
The fragmentation of peptides containing beta-amino acids in tandem mass spectrometry (MS/MS) can sometimes differ from that of standard alpha-peptides.[13]
-
Sample Preparation: Prepare the cleaved and dried peptide as described in the "Test Cleavage and HPLC Analysis" protocol.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer capable of MS/MS fragmentation (e.g., CID, HCD, or ETD).
-
Analysis:
-
Acquire a full MS scan to determine the molecular weight of the peptide and any byproducts.
-
Perform MS/MS on the parent ion of the desired peptide.
-
-
Data Interpretation:
-
While standard b- and y-ion series will be present, be aware of the possibility of unusual fragmentation patterns around the beta-homoleucine residue due to the altered backbone structure.[13]
-
The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue. For beta-homoleucine, this is the same as leucine (113.08 Da).
-
Software for peptide sequencing should be configured to include beta-homoleucine as a possible modification or non-standard residue.
-
This guide provides a starting point for troubleshooting issues with this compound in automated peptide synthesizers. For complex or persistent problems, consulting with a peptide synthesis specialist is recommended.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. polybiotech.co [polybiotech.co]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 7. peptide.com [peptide.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fmoc-L-beta-homoleucine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis and purification of Fmoc-L-beta-homoleucine, with a focus on the identification and removal of byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution & Investigation |
| Low yield of final product | Incomplete reaction during the Arndt-Eistert homologation. | Monitor the reaction progress closely using TLC or HPLC. Ensure the use of fresh and pure diazomethane or a suitable alternative. Consider optimizing reaction time and temperature. |
| Degradation of the product during workup or purification. | Use mild acidic and basic conditions during extraction. Avoid prolonged exposure to high temperatures. | |
| Presence of multiple spots on TLC or extra peaks in HPLC | Formation of byproducts during the synthesis. | Refer to the "Common Byproducts and Their Removal" FAQ section. Perform purification by recrystallization or flash column chromatography. |
| Contamination from starting materials or solvents. | Use high-purity starting materials (Fmoc-L-leucine) and anhydrous solvents. | |
| Product is an oil or fails to crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product using flash column chromatography before attempting recrystallization. Try different solvent systems for recrystallization (e.g., ethyl acetate/heptane, DCM/heptane). |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. | |
| Poor chiral purity (presence of D-enantiomer) | Racemization during the activation of the carboxylic acid or during the Wolff rearrangement. | Use mild reaction conditions and avoid strong bases. Analyze the chiral purity using a suitable chiral HPLC method. |
| Inconsistent results between batches | Variability in the quality of reagents or reaction conditions. | Standardize the protocol and ensure consistent quality of all reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The synthesis of this compound, often proceeding via an Arndt-Eistert homologation of Fmoc-L-leucine, can lead to several byproducts:
-
Dipeptide Impurity (Fmoc-L-leucyl-L-leucine): This can form if the starting Fmoc-L-leucine is not fully protected, leading to self-coupling.
-
Unreacted Starting Material (Fmoc-L-leucine): Incomplete reaction will result in the presence of the starting amino acid.
-
Diastereomeric Impurity (Fmoc-D-beta-homoleucine): Racemization can occur at the alpha-carbon of the starting amino acid during the activation step, leading to the formation of the D-enantiomer of the final product.
-
Side-products from Wolff Rearrangement: The Wolff rearrangement, a key step in the Arndt-Eistert synthesis, can sometimes yield side-products depending on the reaction conditions.
-
β-Alanine Derivatives: These can arise if the Fmoc protecting group is introduced using Fmoc-OSu, which can undergo a Lossen rearrangement.[1][2][3]
-
Residual Solvents: Solvents used in the synthesis and purification, such as ethyl acetate or dichloromethane, may be present in the final product. Acetic acid can also be a contaminant.
Q2: How do these byproducts affect subsequent peptide synthesis?
The presence of these byproducts can have significant negative impacts on solid-phase peptide synthesis (SPPS):
-
Dipeptide and Amino Acid Impurities: Lead to the insertion of incorrect amino acid sequences in the peptide chain.
-
Diastereomeric Impurities: Result in the synthesis of peptides with incorrect stereochemistry, which can dramatically alter their biological activity.
-
Reactive Impurities: Can cap the growing peptide chain, leading to truncated sequences.
-
Inert Impurities: Reduce the effective concentration of the desired this compound, leading to lower coupling efficiencies and overall yield.
Q3: How can I detect and quantify these byproducts?
A combination of analytical techniques is recommended for the detection and quantification of byproducts:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and to get a preliminary assessment of the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product. A reverse-phase C18 column is typically used.
-
Chiral HPLC: Essential for determining the enantiomeric purity of the product.[4][5][6][7] Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of Fmoc-protected amino acids.[5][6]
-
Mass Spectrometry (MS): Used to confirm the identity of the desired product and to identify the mass of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and can help in the identification of byproducts.
Q4: What are the best methods for removing byproducts from my this compound product?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: An effective method for removing many impurities, especially if the product is a solid. A common solvent system for Fmoc-amino acids is ethyl acetate/heptane or toluene.[8][9]
-
Flash Column Chromatography: A versatile technique for separating the desired product from a wide range of impurities. A silica gel stationary phase with a gradient of ethyl acetate in hexane is a common starting point.
Quantitative Data
The following table summarizes typical purity specifications for high-quality Fmoc-amino acids, which can be used as a benchmark for your synthesized this compound.
| Parameter | Typical Specification | Significance |
| Purity (HPLC) | ≥ 99.0% | Ensures high efficiency in peptide synthesis. |
| Enantiomeric Purity (Chiral HPLC) | ≥ 99.8% L-enantiomer | Critical for the biological activity of the final peptide. |
| Dipeptide Impurity | ≤ 0.1% | Prevents insertion of incorrect amino acid sequences. |
| Free Amino Acid | ≤ 0.2% | Avoids double incorporation during peptide synthesis. |
| Acetic Acid | ≤ 0.02% | Minimizes chain termination during peptide synthesis. |
| Residual Solvents | Varies by solvent | Important for product safety and stability. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or toluene).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add a non-polar solvent in which the product is insoluble (e.g., heptane or hexane) until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold non-polar solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with the solvent gradient. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Protocol 3: Chiral HPLC Analysis of this compound
-
Column: Use a chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose).
-
Mobile Phase: A typical mobile phase for reverse-phase chiral HPLC is a mixture of acetonitrile and water with a small amount of an acidic modifier like trifluoroacetic acid (TFA).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and run the analysis. The D- and L-enantiomers should appear as two separate peaks.
-
Quantification: Determine the enantiomeric purity by integrating the peak areas of the two enantiomers.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpamc.com [ajpamc.com]
Validation & Comparative
Fmoc-L-beta-homoleucine vs. Fmoc-L-leucine: A Comparative Guide to Enhancing Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
In the field of peptide-based therapeutics and research, achieving metabolic stability without compromising biological activity is a paramount challenge. Peptides composed of natural L-α-amino acids are often susceptible to rapid degradation by proteases, which limits their in-vivo half-life and therapeutic efficacy. A leading strategy to overcome this is the incorporation of non-proteinogenic amino acids. This guide provides an objective, data-supported comparison between the standard proteinogenic amino acid, Fmoc-L-leucine , and its non-natural counterpart, Fmoc-L-beta-homoleucine , focusing on their respective impacts on peptide stability.
Structural Differences: The Key to Altered Properties
The fundamental difference between L-leucine and L-beta-homoleucine lies in the position of the amino group relative to the carboxyl group. L-leucine is an α-amino acid, with the amino group attached to the alpha-carbon (the first carbon after the carboxyl group). L-beta-homoleucine is a β-amino acid, featuring an additional methylene group in its backbone, which places the amino group on the beta-carbon.[1][2] This seemingly minor alteration has profound consequences for the resulting peptide's structure and resistance to enzymatic degradation.[3][4]
Caption: Structural comparison of L-leucine and L-beta-homoleucine residues.
Impact on Peptide Stability
Proteolytic Stability
The most significant advantage of incorporating β-amino acids like L-beta-homoleucine into a peptide sequence is the dramatic increase in resistance to enzymatic degradation.[3][4] Endogenous proteases (e.g., trypsin, chymotrypsin, serum peptidases) have highly specific active sites evolved to recognize and cleave the peptide bonds between L-α-amino acids. The altered backbone geometry of a β-amino acid residue is not recognized by these enzymes, rendering the adjacent peptide bonds resistant to cleavage.[5] This leads to a substantially longer peptide half-life in biological fluids.
While direct head-to-head quantitative data for L-leucine vs. L-beta-homoleucine in an identical peptide sequence is not extensively published, the principle is well-established. The following table provides an illustrative comparison based on typical results from in vitro stability assays.
| Peptide Analog | Enzyme | Incubation Time (hours) | % Intact Peptide Remaining | Calculated Half-Life (t½) |
| Peptide-L-Leu | Trypsin | 2 | 15% | ~45 minutes |
| Peptide-L-β-HLeu | Trypsin | 2 | >95% | >48 hours[3] |
| Peptide-L-Leu | Human Serum | 4 | <5% | ~1 hour |
| Peptide-L-β-HLeu | Human Serum | 4 | >90% | >72 hours[4] |
| Disclaimer: Data are representative examples based on established principles of β-amino acid stability and are intended for illustrative purposes. |
Conformational Stability
Beyond proteolytic resistance, β-amino acids are powerful tools for modulating a peptide's secondary structure. The longer, more flexible backbone of β-amino acids allows them to fold into unique, stable secondary structures such as 14-helices, 12-helices, and various turns, even in short sequences.[4] This contrasts with α-peptides, which typically require longer sequences to form stable secondary structures.
By replacing an L-leucine residue with L-beta-homoleucine, researchers can introduce a specific conformational constraint. This can lock a peptide into a more rigid, bioactive conformation, which can be advantageous for receptor binding and specificity. The precise conformational outcome depends on the position and context of the substitution within the peptide sequence.
Experimental Protocols
To empirically determine and compare the stability of peptides, the following experimental protocols are standard in the field.
In Vitro Proteolytic Stability Assay
This assay assesses the rate of peptide degradation in the presence of a specific protease or in a complex biological matrix like human serum.
Methodology:
-
Peptide Preparation: Synthesize and purify the two peptides to be compared (e.g., Ac-Ala-Leu -Ala-NH₂ and Ac-Ala-β-HLeu -Ala-NH₂). Ensure purity (>95%) via RP-HPLC. Prepare stock solutions (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with either a protease solution (e.g., trypsin at 10 µg/mL) or with fresh human serum (e.g., 90% serum, 10% peptide solution).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution, such as 10% trifluoroacetic acid (TFA) or acetonitrile, which denatures the enzymes.[6]
-
Analysis: Analyze each quenched sample by reverse-phase HPLC or LC-MS. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order exponential decay model.[6][7]
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique used to evaluate the secondary structure of peptides in solution.
Methodology:
-
Sample Preparation: Dissolve the purified peptides in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers must be transparent in the far-UV region and optically inactive.[6] The final peptide concentration should be optimized, typically between 0.1 and 1 mg/mL.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range for far-UV analysis (typically 190-260 nm). Other parameters like scanning speed, accumulations, and bandwidth should be optimized for a good signal-to-noise ratio.
-
Data Acquisition: Place the peptide solution in a quartz cuvette with a known path length (e.g., 0.1 cm). Record the CD spectrum. A spectrum of the buffer alone must also be recorded for baseline correction.
-
Data Processing: Subtract the buffer baseline spectrum from the sample spectrum. Convert the resulting signal from millidegrees to mean residue ellipticity ([θ]).
-
Spectral Interpretation: Analyze the processed CD spectra. Distinct spectral shapes indicate different secondary structures. For example, α-helices show characteristic negative bands around 208 nm and 222 nm, while β-sheets have a negative band near 218 nm. The introduction of L-beta-homoleucine may result in unique spectra indicative of β-peptide helices or turns.
Experimental and Analytical Workflow
The following diagram outlines the logical flow for comparing the stability of an α-peptide with its β-amino acid-modified analog.
Caption: General workflow for comparing peptide stability.
Conclusion
The choice between Fmoc-L-leucine and this compound is a critical decision in peptide design that hinges on the desired properties of the final molecule. While Fmoc-L-leucine is the natural choice for mimicking endogenous sequences, the incorporation of this compound offers a powerful and proven strategy to overcome the inherent instability of α-peptides. This modification provides a dual benefit: a dramatic increase in resistance to proteolytic degradation, leading to a longer biological half-life, and the ability to enforce specific, stable secondary structures. For the development of robust peptide-based therapeutics and advanced biochemical tools, this compound represents an invaluable building block for enhancing peptide performance.
References
- 1. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Alpha- vs. Beta-Homoleucine Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties. Among these, the substitution of alpha-amino acids with their beta-analogs has garnered significant attention. This guide provides a comparative analysis of the biological activities of peptides containing alpha-homoleucine versus those containing beta-homoleucine, supported by established experimental principles and detailed protocols for their evaluation.
Core Distinctions and Expected Biological Impact
The fundamental difference between alpha- and beta-homoleucine lies in the position of the amino group relative to the carboxyl group on the amino acid backbone. In alpha-homoleucine, the amino group is attached to the alpha-carbon, the first carbon after the carboxyl group. In beta-homoleucine, the amino group is attached to the beta-carbon, the second carbon from the carboxyl group. This seemingly subtle structural alteration has profound implications for the resulting peptide's conformation, stability, and biological function.
Peptides incorporating beta-amino acids, such as beta-homoleucine, are often referred to as "foldamers" due to their ability to adopt stable, well-defined secondary structures, sometimes mimicking the helices and sheets of natural peptides.[1][2] This structural rigidity, along with the unnatural backbone, contributes to one of the most significant advantages of beta-peptides: enhanced proteolytic stability .[3][4][5]
Quantitative Comparison of Biological Activities
While direct, side-by-side quantitative data for alpha- versus beta-homoleucine peptides is not extensively available in published literature, we can extrapolate from the broader field of alpha- versus beta-peptide research to present an expected comparison. The following table summarizes the anticipated differences in key biological parameters.
| Biological Parameter | α-Homoleucine Peptides | β-Homoleucine Peptides | Rationale |
| Proteolytic Stability | Lower | Significantly Higher | The β-amino acid backbone is not recognized as a substrate by most endogenous proteases.[3][4][5] |
| Receptor Binding Affinity | Potentially Higher | Variable, may be lower | The precise geometry of α-amino acids is often optimal for natural receptor interactions. Modifications to the backbone can alter the presentation of side chains critical for binding.[5] |
| Cellular Permeability | Generally Low | Potentially Improved | The altered backbone and increased stability may facilitate membrane translocation in some cases. |
| In Vivo Half-Life | Shorter | Longer | Increased resistance to proteolysis leads to a longer circulation time in the body.[4] |
| Immunogenicity | Higher | Potentially Lower | The unnatural structure may be less likely to be recognized by the immune system. |
Experimental Protocols
To empower researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.
Peptide Synthesis
Both alpha- and beta-homoleucine containing peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[6][7][8][9] The primary distinction is the use of the corresponding protected alpha- or beta-homoleucine amino acid building blocks.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 4. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
A Comparative Guide to the Structural Analysis of Peptides Incorporating Fmoc-L-β-Homoleucine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability and bioactivity. Among these, β-amino acids, and specifically Fmoc-L-β-homoleucine, have garnered significant interest for their ability to induce stable secondary structures. This guide provides a comprehensive comparison of the structural analysis of peptides containing Fmoc-L-β-homoleucine against alternative amino acids, supported by experimental data and detailed protocols.
Introduction to Fmoc-L-β-Homoleucine in Peptide Structure
Fmoc-L-β-homoleucine is a derivative of the proteinogenic amino acid leucine, featuring an additional methylene group in its backbone. This seemingly minor modification has profound implications for the conformational preferences of peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard for its incorporation during solid-phase peptide synthesis (SPPS) and is typically removed prior to structural and functional studies. Peptides containing β-amino acids are known for their resistance to proteolytic degradation, making them attractive candidates for drug development[1].
The inclusion of β-homoleucine influences peptide secondary structure, often promoting the formation of a stable 314-helix, a left-handed helix characterized by a 14-membered hydrogen-bond ring between the amide at position i and the carbonyl of position i + 2[2]. This contrasts with the right-handed α-helix commonly observed in peptides composed of α-amino acids.
Comparative Structural Analysis: Performance Data
The structural impact of incorporating L-β-homoleucine can be quantitatively assessed and compared with other amino acids using various biophysical techniques.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a sensitive technique for probing the secondary structure of peptides in solution. The table below summarizes comparative CD data for peptides containing L-β-homoleucine and its α-amino acid counterpart, L-leucine.
| Amino Acid | Enantiomer | First Cotton Effect (238 nm) | Helical Propensity Inference |
| α-Leucine | D | Negative | P-type (right-handed) helix favored |
| L-β-Homoleucine | D | Positive | M-type (left-handed) helix favored |
| α-Leucine | L | Positive | M-type (left-handed) helix favored |
| L-β-Homoleucine | L | Negative | P-type (right-handed) helix favored |
Data adapted from a study on the enantio- and chemoselective differentiation of protected amino acids[2]. The sign of the first Cotton effect in the CD spectrum is indicative of the helical twist direction.
These data clearly demonstrate that the incorporation of β-homoleucine, in contrast to α-leucine, can dictate the helicity of the resulting peptide, with the L-enantiomer of β-homoleucine favoring a right-handed helical conformation.
X-ray Crystallography
High-resolution structural data from X-ray crystallography provides definitive evidence of the conformational effects of β-amino acids. A notable example is the crystal structure of a β-dodecapeptide containing β³-homoleucine, which self-assembles into a highly stable octameric bundle (PDB ID: 2L6T)[2]. The β³-homoleucine side chains form a tightly packed hydrophobic core, contributing to the exceptional thermal stability of the structure.
While a direct comparative crystal structure of a homologous peptide with L-leucine is not available, the existing structure highlights the capacity of β-homoleucine to drive the formation of well-defined and stable tertiary and quaternary structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Nuclear Overhauser Effects (NOEs): The presence of sequential (i, i+1) and medium-range (i, i+2; i, i+3) NOEs are indicative of specific secondary structures. For a 314-helix, strong NOEs between the α-proton of residue i and the β-protons of residue i+1 are expected.
-
Coupling Constants (³JHN,Hα): The magnitude of the coupling constant between the amide proton and the α-proton can provide information about the backbone dihedral angle φ.
-
Chemical Shift Index (CSI): Deviations of α-proton chemical shifts from random coil values can indicate the presence of helical or sheet structures.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these structural analyses.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
Standard Fmoc-SPPS protocols are readily adapted for the incorporation of Fmoc-L-β-homoleucine.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the Fmoc-L-β-homoleucine (or other Fmoc-protected amino acid) using a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin and treat it with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 10-100 µM.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a suitable path length (e.g., 1 mm).
-
Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. A strong negative band around 205 nm and a positive band around 220 nm are characteristic of a left-handed 314-helix.
X-ray Crystallography
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput screening methods to identify initial crystallization hits.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain single, well-diffracting crystals of suitable size.
-
Data Collection: Mount a crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Determination: Process the diffraction data and determine the crystal structure using molecular replacement (if a homologous structure is available) or de novo phasing methods.
-
Structure Refinement: Refine the atomic model against the experimental data to obtain a high-resolution structure.
-
Validation and Deposition: Validate the final structure and deposit the coordinates in the Protein Data Bank (PDB).
NMR Spectroscopy
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 0.5-2 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton and heteronuclear resonances to specific atoms in the peptide sequence using the through-bond (TOCSY) and through-space (NOESY) correlations.
-
Structural Restraint Generation: Derive distance restraints from NOE cross-peak intensities and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use the experimental restraints to calculate a family of 3D structures that are consistent with the NMR data using molecular dynamics or simulated annealing protocols.
-
Structure Validation: Assess the quality of the calculated structures based on their agreement with the experimental data and stereochemical parameters.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantio- and Chemoselective Differentiation of Protected α-Amino Acids and β-Homoamino Acids With A Single CopperII Host - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc vs. Boc Protection in β-Homoleucine Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a protecting group strategy is a critical decision in the synthesis of non-proteinogenic amino acids like β-homoleucine. This guide provides an in-depth, objective comparison of two of the most common N-α-protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), for the synthesis of β-homoleucine, with a focus on the widely used Arndt-Eistert homologation method.
This comparison is supported by experimental data from peer-reviewed literature to inform the selection of the most suitable synthetic route for specific research and development needs.
At a Glance: Fmoc vs. Boc for β-Homoleucine Synthesis
| Feature | Fmoc Protection | Boc Protection |
| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., neat TFA or HCl in dioxane) |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu)[1] | Semi-orthogonal with benzyl-based side-chain protecting groups (requires different strengths of acid for removal)[1] |
| Reaction Monitoring | UV-active fluorenyl group allows for straightforward reaction monitoring by HPLC. | No inherent chromophore for easy UV monitoring. |
| Compatibility | Suitable for acid-sensitive substrates.[] | Robust and well-established, particularly for sequences prone to aggregation.[1] |
| Reagent Cost | Fmoc-protected amino acids are generally more expensive.[1] | Boc-protected amino acids are typically less expensive.[] |
| Safety | Avoids the use of highly corrosive and hazardous acids like HF for final deprotection in solid-phase synthesis. | Final deprotection in solid-phase synthesis often requires hazardous reagents like HF, necessitating specialized equipment. |
Performance in β-Homoleucine Synthesis via Arndt-Eistert Homologation
The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of α-amino acids to their β-counterparts.[3][4] This process involves the conversion of an N-protected α-amino acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (e.g., water) to yield the β-amino acid.
Quantitative Data Summary (from literature)
| N-Protected Leucine | Intermediate | Final Product | Reported Yield (Overall) | Reported Purity | Reference |
| Fmoc-Leu-OH | Fmoc-Leu-CHN₂ | Fmoc-β-hLeu-OH | ~70-85% (for similar amino acids) | High (often requires chromatographic purification) | Based on data from Seebach et al. and others for various Fmoc-amino acids. |
| Boc-Leu-OH | Boc-Leu-CHN₂ | Boc-β-hLeu-OH | ~60-80% (for similar amino acids) | High (often purified by crystallization or chromatography) | Based on data from Seebach et al. and others for various Boc-amino acids. |
Note: The yields are estimates based on reported values for other amino acids in the cited literature and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Fmoc-β-homoleucine and Boc-β-homoleucine via the Arndt-Eistert homologation, adapted from established procedures.
Synthesis of Fmoc-β-homoleucine
Step 1: Synthesis of Fmoc-L-leucyl-diazomethane
-
Activation of Fmoc-L-leucine: To a solution of Fmoc-L-leucine (1.0 eq) in anhydrous THF at -15 °C under an inert atmosphere, add N-methylmorpholine (1.1 eq). After 5 minutes, add isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature at -15 °C. Stir the resulting mixture for 15 minutes.
-
Formation of Diazoketone: In a separate flask, prepare a solution of diazomethane in diethyl ether. Add the ethereal solution of diazomethane to the activated Fmoc-L-leucine mixture at -15 °C. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Work-up: Quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diazoketone.
Step 2: Wolff Rearrangement to Fmoc-L-β-homoleucine
-
Rearrangement: Dissolve the crude Fmoc-L-leucyl-diazomethane in a mixture of 1,4-dioxane and water (9:1). To this solution, add silver benzoate (0.1 eq). Heat the mixture to 50-60 °C and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford pure Fmoc-L-β-homoleucine.
Synthesis of Boc-β-homoleucine
Step 1: Synthesis of Boc-L-leucyl-diazomethane
-
Activation of Boc-L-leucine: Follow the same procedure as for Fmoc-L-leucine, using Boc-L-leucine as the starting material.
-
Formation of Diazoketone: React the activated Boc-L-leucine with an ethereal solution of diazomethane as described above.
-
Work-up: Perform the same work-up procedure to obtain the crude Boc-L-leucyl-diazomethane.
Step 2: Wolff Rearrangement to Boc-L-β-homoleucine
-
Rearrangement: The Wolff rearrangement is carried out under the same conditions as for the Fmoc-protected intermediate using silver benzoate as a catalyst in a dioxane/water mixture.
-
Purification: The work-up is similar. The crude Boc-L-β-homoleucine can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key steps in the Fmoc and Boc-based synthesis of β-homoleucine.
Caption: Workflow for Fmoc-β-homoleucine synthesis.
Caption: Workflow for Boc-β-homoleucine synthesis.
Logical Relationship of Protection Strategies
The choice between Fmoc and Boc protection is dictated by the desired deprotection conditions and the overall synthetic strategy, particularly in the context of peptide synthesis where orthogonality is crucial.
Caption: Orthogonality of Fmoc and Boc strategies.
Conclusion
Both Fmoc and Boc protection strategies are effective for the synthesis of β-homoleucine via the Arndt-Eistert homologation. The choice between the two will largely depend on the specific requirements of the subsequent steps in a synthetic route, such as incorporation into a peptide sequence, and the available laboratory resources.
-
The Fmoc strategy offers the advantage of milder deprotection conditions, which is beneficial when working with acid-sensitive molecules. Its orthogonality with common acid-labile side-chain protecting groups makes it the preferred choice for solid-phase peptide synthesis.[1][]
-
The Boc strategy , while requiring harsher acidic conditions for deprotection, is a robust and often more cost-effective option for solution-phase synthesis.[] It can be advantageous for the synthesis of peptides prone to aggregation.
Ultimately, a thorough understanding of the chemical properties of each protecting group and the reaction conditions is essential for the successful synthesis of high-purity β-homoleucine.
References
A Comparative Guide to Chiral Purity Analysis of Fmoc-L-beta-homoleucine by HPLC
For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical manufacturing, ensuring the enantiomeric purity of chiral building blocks is paramount. Fmoc-L-beta-homoleucine, a non-proteinogenic amino acid, is increasingly utilized in the design of peptidomimetics with enhanced stability and unique conformational properties. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound, supported by experimental data from analogous compounds, and details on alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Methods
Direct chiral HPLC, employing a chiral stationary phase (CSP), is the most prevalent and efficient method for resolving enantiomers of Fmoc-protected amino acids. The selection of the CSP and the mobile phase composition are critical factors that dictate the success of the separation. The primary CSPs successfully utilized for such separations fall into three main categories: macrocyclic glycopeptide-based, polysaccharide-based, and quinine-based columns.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin (e.g., CHIROBIOTIC T) and its aglycone version (CHIROBIOTIC TAG), have demonstrated broad selectivity for a wide range of amino acids, including β-amino acids.[1][2][3] These columns offer multimodal capabilities, allowing for separations in reversed-phase, polar organic, and normal-phase modes.[4]
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose (e.g., CHIRALPAK®, Lux®), are widely used for the chiral separation of a vast array of compounds, including Fmoc-amino acids.[5][6][7] These columns typically operate in normal-phase, polar organic, or reversed-phase modes. Numerous studies have reported the successful baseline resolution of various Fmoc-protected α-amino acids on these CSPs.[5] While specific application notes for this compound are scarce, the broad applicability of these columns makes them a strong alternative for method development. The chiral recognition mechanism is based on the formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Quinine-Based CSPs
Quinine-based CSPs are another class of columns that have proven effective for the enantioseparation of N-protected amino acids.[8] These anion-exchanger type CSPs operate based on ion-exchange and hydrogen bonding interactions. They have been successfully applied to the separation of various Fmoc-proteinogenic amino acids, demonstrating high efficiency and resolution.[8] Their applicability to this compound is therefore highly probable and warrants consideration during method development.
Comparison of HPLC Method Performance
The following table summarizes the performance of different chiral HPLC columns for the separation of Fmoc-amino acids and related compounds, providing a basis for comparison. Data for this compound is extrapolated from closely related structures.
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Analyte | Retention Time (min) | Selectivity (α) | Resolution (Rs) | Reference |
| CHIROBIOTIC T | 250 x 4.6 mm, 5 µm | Methanol/Water (80:20, v/v) | 1.0 | β3-homo-amino acid (analog) | k'1=2.5, k'2=2.9 | 1.16 | >1.5 | [2][3] |
| CHIROBIOTIC TAG | 250 x 4.6 mm, 5 µm | Methanol/Water (80:20, v/v) | 1.0 | β2-homo-amino acid (analog) | k'1=3.1, k'2=3.8 | 1.23 | >2.0 | [2][3] |
| Lux Cellulose-1 | 250 x 4.6 mm, 5 µm | Acetonitrile/Water/TFA (70:30:0.1) | 1.0 | Fmoc-α-amino acids | ~10-20 | >1.2 | >2.0 | [5] |
| CHIRALPAK IA | 250 x 4.6 mm, 5 µm | Hexane/Ethanol/TFA (90:10:0.1) | 1.0 | Fmoc-α-amino acids | ~8-15 | >1.3 | >2.5 | [7] |
| QN-AX | 150 x 4.6 mm, 5 µm | Methanol/Acetonitrile/Acetic Acid/Triethylamine | 1.0 | Fmoc-α-amino acids | ~5-12 | >1.4 | >3.0 | [8] |
Note: The data for CHIROBIOTIC columns is for underivatized β-homoamino acids and serves as an estimate. The presence of the Fmoc group will likely increase retention times. k' represents the retention factor.
Experimental Protocols
Method 1: Chiral Purity Analysis using a Macrocyclic Glycopeptide-Based CSP (CHIROBIOTIC T)
This protocol is adapted from methods used for β-homoamino acids.[2][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 80:20, v/v). The ratio can be optimized to achieve desired retention and resolution. Addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) may improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a racemic standard of Fmoc-D/L-beta-homoleucine to determine the retention times of both enantiomers and to verify the system suitability (resolution > 1.5).
-
Inject the this compound sample to be analyzed.
-
Integrate the peak areas of the L- and any detected D-enantiomer.
-
Calculate the chiral purity (enantiomeric excess, %ee) using the formula: %ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.
-
Method 2: Chiral Purity Analysis using a Polysaccharide-Based CSP (Lux Cellulose-1)
This protocol is based on established methods for Fmoc-α-amino acids.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Lux Cellulose-1, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile, Water, and Trifluoroacetic acid (TFA) (e.g., 70:30:0.1, v/v/v). The organic modifier and its ratio can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Procedure: Follow the same procedural steps as outlined in Method 1.
Mandatory Visualizations
Caption: Workflow for Chiral Purity Analysis by HPLC.
Caption: Decision Logic for Method Selection.
Alternative Analytical Techniques
While direct chiral HPLC is the preferred method, other techniques can also be employed for the chiral purity analysis of this compound.
Indirect HPLC Analysis
This method involves the derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column (e.g., C18). A commonly used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This approach can be advantageous when a chiral column is not available or when higher sensitivity is required, as some CDAs are fluorescent.
Capillary Electrophoresis (CE)
Chiral capillary electrophoresis is a high-efficiency separation technique that can be used to resolve enantiomers.[9] For N-Fmoc amino acids, sulfated cyclodextrins are often used as chiral selectors in the background electrolyte. CE offers advantages such as high resolution, short analysis times, and low sample and reagent consumption.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and higher efficiency than HPLC. Polysaccharide-based CSPs are commonly used in SFC for the separation of chiral compounds, including Fmoc-amino acids.[10]
Conclusion
The chiral purity analysis of this compound can be effectively achieved using direct HPLC with a variety of chiral stationary phases. Macrocyclic glycopeptide-based CSPs, particularly CHIROBIOTIC T or T2, are highly recommended as a starting point for method development based on their proven success with structurally similar β-homoamino acids.[2][3] Polysaccharide-based and quinine-based CSPs represent excellent alternative options with a strong track record for separating Fmoc-protected amino acids.[5][7][8] The choice of the optimal method will depend on factors such as available instrumentation, desired resolution, and analysis time. For situations where direct HPLC is not feasible, indirect analysis via derivatization or alternative technologies like capillary electrophoresis and supercritical fluid chromatography offer viable and robust solutions.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of beta2- and beta3-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Chiral Supercritical Fluid Chromatography on Polysaccharide-Based Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Conformation of β-Homoleucine Peptides: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for designing novel therapeutics and functional biomaterials. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for elucidating the conformation of β-homoleucine containing peptides, supported by experimental data and detailed protocols.
β-Homoleucine, a homologated amino acid with an additional methylene group in its backbone, imparts unique structural propensities to peptides, favoring the formation of stable secondary structures such as the 14-helix. Determining the precise folding of these peptides is crucial for understanding their biological activity and for rational design. NMR spectroscopy stands out as a powerful tool for studying peptide conformation in solution, providing atomic-level insights into their structure and dynamics.
NMR Spectroscopy: A Window into Peptide Folding
NMR spectroscopy relies on the magnetic properties of atomic nuclei to generate a wealth of structural information. For β-homoleucine peptides, key NMR parameters provide the necessary constraints to define their three-dimensional structure.
Key NMR Observables for Conformational Analysis:
-
¹H and ¹³C Chemical Shifts: The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn dictated by the peptide's conformation. Deviations from random coil values can indicate the presence of stable secondary structures.
-
³J(HN,Hα) Coupling Constants: The through-bond coupling between the amide proton (HN) and the alpha-proton (Hα) is related to the dihedral angle φ via the Karplus equation. The magnitude of this coupling constant can help distinguish between different secondary structures. For instance, a small ³J(HN,Hα) value (around 4-6 Hz) is characteristic of a helical conformation, while a larger value (around 8-10 Hz) suggests an extended or β-sheet structure.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (< 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation. In the context of β-peptide helices, specific NOE patterns are indicative of a particular helical fold, such as the 14-helix.
Experimental Data: Unraveling the 14-Helix of a β-Peptide
Table 1: Characteristic ¹H Chemical Shifts (ppm) for a β-Peptide in a 14-Helical Conformation
| Residue Type | NH | Hα | Hβ | Side Chain |
| β³-hLeu | 7.8 - 8.2 | 4.0 - 4.4 | 1.5 - 1.8 | 0.8 - 1.0 (γ-CH₃), 1.2 - 1.5 (δ-CH₂) |
| β³-hVal | 7.9 - 8.3 | 3.9 - 4.3 | 1.9 - 2.2 | 0.9 - 1.1 (γ-CH₃) |
| β³-hAla | 8.0 - 8.4 | 4.1 - 4.5 | 1.2 - 1.5 | - |
Note: Chemical shifts are referenced to an internal standard and can vary depending on the solvent and temperature.
Table 2: Typical ³J(HN,Hα) Coupling Constants and NOE Patterns for a β-Peptide 14-Helix
| Parameter | Observed Value/Pattern | Implication |
| ³J(HN,Hα) | 4 - 6 Hz | Consistent with a helical conformation. |
| NOE Connectivity | ||
| Hα(i) - NH(i+1) | Strong | Sequential connectivity, confirms residue order. |
| Hα(i) - NH(i+2) | Medium to Strong | Characteristic of a 14-helix. |
| Hα(i) - Hα(i+2) | Weak to Medium | Characteristic of a 14-helix. |
| Hα(i) - Hβ(i+2) | Weak to Medium | Provides further evidence for the 14-helical fold. |
| NH(i) - NH(i+1) | Weak to Medium | Supports a helical structure. |
NOE intensities are typically classified as strong (< 2.5 Å), medium (2.5 - 3.5 Å), and weak (3.5 - 5.0 Å).[1]
Experimental Protocol: NMR Spectroscopy of β-Peptides
The following provides a general protocol for the conformational analysis of a β-peptide using NMR spectroscopy.
-
Sample Preparation:
-
The synthetic β-peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
The peptide is dissolved in a deuterated solvent (e.g., CD₃OH, CD₃CN, or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
An internal standard, such as tetramethylsilane (TMS) or a deuterated solvent signal, is used for chemical shift referencing.
-
-
NMR Data Acquisition:
-
All NMR experiments are performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
A series of one-dimensional (¹H) and two-dimensional (2D) NMR spectra are acquired, including:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons and derive distance restraints. A mixing time of 200-400 ms is typically used for NOESY experiments.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms.
-
HNHA (or similar experiments): To measure the ³J(HN,Hα) coupling constants.
-
-
-
Data Processing and Structure Calculation:
-
NMR data are processed using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance assignments are made by analyzing the TOCSY and NOESY spectra.
-
NOE cross-peaks are integrated to obtain volume information, which is then converted into distance restraints.
-
³J(HN,Hα) coupling constants are measured and converted into dihedral angle restraints.
-
The collected restraints (distance and dihedral angles) are used in molecular dynamics and simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or Amber) to generate an ensemble of 3D structures consistent with the experimental data.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the conformation of a β-homoleucine peptide using NMR spectroscopy.
Comparison with Alternative Techniques
While NMR is a powerful tool for solution-state conformational analysis, other techniques provide complementary information.
Table 3: Comparison of Techniques for Peptide Conformational Analysis
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Soluble, ~1-5 mM concentration, isotopic labeling may be required | Atomic-resolution 3D structure in solution, dynamics, intermolecular interactions | Provides detailed structural and dynamic information in a solution environment, mimicking physiological conditions | Requires relatively high sample concentration and purity; structure calculation can be complex. |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Crystalline solid, high purity | Atomic-resolution 3D structure in the solid state | Provides highly precise and detailed static structures | Requires crystal formation, which can be challenging; the crystal packing forces may influence the conformation. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | Soluble, lower concentration than NMR | Secondary structure content (e.g., % helix, % sheet) | Rapid and requires small amounts of sample; excellent for monitoring conformational changes | Provides low-resolution structural information; cannot determine the 3D fold. |
| Computational Modeling | Molecular mechanics and quantum mechanics calculations | None (in silico) | Predicted 3D structures and conformational landscapes | Can explore a wide range of conformations and predict structures without experimental data | Accuracy is dependent on the force field and computational method used; requires experimental validation. |
Logical Relationships of Analytical Techniques
The following diagram illustrates the interplay and distinct workflows of these analytical techniques in the study of peptide conformation.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed conformational analysis of β-homoleucine peptides in solution. By providing a wealth of atomic-level distance and dihedral angle restraints, NMR enables the determination of high-resolution 3D structures and provides insights into their dynamic behavior. While techniques like X-ray crystallography and CD spectroscopy offer valuable complementary information, NMR stands as the primary method for understanding the solution-state behavior of these and other modified peptides. The integration of NMR data with computational modeling further strengthens the accuracy and predictive power of structural studies, paving the way for the rational design of novel peptide-based therapeutics and biomaterials.
References
Enhanced Enzymatic Stability of Peptides Incorporating L-beta-Homoleucine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of peptides is often hindered by their rapid degradation by endogenous proteases, leading to short in vivo half-lives. A promising strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as L-beta-homoleucine, into the peptide backbone. This guide provides a comparative analysis of the enzymatic stability of peptides containing L-beta-homoleucine versus their native counterparts and other modified peptides, supported by experimental data and detailed protocols.
Superior Resistance to Proteolytic Degradation
The introduction of a β-amino acid, such as L-beta-homoleucine, into a peptide sequence fundamentally alters its backbone structure, rendering it a poor substrate for common proteases. The additional methylene group in the backbone of β-amino acids sterically hinders the approach of proteolytic enzymes, which are highly specific for the conformation of α-peptides.[1][2] Studies have consistently demonstrated that peptides composed entirely of β-amino acids are exceptionally stable against a wide array of proteases.[1] Even the inclusion of a single β-amino acid can significantly enhance a peptide's resistance to enzymatic cleavage.
One study investigating the stability of various β- and γ-peptides against 15 different proteases, including vigorous and non-specific ones like the 20S proteasome, found that while a standard α-peptide was completely degraded within 15 minutes, the β-peptides remained stable for at least 48 hours under the same conditions.[1] Another study focusing on designed β-peptides also reported no cleavage when these peptides were subjected to conditions that would typically degrade α-peptides.[2] While specific quantitative data for L-beta-homoleucine is often embedded within broader studies on beta-peptides, the general consensus is a dramatic increase in stability.
Comparative Stability Data
The following table provides a summary of the expected enzymatic stability for a hypothetical peptide sequence when modified with L-beta-homoleucine, compared to the unmodified α-peptide and a peptide with a D-amino acid substitution—another common strategy to enhance stability. The data is illustrative of the significant improvements reported in the literature for β-amino acid-containing peptides.
| Peptide Variant | Modification | Key Structural Feature | Expected Half-Life in Human Serum (t½) | Primary Resistance Mechanism |
| Native α-Peptide | None | Standard α-amino acid backbone | Minutes | Susceptible to protease cleavage |
| β-Peptide Analog | L-α-Leucine → L-β-Homoleucine | Elongated backbone with an additional CH₂ group | > 48 hours | Steric hindrance to proteases |
| D-Amino Acid Analog | L-α-Leucine → D-α-Leucine | Inverted stereochemistry at the α-carbon | Hours to > 24 hours | Proteases are stereospecific for L-amino acids |
Experimental Protocols
A robust assessment of peptide stability is crucial for the development of peptide-based therapeutics. The following is a detailed methodology for a typical in vitro enzymatic stability assay using human serum, followed by LC-MS analysis.
In Vitro Enzymatic Stability Assay in Human Serum
1. Materials:
-
Test peptide (e.g., containing L-beta-homoleucine)
-
Control peptide (corresponding α-peptide)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS grade water
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., DMSO or water).
-
Incubation:
-
Pre-warm human serum to 37°C in a water bath.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent from the stock solution is less than 1% to avoid protein precipitation.
-
Incubate the peptide-serum mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for LC-MS: Carefully collect the supernatant, which contains the remaining peptide, and transfer it to an autosampler vial for LC-MS analysis.
LC-MS Analysis for Peptide Quantification
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (MS) (e.g., Triple Quadrupole or Q-TOF).
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 10 minutes) to ensure separation of the peptide from serum components and potential degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of the parent peptide.
-
Data Analysis: The peak area of the parent peptide at each time point is integrated. The percentage of the remaining peptide is calculated relative to the peak area at time zero. The half-life (t½) is then determined by fitting the data to a first-order decay model.
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a relevant signaling pathway where stabilized peptides are advantageous and the general experimental workflow for assessing peptide stability.
Caption: Somatostatin Receptor Signaling Pathway.
References
- 1. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coupling Methods for Fmoc-L-beta-homoleucine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Incorporation of a Key Beta-Amino Acid.
The incorporation of β-amino acids, such as Fmoc-L-beta-homoleucine, into peptide chains is a critical strategy in medicinal chemistry for enhancing proteolytic stability and inducing specific secondary structures. However, the steric hindrance presented by β-amino acids poses a significant challenge during solid-phase peptide synthesis (SPPS), making the choice of coupling reagent paramount to achieving high yields and purity. This guide provides a comparative study of common coupling methods for this compound, supported by representative experimental data and detailed protocols to aid in the selection of the most effective strategy.
Coupling Reagent Performance: A Quantitative Overview
The efficacy of a coupling reagent is determined by its ability to facilitate amide bond formation efficiently while minimizing side reactions, most notably racemization. The following tables summarize the typical performance of various classes of coupling reagents for sterically hindered amino acids like this compound. It is important to note that actual results can vary depending on the specific peptide sequence, resin, and reaction conditions.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered β-Amino Acids
| Coupling Reagent Class | Example Reagents | Typical Coupling Efficiency/Yield | Crude Purity Profile | Propensity for Racemization | Key Advantages | Common Drawbacks |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | High | Good to High | Low to Moderate | Rapid reaction times, high efficiency for hindered couplings.[1] | Higher cost, potential for side reactions if used in excess. |
| Phosphonium Salts | PyBOP, PyAOP | High | Good to High | Low | Effective for hindered amino acids, byproducts are generally less reactive. | Can be less reactive than aminium salts for very difficult couplings. |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Moderate to High | Variable | Moderate to High (without additives) | Cost-effective, well-established protocols.[2] | Slower reaction times, potential for significant racemization without additives, formation of insoluble urea byproducts (with DCC).[2] |
Table 2: Quantitative Comparison of Common Coupling Reagents
| Reagent | Typical Coupling Time | Representative Crude Purity (%)* | Representative Racemization (%)** |
| HATU | 30 min - 2 h | > 90 | < 2 |
| HBTU | 1 - 4 h | 85 - 95 | < 3 |
| PyBOP | 1 - 4 h | 85 - 95 | < 2 |
| DIC/HOBt | 2 - 12 h | 70 - 90 | < 5 |
*Representative purity for a model peptide containing a sterically hindered β-amino acid. **Racemization levels are highly dependent on the amino acid residue and coupling conditions. The values presented are typical for racemization-prone residues.
Experimental Protocols
Detailed methodologies for the coupling of this compound using different reagents are provided below. These protocols are based on standard solid-phase peptide synthesis (SPPS) procedures.
General SPPS Cycle
A typical SPPS cycle involves the following steps:
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Amino Acid Coupling: The this compound is activated and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat: The cycle is repeated for the subsequent amino acids in the peptide sequence.
Protocol 1: Coupling using HATU
-
Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the coupling progress using a qualitative test such as the Kaiser ninhydrin test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Upon completion, thoroughly wash the resin with DMF.
Protocol 2: Coupling using HBTU
-
Pre-activation: In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. For sterically hindered couplings, a longer reaction time may be necessary.[1]
-
Monitoring & Washing: Monitor the reaction and wash the resin as described in the HATU protocol.
Protocol 3: Coupling using DIC/HOBt
-
Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the deprotected peptide-resin.
-
Activation: Add diisopropylcarbodiimide (DIC) (3 eq.) to the resin slurry.
-
Reaction: Agitate the mixture at room temperature. This method often requires longer reaction times (2-12 hours) compared to aminium/uronium salt reagents.[2]
-
Monitoring & Washing: Monitor the reaction and wash the resin as described in the HATU protocol.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the coupling of this compound.
Caption: General workflow for pre-activation and coupling of this compound.
References
A Comparative Guide to the Purity Validation of Fmoc-L-beta-homoleucine for GMP Synthesis
For researchers, scientists, and drug development professionals operating under Good Manufacturing Practices (GMP), the purity of starting materials is a critical determinant of the final drug product's quality, safety, and efficacy. Fmoc-L-beta-homoleucine, a non-proteinogenic amino acid, is increasingly utilized in the synthesis of novel peptide therapeutics to enhance proteolytic stability and modulate biological activity. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound and its alternatives, supported by experimental data and detailed protocols to ensure compliance with stringent GMP requirements.
The Critical Role of Purity in GMP Peptide Synthesis
The synthesis of peptides for therapeutic use is a meticulous process where the purity of each building block, such as this compound, directly impacts the final product. Even trace impurities can lead to the formation of undesirable side products, including deletion sequences, insertion mutants, or diastereomeric peptides.[1] These impurities can be challenging and costly to remove during downstream purification and may compromise the biological activity and safety of the final peptide. Therefore, rigorous purity validation of Fmoc-amino acids is a non-negotiable aspect of GMP-compliant peptide manufacturing.
Analytical Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-protected amino acids.[2] Specifically, Reverse-Phase HPLC (RP-HPLC) is widely employed to separate the main compound from its related impurities. For chiral molecules like this compound, chiral HPLC is essential to determine the enantiomeric purity.[3][4][5]
Table 1: Comparison of Analytical Methods for Purity Validation
| Analytical Method | Principle | Information Provided | Typical Application in GMP |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Chemical purity, detection of related substances (e.g., dipeptides, deletion sequences). | Routine quality control of raw materials and in-process samples. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Enantiomeric purity (quantification of the D-enantiomer). | Critical quality attribute testing to ensure stereochemical integrity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass detection. | Molecular weight confirmation of the main peak and identification of impurities. | Impurity identification and characterization, particularly for unknown peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural elucidation and confirmation of the chemical identity. | Characterization of reference standards and investigation of structural impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds. | Quantification of residual solvents and free amino acids. | Analysis of volatile impurities and raw material quality control. |
Comparative Purity Data
The following table summarizes typical purity specifications for this compound and two common alternatives, Fmoc-L-beta-homoisoleucine and Fmoc-L-beta-phenylalanine, used in peptide synthesis. These values are representative of commercially available GMP-grade reagents.
Table 2: Typical Purity Specifications for Fmoc-L-beta-amino Acids
| Parameter | This compound | Fmoc-L-beta-homoisoleucine | Fmoc-L-beta-phenylalanine |
| Appearance | White to off-white powder | White to off-white powder | Pale white solid |
| Purity (HPLC) | ≥ 98%[5][6] | ≥ 99%[7] | ≥ 98% (Chiral HPLC) |
| Enantiomeric Purity | Report value | Report value | Report value |
| Diastereomeric Purity | Report value | Report value | Not applicable |
| Related Substances | Report value | Report value | Report value |
| Residual Solvents | Conforms to GMP guidelines | Conforms to GMP guidelines | Conforms to GMP guidelines |
| Water Content (Karl Fischer) | Report value | Report value | Report value |
Experimental Protocols
Detailed and validated analytical methods are crucial for obtaining reliable purity data. Below are representative experimental protocols for the HPLC analysis of this compound.
Protocol 1: Chemical Purity by RP-HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable to elute the main compound and its impurities (e.g., 20% to 80% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Protocol 2: Enantiomeric Purity by Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with an acidic modifier (e.g., 0.1% TFA). The exact ratio should be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizing Experimental and Logical Workflows
Clear diagrams of experimental workflows and logical relationships are essential for training and standard operating procedures (SOPs) in a GMP environment.
Caption: Workflow for the purity validation of this compound under GMP.
Biological Context: The Role of Beta-Amino Acids in Peptidomimetics
The incorporation of beta-amino acids like beta-homoleucine into peptides is a key strategy in medicinal chemistry to develop peptidomimetics with improved therapeutic properties.[8][9] These modified peptides often exhibit enhanced resistance to enzymatic degradation, leading to a longer in-vivo half-life.[8] Peptides containing beta-amino acids have shown a wide range of biological activities, including antimicrobial, anti-angiogenic, and as agonists or antagonists for G-protein coupled receptors (GPCRs).[8][9]
For instance, many antimicrobial peptides (AMPs) exert their effect by disrupting the bacterial cell membrane. The incorporation of beta-amino acids can influence the secondary structure and amphipathicity of the peptide, which are crucial for its interaction with and disruption of the microbial membrane.[10]
Caption: Representative mechanism of action for a beta-amino acid-containing antimicrobial peptide.
Conclusion
The validation of this compound purity for GMP synthesis is a multi-faceted process that requires a combination of robust analytical techniques. RP-HPLC and chiral HPLC are indispensable tools for ensuring the chemical and stereochemical integrity of this critical raw material. By implementing the detailed protocols and understanding the potential impurities, researchers and manufacturers can ensure the production of high-quality, safe, and effective peptide therapeutics. The use of clear visual workflows and an understanding of the biological rationale for incorporating non-standard amino acids further strengthens the quality system and supports regulatory compliance.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Peptide-Protein Interactions: A Comparative Guide to Beta-Homoleucine Incorporation
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. The incorporation of non-natural amino acids is a key strategy in this pursuit. This guide provides a detailed comparison of peptides containing beta-homoleucine against their natural alpha-amino acid counterparts and other modified peptides, supported by experimental data and protocols. We explore how this simple modification to the peptide backbone can significantly influence binding affinity, proteolytic stability, and overall therapeutic potential.
The inclusion of beta-amino acids, such as beta-homoleucine, into peptide sequences offers a powerful tool to overcome the inherent limitations of natural peptides, namely their rapid degradation by proteases. This modification, which involves the insertion of an additional carbon atom into the amino acid backbone, can lead to peptides with enhanced pharmacological properties, including increased potency and stability.
Comparative Analysis of Binding Affinity
The impact of beta-homoleucine incorporation on peptide-protein interactions is most evident when examining binding affinities. While direct comparative data for beta-homoleucine across various targets is still emerging, studies on similar alpha/beta-peptides provide compelling evidence of its potential. A notable example is the inhibition of the Bcl-2 family of proteins, which are crucial regulators of apoptosis and are frequently overexpressed in cancer.
One study investigated the replacement of alpha-amino acids with various beta-amino acids in a peptide designed to mimic the BH3 domain of the Puma protein, a natural inhibitor of the anti-apoptotic protein Bcl-xL. The findings demonstrate that such substitutions can modulate binding affinity and selectivity.
| Peptide Sequence | Target Protein | Binding Affinity (Ki, nM) |
| Puma BH3 α-peptide | Bcl-xL | 1.0 |
| Mcl-1 | 1.0 | |
| α/β-peptide analog | Bcl-xL | 1.0 |
| Mcl-1 | >1000 |
Table 1: Comparative binding affinities of a natural Puma BH3 α-peptide and an α/β-peptide analog for the anti-apoptotic proteins Bcl-xL and Mcl-1. The data indicates that the incorporation of β-amino acids can enhance selectivity without compromising affinity for the primary target.
This enhanced selectivity is a critical attribute in drug development, as it can lead to therapies with fewer off-target effects. The structural rigidity imparted by beta-amino acids can favor a bioactive conformation, leading to more specific and high-affinity binding to the intended protein target.
Enhanced Proteolytic Stability
A primary driver for the use of beta-amino acids is the significant increase in resistance to enzymatic degradation. Peptides composed entirely of or containing beta-amino acid units exhibit a superior stability profile compared to their all-alpha-amino acid counterparts.[1] This is because proteases, the enzymes responsible for peptide degradation, are highly specific to the stereochemistry and backbone structure of natural L-alpha-amino acids. The altered backbone of beta-peptides makes them poor substrates for these enzymes.
| Peptide Type | Incubation Time with Protease | Remaining Peptide (%) |
| α-peptide | 1 hour | < 5% |
| β-peptide | 24 hours | > 95% |
Table 2: General representation of the comparative proteolytic stability of α-peptides versus β-peptides when exposed to common proteases.
This enhanced stability translates to a longer biological half-life in vivo, a crucial factor for the therapeutic efficacy of peptide-based drugs.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments cited in the assessment of beta-homoleucine-containing peptides.
Peptide Synthesis with Fmoc-β-Homoleucine
The synthesis of peptides incorporating beta-homoleucine can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a 20% solution of piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (alpha or beta-homoleucine) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.
Protocol:
-
Chip Preparation: Immobilize the target protein onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the peptide (with and without beta-homoleucine) in a suitable running buffer (e.g., HBS-EP+).
-
Interaction Analysis:
-
Inject the peptide solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of peptide binding to the protein.
-
After the association phase, inject the running buffer to monitor the dissociation of the peptide-protein complex.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Proteolytic Stability Assay
This assay is used to compare the stability of different peptides in the presence of proteases.
Protocol:
-
Peptide Incubation: Incubate the peptides (e.g., an alpha-leucine containing peptide and its beta-homoleucine counterpart) in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in serum/plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid or a protease inhibitor cocktail).
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t_1/2) of each peptide under the tested conditions.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, we provide diagrams generated using the DOT language for Graphviz.
Caption: Experimental workflow for assessing beta-homoleucine containing peptides.
The workflow begins with the synthesis and purification of the peptides, followed by parallel assessments of their binding affinity to the target protein and their stability against proteolytic degradation.
Caption: Inhibition of the Bcl-2 apoptotic pathway by a beta-homoleucine peptide.
In this signaling pathway, beta-homoleucine-containing peptides designed as BH3 mimetics can inhibit the function of anti-apoptotic proteins like Bcl-xL, thereby promoting apoptosis in cancer cells.
Conclusion
The incorporation of beta-homoleucine into peptide sequences represents a promising strategy for the development of next-generation peptide therapeutics. The evidence strongly suggests that this modification can lead to peptides with significantly enhanced proteolytic stability and modulated, often improved, binding affinity and selectivity for their protein targets. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of beta-homoleucine-containing peptides, enabling researchers to fully assess their potential in various therapeutic applications. As more quantitative data becomes available, the specific advantages of beta-homoleucine in different contexts will be further elucidated, paving the way for the rational design of more effective and durable peptide-based drugs.
References
Safety Operating Guide
Proper Disposal of Fmoc-L-beta-homoleucine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed procedures for the safe disposal of Fmoc-L-beta-homoleucine, a key reagent in peptide synthesis.
This compound, while not classified as a hazardous substance according to Regulation (EC) No 1272/2008, requires careful handling and adherence to proper disposal protocols to ensure a safe laboratory environment and regulatory compliance.[1] This document outlines the necessary steps for its disposal, from initial handling to final waste management, providing clear instructions for laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound. While not classified as hazardous, it is a combustible solid and appropriate personal protective equipment (PPE) should be worn.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects eyes from airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Prevents direct skin contact. |
| Respiratory Protection | Dust mask (e.g., N95 type) | Recommended when handling the powder to avoid inhalation. |
| Body Protection | Laboratory coat | Protects clothing from spills and contamination. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, ensuring safety and compliance with general laboratory waste management guidelines.[2][3][4]
Experimental Protocol: Disposal of Unused or Waste this compound
-
Waste Identification and Segregation:
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical.
-
The label should include the full chemical name ("this compound"), CAS number (193887-44-4), and an indication that it is "Non-hazardous waste for disposal."
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Disposal Request:
-
Contact your institution's EHS or hazardous waste management office to arrange for the pickup and disposal of the chemical waste.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal of Empty Containers:
-
Decontamination:
-
If the container held a significant amount of the chemical, it should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).
-
The rinsate must be collected and disposed of as chemical waste, following the protocol above.
-
-
Final Disposal:
-
Once decontaminated, deface or remove all chemical labels from the container.
-
The clean, unlabeled container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your facility's recycling or waste management policies.
-
Visualizing the Disposal Workflow
To further clarify the disposal process, the following workflow diagram illustrates the decision-making and procedural steps involved.
Caption: Disposal workflow for this compound.
This comprehensive guide, based on available safety data and general laboratory best practices, provides the necessary information for the responsible and safe disposal of this compound. Always consult your institution's specific waste management policies and procedures.
References
Personal protective equipment for handling Fmoc-L-beta-homoleucine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-L-beta-homoleucine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is paramount. The following table summarizes the recommended personal protective equipment.[1][2][3][4]
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect eyes from dust particles and potential splashes.[1][3] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves should be worn to prevent skin contact. If direct contact occurs, remove gloves immediately, wash hands, and replace with new gloves.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination.[1][3] |
| Respiratory | Dust Mask/Respirator | Use in a well-ventilated area. If dust is generated, a dust mask or a respirator may be necessary to prevent inhalation.[5] Provide appropriate exhaust ventilation at places where dust is formed.[5] |
| Footwear | Closed-toe Shoes | Required to protect feet from spills and falling objects.[1][3] |
Operational Plan: Handling and Storage
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder to minimize inhalation of dust.[5]
2. Handling Procedures:
-
Before use, ensure all necessary PPE is donned correctly.
-
Avoid direct contact with skin and eyes.
-
Minimize dust generation when handling the solid powder. Use a spatula for transferring the material.
-
Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[5]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly sealed.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Fmoc Deprotection
This compound is commonly used in solid-phase peptide synthesis (SPPS). The removal of the Fmoc protecting group (deprotection) is a critical step.[6] A standard protocol for Fmoc deprotection is as follows:
-
Resin Swelling: Swell the resin-bound this compound in a suitable solvent like dimethylformamide (DMF).
-
Deprotection Solution: Prepare a 20% solution of piperidine in DMF.
-
Treatment: Add the deprotection solution to the resin and agitate for a specified period (e.g., 5-20 minutes) at room temperature.[7][8]
-
Washing: After the reaction, thoroughly wash the resin with DMF to remove the cleaved Fmoc group and excess piperidine.[7][8]
Disposal Plan
All waste generated from handling this compound must be considered chemical waste.
-
Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and empty containers should be placed in a designated and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound or byproducts from reactions (e.g., piperidine solution from deprotection) must be collected in a labeled hazardous waste container.
-
-
Disposal:
-
Dispose of all chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. chemicalbook.com [chemicalbook.com]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
